N-(Azido-PEG2)-N-Fluorescein-PEG4-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-17-51-13-9-43(10-14-52-18-20-54-22-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEUQTQEGQWTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N5O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099059 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-06-5 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a heterobifunctional, fluorescent polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation, imaging, and drug delivery applications. This molecule incorporates three key functional components: a terminal azide (B81097) group for click chemistry, a fluorescein (B123965) moiety for sensitive detection, and a carboxylic acid for covalent amide bond formation. The integrated PEG spacers (PEG2 and PEG4) enhance aqueous solubility, increase biocompatibility, and provide a flexible scaffold that minimizes steric hindrance during conjugation events.[1][2] This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed experimental protocols for its application.
Molecular Structure and Functional Moieties
The unique architecture of this molecule offers a versatile platform for multi-step labeling and conjugation strategies.
-
Azido (N₃) Group: Serves as a bio-orthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1][3][4] This allows for highly specific and efficient conjugation to alkyne-modified biomolecules or surfaces.[1][5]
-
Fluorescein Dye: A widely used fluorophore that provides a strong fluorescence signal, enabling straightforward detection and quantification in various assays, including fluorescence microscopy and flow cytometry.[1]
-
Carboxylic Acid (-COOH) Group: A terminal carboxyl group that can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1][6] This reaction is typically mediated by carbodiimide (B86325) activators like EDC or HATU.[6][7]
-
PEG Spacers (PEG2 and PEG4): The short polyethylene glycol chains improve the molecule's solubility in aqueous buffers and reduce aggregation.[1][8] They also provide spatial separation between the conjugated molecules, preserving their biological activity.
Chemical and Physical Properties
The quantitative properties of this compound are critical for designing and executing successful experiments. The data below has been compiled from various suppliers.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₅N₅O₁₃S | [6][9] |
| Molecular Weight | 811.9 g/mol | [6][9] |
| CAS Number | 2086689-06-5 | [6][9] |
| Purity | >96% (typically ~98%) | [6][9] |
| Appearance | (Not specified, typically an orange/yellow solid) | |
| Solubility | Soluble in DMSO, DMF, Water | [8] |
| Storage Conditions | -20°C, protected from light and moisture | [1][6][8] |
Core Applications and Reaction Mechanisms
This molecule is a versatile tool for creating complex bioconjugates.[1] Its dual reactivity allows for sequential or orthogonal labeling strategies.
Logical Workflow for Dual Conjugation
The diagram below illustrates a typical workflow where a protein is first labeled via its amine groups using the carboxylic acid moiety, followed by a click chemistry reaction to attach an alkyne-modified molecule.
Experimental Protocols
The following sections provide detailed, generalized protocols for utilizing the key reactive groups of this linker. Optimization may be required for specific applications.
Protocol 1: Amine Labeling via Carboxylic Acid
This protocol details the conjugation of the linker's carboxylic acid to primary amines on a protein. This method is analogous to standard NHS-ester labeling procedures after in-situ activation of the carboxylic acid.[10]
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS or Borate)
-
This compound
-
Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., spin desalting column or dialysis cassette)
Procedure:
-
Prepare Protein: Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.[12] Ensure the buffer is free of extraneous primary amines (like Tris).[13]
-
Prepare Linker Solution: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]
-
Activation: In a separate tube, mix the linker solution with EDC and NHS at equimolar ratios (e.g., 10 mM each) in DMSO or DMF and incubate for 15 minutes at room temperature to pre-activate the carboxylic acid, forming an NHS ester in situ.
-
Conjugation Reaction: Add the activated linker solution to the protein solution. The molar excess of linker to protein typically ranges from 5 to 20-fold.[12] Vortex gently to mix.
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[11]
-
Quenching (Optional): Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted linker.[14] Incubate for 30 minutes.[14]
-
Purification: Remove excess, unreacted linker and byproducts using a spin desalting column or by dialyzing against PBS.[14] The resulting azide-functionalized protein is now ready for subsequent click chemistry reactions.[14]
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the conjugation of the azide-labeled protein (from Protocol 4.1) to a molecule containing a terminal alkyne.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., alkyne-modified DNA, drug, or peptide)
-
Catalyst Stock Solutions:
-
Reaction Buffer: PBS or Tris-buffered saline (TBS)
Experimental Workflow for CuAAC Protein Labeling
Procedure:
-
Prepare Reaction Mixture: In a microfuge tube, combine the azide-labeled protein and a molar excess (typically 4-50 equivalents) of the alkyne-containing molecule in reaction buffer.[15]
-
Add Catalyst Components: Add the catalyst stock solutions to the reaction mixture in the following order, vortexing briefly after each addition:[15][16] a. Add THPTA ligand solution. b. Add CuSO₄ solution. c. Add freshly prepared Sodium Ascorbate solution to initiate the reaction.[15]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[15] Longer incubation times may improve efficiency.[16]
-
Purification: Purify the final fluorescently labeled conjugate from excess reagents and catalyst using a desalting column, dialysis, or other appropriate chromatographic method.
Applications in Research and Development
The unique trifunctional nature of this reagent enables a wide range of applications:
-
Fluorescent Probes: Development of targeted fluorescent probes for cellular imaging and in-vivo studies.[1]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a fluorescent dye and a therapeutic agent to an antibody, facilitating studies on drug localization and uptake.
-
PROTAC Development: Can be incorporated as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs) to monitor their distribution and mechanism of action.[4]
-
Material Science: Immobilization of fluorescently tagged biomolecules onto surfaces or nanoparticles for diagnostic assays or advanced materials.[1]
Storage and Handling
-
Storage: Store the solid material at -20°C, desiccated, and protected from light.[1][6]
-
Handling: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[13] Prepare solutions in anhydrous solvents like DMF or DMSO immediately before use, as the molecule can hydrolyze in aqueous solution over time.[13] Discard any unused reconstituted reagent.[13]
References
- 1. This compound, CAS 2086689-06-5 | AxisPharm [axispharm.com]
- 2. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. This compound, 2086689-06-5 | BroadPharm [broadpharm.com]
- 7. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]
- 8. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(Azido-PEG2)-N-Fluorescein-PEG4-acid. This molecule is a valuable tool in a wide range of research and development applications, from fundamental cell biology to the development of targeted therapeutics. Its unique structure, incorporating a fluorescent reporter, a bioorthogonal handle, and a reactive group for conjugation, makes it a versatile reagent for labeling, tracking, and linking biomolecules.
Core Structure and Functional Components
This compound is a complex molecule with distinct functional domains, each contributing to its utility in bioconjugation and imaging. The core structure consists of a central fluorescein (B123965) dye flanked by two polyethylene (B3416737) glycol (PEG) chains of different lengths. One PEG chain is terminated with an azide (B81097) group, while the other is terminated with a carboxylic acid.
The key components are:
-
Fluorescein: A widely used green fluorescent dye that allows for the visualization and tracking of the molecule and its conjugates using fluorescence microscopy and other fluorescence-based detection methods.[1][2]
-
Azide Group (-N3): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[1][2][3] The azide group readily reacts with alkyne-modified molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][2]
-
Carboxylic Acid (-COOH): This functional group provides a reactive handle for conjugation to primary amines (-NH2) present in biomolecules such as proteins and peptides.[1][2][4] This reaction typically requires the use of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]
-
Polyethylene Glycol (PEG) Spacers (PEG2 and PEG4): The two PEG chains (a diethylene glycol and a tetraethylene glycol unit) act as flexible linkers.[1][2] They increase the overall hydrophilicity of the molecule, which improves its solubility in aqueous buffers and reduces non-specific binding to surfaces and other biomolecules.[1][2] The PEG spacers also mitigate steric hindrance, allowing the terminal functional groups to react more efficiently with their targets.[1][2]
A diagram illustrating the molecular structure is presented below:
Caption: A simplified diagram of the functional components of this compound.
Physicochemical and Spectral Properties
The quantitative data for this compound are summarized in the table below. These properties are crucial for designing and executing experiments, including calculating molar equivalents for reactions and setting up fluorescence detection instrumentation.
| Property | Value | Reference(s) |
| Chemical Formula | C38H45N5O13S | [4][5][6] |
| Molecular Weight | 811.9 g/mol | [4][5][6] |
| CAS Number | 2086689-06-5 | [4][5][6] |
| Purity | >96% or 98% (supplier dependent) | [4][6] |
| Appearance | Orange/yellow solid or viscous liquid | [7] |
| Solubility | Soluble in water, DMSO, DMF | [7] |
| Excitation Maximum (λex) | ~495 nm | [7] |
| Emission Maximum (λem) | ~515-520 nm | [7] |
| Storage Conditions | -20°C, protected from light | [4] |
Experimental Protocols
This section provides detailed methodologies for the two primary types of conjugation reactions involving this compound: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amine coupling.
General Workflow for Bioconjugation and Labeling
The versatility of this molecule allows for a dual-functionalization strategy. A typical experimental workflow involves first conjugating the carboxylic acid to a primary amine on a target biomolecule, followed by a click chemistry reaction to attach another molecule of interest.
Caption: A diagram illustrating a typical experimental workflow using the dual functionality of the molecule.
Protocol for Amine Coupling (Carboxylic Acid to Primary Amine)
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing biomolecule, such as a protein.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of EDC in Activation Buffer or anhydrous DMF/DMSO immediately before use (e.g., 10 mg/mL). If using NHS/sulfo-NHS, prepare a stock solution in a similar manner.
-
Dissolve the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 1.5- to 5-fold molar excess of EDC to the carboxylic acid. If using, add a similar molar excess of NHS or sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Amine:
-
Add the activated this compound mixture to the solution of the amine-containing biomolecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate for 2 hours to overnight at room temperature or 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted activated carboxylic acid groups.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
The purified, fluorescently labeled, and azide-functionalized biomolecule is now ready for the next step or for storage.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the functionalized biomolecule (from the previous protocol) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule (from section 3.2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA, TBTA)
-
Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7-8
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of the copper ligand in DMSO or water.
-
-
Click Reaction:
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the Reaction Buffer.
-
Add the alkyne-containing molecule to the reaction mixture. A 5- to 20-fold molar excess of the alkyne over the azide is typically used.
-
Prepare the copper catalyst premix: In a separate tube, add the copper ligand to the CuSO4 solution at a 1:1 to 5:1 molar ratio (ligand:copper).
-
Add the copper catalyst premix to the reaction mixture to a final concentration of 0.1-1 mM copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging).
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography, dialysis, or another suitable method.
-
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it suitable for a variety of applications:
-
Fluorescent Labeling and Imaging: The fluorescein moiety allows for direct visualization of tagged biomolecules in cells and tissues, enabling studies of protein localization, trafficking, and dynamics.[1][2]
-
Bioconjugation and Probe Development: This molecule can be used to link two different biomolecules together, creating bifunctional probes.[1][2] For example, a protein can be linked to a nucleic acid or a small molecule drug.
-
Targeted Drug Delivery: The linker can be used to construct antibody-drug conjugates (ADCs) or other targeted delivery systems. An antibody can be conjugated via the carboxylic acid, and a therapeutic agent can be attached via the azide group. The fluorescein component allows for tracking the delivery and biodistribution of the conjugate.
-
PROTAC Development: In the context of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the fluorescein serving as a reporter for cellular uptake and distribution studies.
-
Materials Science: The reactive handles allow for the incorporation of fluorescent and bioorthogonal functionalities into polymers, nanoparticles, and other materials for the development of biosensors and functionalized surfaces.[1]
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences and drug development. Its combination of a fluorescent reporter, a bioorthogonal azide handle, and a reactive carboxylic acid, all connected by hydrophilic PEG spacers, provides a robust platform for the synthesis of complex bioconjugates. The detailed protocols and structural information provided in this guide should enable researchers to effectively utilize this reagent in their experimental workflows to advance their scientific goals.
References
- 1. This compound, CAS 2086689-06-5 | AxisPharm [axispharm.com]
- 2. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2086689-06-5 | BroadPharm [broadpharm.com]
- 5. Fluorescein-PEG4-azide | fluorescent PEG analogue | CAS# 1454662-54-4 | InvivoChem [invivochem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. nanocs.net [nanocs.net]
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and molecular imaging. Understanding the physicochemical properties of this reagent is critical for its effective application, ensuring reproducibility and reliability in experimental workflows.
Core Concepts: Solubility
The solubility of a compound is a critical parameter for its handling, formulation, and biological application. The structure of this compound, featuring both hydrophobic (fluorescein) and hydrophilic (PEG, carboxylic acid) moieties, results in a nuanced solubility profile.
Factors Influencing Solubility
The solubility of this molecule is primarily influenced by the polyethylene (B3416737) glycol (PEG) chains. PEGylation is a well-established method to enhance the aqueous solubility of hydrophobic molecules.[1][2] The PEG2 and PEG4 spacers in this compound are designed to increase its solubility in aqueous buffers and to minimize steric hindrance.[3]
Solubility Data
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Remarks |
| Aqueous Buffers | PBS, HEPES, TRIS | Moderately Soluble | The hydrophilic PEG chains and the terminal carboxylic acid group enhance water solubility.[4] However, the hydrophobic fluorescein (B123965) core may limit high concentrations. Solubility is expected to be pH-dependent, increasing at higher pH values where the carboxylic acid is deprotonated. |
| Polar Aprotic Solvents | DMSO, DMF | Highly Soluble | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. Supplier data for similar compounds frequently lists DMSO and DMF as recommended solvents.[5] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | PEG itself is soluble in chlorinated solvents, and these are often used in the synthesis and purification of such molecules.[6] |
| Polar Protic Solvents | Ethanol, Methanol | Soluble | The polarity of these solvents allows for favorable interactions with the PEG chains. |
| Nonpolar Solvents | Hexane, Toluene | Poorly Soluble | The overall polarity of the molecule, dominated by the PEG chains and the fluorescein dye, leads to poor solubility in nonpolar solvents. |
Note: It is recommended to prepare stock solutions in a high-quality anhydrous polar aprotic solvent such as DMSO or DMF and then dilute into the desired aqueous buffer.
Core Concepts: Stability
The stability of this compound is a multifaceted issue, with several factors potentially leading to its degradation. These include sensitivity to light (photostability), temperature (thermal stability), and hydrolysis.
Photostability
The fluorescein moiety is susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore upon exposure to light.[7] This can lead to a loss of fluorescent signal in imaging applications. While PEGylation can enhance the photostability of fluorescent dyes, it is crucial to handle and store fluorescein-containing compounds with protection from light.[1][2]
Thermal Stability
The azide (B81097) group in the molecule is an energetic functional group.[8] The thermal stability of organic azides is dependent on their molecular structure, with a higher carbon-to-nitrogen ratio generally correlating with greater stability.[9] While aliphatic azides are relatively stable, they can decompose at elevated temperatures.[10] It is recommended to avoid high temperatures during handling and storage.
Hydrolytic Stability
The molecule contains ester bonds within the PEG linkers (depending on the specific synthetic route) and a thiourea (B124793) linkage connecting the fluorescein. Ester bonds are susceptible to hydrolysis, especially at non-neutral pH.[11] The rate of hydrolysis is influenced by factors such as pH, temperature, and steric hindrance around the ester group.[12]
Stability Summary
| Stability Type | Key Moiety | Potential Degradation | Mitigation Strategies |
| Photostability | Fluorescein | Photobleaching, loss of fluorescence | Store in the dark, use amber vials, minimize light exposure during experiments.[8] |
| Thermal Stability | Azide | Decomposition, release of nitrogen gas | Store at recommended low temperatures (e.g., -20°C), avoid excessive heat.[9] |
| Hydrolytic Stability | Ester Linkages (potential) | Cleavage of the PEG chain | Use at or near neutral pH, prepare fresh solutions, avoid prolonged storage in aqueous buffers. |
| General Handling | Entire Molecule | Oxidation, moisture-related degradation | Store in a sealed container under an inert atmosphere (e.g., argon or nitrogen), avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol is based on the visual inspection method and can be adapted for quantitative analysis using UV-Vis spectroscopy.
Materials:
-
This compound
-
High-purity water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Create a series of dilutions of the stock solution into the aqueous buffer of interest.
-
Vortex each dilution thoroughly for 1 minute.[13]
-
Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.[13]
-
For a more quantitative assessment, centrifuge the solutions at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved compound.[13]
-
Carefully remove the supernatant and measure its absorbance at the maximum absorption wavelength of fluorescein (~494 nm).
-
Compare the absorbance to a standard curve of the compound in the organic solvent to determine the concentration. The highest concentration that remains clear is the approximate solubility.
Protocol for Photostability Testing (Based on ICH Q1B Guidelines)
This protocol provides a standardized approach to assess the photostability of the compound.[14][15][16]
Materials:
-
This compound solution in a transparent, inert solvent (e.g., water or methanol).
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
UV-Vis spectrophotometer or HPLC system with a photodiode array (PDA) detector.
-
Control samples wrapped in aluminum foil to protect from light.
Procedure:
-
Prepare a solution of the compound at a known concentration.
-
Place the solution in a chemically inert and transparent container.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[15][16]
-
Place a control sample, protected from light, under the same temperature and humidity conditions.
-
At specified time points, withdraw aliquots of the exposed and control samples.
-
Analyze the samples by UV-Vis spectroscopy to monitor changes in the absorbance spectrum of fluorescein or by HPLC to quantify the parent compound and detect any degradation products.
-
Compare the results from the light-exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
Logical Workflow for Solubility and Stability Assessment
Caption: A logical workflow for assessing the solubility and stability of the compound.
Potential Degradation Pathways
Caption: A diagram illustrating the potential degradation pathways of the molecule.
References
- 1. Fluorescent PEG | AxisPharm [axispharm.com]
- 2. Fluorescent PEG derivatives - Biochempeg.com [biochempeg.com]
- 3. This compound, CAS 2086689-06-5 | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Organic azide - Wikipedia [en.wikipedia.org]
- 11. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lubesngreases.com [lubesngreases.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. youtube.com [youtube.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to Trifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of trifunctional polyethylene (B3416737) glycol (PEG) linkers, versatile tools in the field of bioconjugation. From their core structure to their application in advanced therapeutics and research, this document details the quantitative properties, experimental applications, and underlying principles of these powerful molecules.
Introduction to Trifunctional PEG Linkers
Trifunctional PEG linkers are a class of chemical crosslinkers that possess three reactive functional groups, allowing for the covalent linkage of up to three distinct molecules. These linkers are built upon a flexible, hydrophilic polyethylene glycol backbone, which imparts favorable physicochemical properties to the resulting bioconjugates. The presence of three reactive moieties makes them ideal for constructing complex architectures such as antibody-drug conjugates (ADCs) with multiple payloads, targeted imaging agents, and branched dendritic structures.[1][2]
The functional groups on a trifunctional PEG linker can be identical (homotrifunctional) or different (heterotrifunctional). Heterotrifunctional linkers are particularly valuable as they enable sequential and controlled conjugation of different molecules through orthogonal chemistries.[3] This precise control is critical in the development of sophisticated bioconjugates where specific stoichiometry and spatial orientation are paramount.
Key Advantages of Using Trifunctional PEG Linkers:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG backbone increases the aqueous solubility of hydrophobic molecules, mitigating aggregation issues often encountered with complex bioconjugates.[4]
-
Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, trifunctional linkers can be used to attach multiple drug molecules to a single antibody, potentially increasing the therapeutic potency.[4]
-
Prolonged Circulation Half-Life: The PEG moiety increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation time in the body.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing the likelihood of an immune response.
-
Spatial Control: The defined length of the PEG spacer provides precise control over the distance between the conjugated molecules.
Quantitative Data of Representative Trifunctional PEG Linkers
The selection of a suitable trifunctional PEG linker is dictated by the specific requirements of the bioconjugation strategy, including the desired functional groups, PEG chain length, and overall molecular weight. The following tables summarize the quantitative data for a selection of commercially available heterotrifunctional PEG linkers.
Table 1: Heterotrifunctional PEG Linkers with Amine, Alkyne, and Carboxylic Acid/Hydroxyl Functionalities
| Product Name | Functional Group 1 | Functional Group 2 | Functional Group 3 | Molecular Weight (Da) | PEG Units | Supplier |
| Amine-PEG-Alkyne-COOH | Amine (-NH₂) | Alkyne (-C≡CH) | Carboxylic Acid (-COOH) | 1000 - 10000 | Variable | CD Bioparticles[5], NSP-Functional Polymers & Copolymers[1] |
| Amine-PEG-Alkyne-OH | Amine (-NH₂) | Alkyne (-C≡CH) | Hydroxyl (-OH) | 1000 - 5000 | Variable | CD Bioparticles[5], NSP-Functional Polymers & Copolymers[1] |
Table 2: Heterotrifunctional PEG Linkers with Azide (B81097), Amine, and Carboxylic Acid/Hydroxyl Functionalities
| Product Name | Functional Group 1 | Functional Group 2 | Functional Group 3 | Molecular Weight (Da) | PEG Units | Supplier |
| Azide-Amine-PEG-COOH | Azide (-N₃) | Amine (-NH₂) | Carboxylic Acid (-COOH) | 2000 - 5000 | Variable | CD Bioparticles[5], NSP-Functional Polymers & Copolymers[1] |
| Azide-Amine-PEG-OH | Azide (-N₃) | Amine (-NH₂) | Hydroxyl (-OH) | 2000 - 5000 | Variable | CD Bioparticles[5], NSP-Functional Polymers & Copolymers[1] |
Table 3: Trifunctional PEG Linkers with Orthogonal Protecting Groups
| Product Name | Functional Group 1 | Functional Group 2 | Functional Group 3 | Molecular Weight (Da) | PEG Units | Supplier |
| Boc-Amine-Alkyne-PEG-COOH | Boc-Protected Amine | Alkyne (-C≡CH) | Carboxylic Acid (-COOH) | 1000 - 5000 | Variable | NSP-Functional Polymers & Copolymers[1] |
| Fmoc-Amine-Azide-PEG-COOH | Fmoc-Protected Amine | Azide (-N₃) | Carboxylic Acid (-COOH) | 2000 - 5000 | Variable | NSP-Functional Polymers & Copolymers[1] |
| 1-(PEG-Amine)-2,3-(PEG4-Azide) | Amine (-NH₂) | Azide (-N₃) | Azide (-N₃) | 683.8 | 5 | BroadPharm[2] |
Note: The exact linker arm length can vary depending on the number of PEG units. The contribution of a single ethylene (B1197577) glycol unit is approximately 3.5 Å.[]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a heterotrifunctional PEG linker and its sequential use in bioconjugation.
Synthesis of a Heterotrifunctional PEG Linker with Orthogonal Protecting Groups
This protocol describes a general strategy for synthesizing a heterotrifunctional PEG linker with an azide, a protected amine (Boc), and a hydroxyl group, allowing for sequential conjugation reactions. The synthesis involves the modification of a commercially available bifunctional PEG.
Materials:
-
α-Hydroxy-ω-azido PEG (HO-PEG-N₃)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection of an Amino-PEG-Alcohol: (This step is conceptual if starting from a hydroxyl-azido PEG; a more direct synthesis would involve stepwise PEG synthesis with protected monomers). A more direct approach starts with a commercially available or synthesized heterobifunctional PEG. For this protocol, we will assume the synthesis of an Azide-PEG-Amine linker followed by protection.
-
Synthesis of α-Mesylate-ω-azido PEG: Dissolve HO-PEG-N₃ (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon). Cool the solution to 0°C in an ice bath.
-
Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated product.
-
Conversion to α-Amino-ω-azido PEG: Dissolve the crude mesylated PEG in DMF and add sodium azide (3 equivalents). Heat the reaction to 80°C and stir for 24 hours. This step is for creating a diazido PEG. For an amino group, one would use a different nucleophile like potassium phthalimide (B116566) followed by hydrazinolysis. A more direct route to an amino group from the mesylate is displacement with ammonia.
-
Orthogonal Protection: To achieve a heterotrifunctional linker with orthogonal reactivity, one would typically employ a strategy of sequential protection and deprotection.[7] For instance, starting with a diol-PEG, one end could be selectively protected, the other functionalized, followed by deprotection and functionalization of the first end.
A more practical approach for many researchers is to purchase a pre-made heterotrifunctional linker with the desired functionalities and protecting groups.
Sequential Conjugation using a Heterotrifunctional PEG Linker (e.g., Azide-PEG-Amine(Boc)-COOH)
This protocol outlines the sequential conjugation of three different molecules (a protein, a fluorescent dye, and a targeting ligand) to a heterotrifunctional PEG linker.
Materials:
-
Azide-PEG-Amine(Boc)-COOH linker
-
Molecule 1 (with an alkyne group for click chemistry)
-
Molecule 2 (an NHS ester-activated fluorescent dye)
-
Molecule 3 (a targeting ligand with a primary amine)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Trifluoroacetic acid (TFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
Step 1: Click Chemistry Conjugation of Molecule 1
-
Dissolve the Azide-PEG-Amine(Boc)-COOH linker and Molecule 1 (with an alkyne group) in a mixture of water and t-butanol.
-
Add a freshly prepared solution of sodium ascorbate followed by CuSO₄.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the conjugate by RP-HPLC to remove unreacted starting materials and copper catalyst. Lyophilize the purified product.
Step 2: Deprotection of the Boc-Protected Amine
-
Dissolve the purified conjugate from Step 1 in a solution of 95% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA and solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
The resulting product is the deprotected amine, which can be used directly in the next step.
Step 3: NHS Ester Conjugation of Molecule 2 (Fluorescent Dye)
-
Dissolve the deprotected conjugate from Step 2 in DMF.
-
Add the NHS ester-activated fluorescent dye (Molecule 2) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction by LC-MS.
-
Purify the product by RP-HPLC.
Step 4: Carboxylic Acid Activation and Conjugation of Molecule 3 (Targeting Ligand)
-
Dissolve the purified conjugate from Step 3 in anhydrous DMF.
-
Add NHS and DCC to activate the carboxylic acid group.
-
Stir at room temperature for 4 hours.
-
Filter to remove the dicyclohexylurea byproduct.
-
Add the targeting ligand (Molecule 3, with a primary amine) to the filtrate.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final trifunctional conjugate by SEC followed by RP-HPLC.
Purification and Characterization of Trifunctional Bioconjugates
Purification by HPLC:
-
Size-Exclusion Chromatography (SEC-HPLC): This technique is useful for separating the final conjugate from smaller, unreacted molecules. A typical system might use a TSKgel G3000SWxl column with a mobile phase of phosphate (B84403) buffer containing NaCl.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used for the purification of intermediates and the final conjugate, providing higher resolution based on hydrophobicity. A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.
Characterization by Mass Spectrometry:
-
MALDI-TOF Mass Spectrometry: This is a powerful technique for determining the molecular weight of the final conjugate and assessing the success of each conjugation step.
-
Sample Preparation: Mix the purified conjugate with a suitable matrix (e.g., sinapinic acid for larger proteins, α-cyano-4-hydroxycinnamic acid for smaller molecules) on a MALDI target plate and allow it to dry.
-
Analysis: Acquire the mass spectrum in the appropriate mass range. The spectrum of a PEGylated protein will show a distribution of peaks corresponding to the different numbers of PEG units.[9][10] The mass shift after each conjugation step should correspond to the molecular weight of the added molecule.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to trifunctional PEG linkers.
General Structure of a Heterotrifunctional PEG Linker
Caption: Basic structure of a heterotrifunctional PEG linker with three distinct functional groups.
Experimental Workflow for Sequential Bioconjugation
Caption: Workflow for sequential bioconjugation using a heterotrifunctional linker with a protected functional group.
Application in a FRET-based Assay for Protein-Protein Interaction
Trifunctional PEG linkers can be used to assemble Förster Resonance Energy Transfer (FRET) probes to study protein-protein interactions within a signaling pathway. For example, a linker can be used to conjugate a donor fluorophore, an acceptor fluorophore, and a molecule that binds to a specific protein of interest.
Caption: A trifunctional PEG linker assembles a FRET probe to detect the interaction between Protein A and Protein B.
This guide provides a foundational understanding of trifunctional PEG linkers for bioconjugation. For specific applications, it is crucial to consult the technical data sheets of commercial suppliers and the relevant scientific literature.
References
- 1. Trifunctional PEGs Archives - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | BroadPharm [broadpharm.com]
- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 7. d-nb.info [d-nb.info]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Azide-Fluorescein-Acid Heterobifunctional Linkers
This guide provides a comprehensive overview of the synthesis of azide-fluorescein-acid heterobifunctional linkers, invaluable tools in biological research and drug development. These linkers possess a fluorescent fluorescein (B123965) core for detection, a terminal azide (B81097) group for bioorthogonal "click" chemistry, and a carboxylic acid for covalent attachment to amine-containing biomolecules. This unique combination of functionalities enables the precise labeling and tracking of proteins, nucleic acids, and other targets.
Core Synthesis Pathway
The primary synthetic route to azide-fluorescein-acid involves a multi-step process starting from a commercially available carboxyfluorescein isomer, typically a mixture of 5- and 6-carboxyfluorescein. The key transformations include nitration, reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide via a diazotization reaction.
Diagram of the Synthesis Pathway
Caption: Synthetic pathway for Azide-Fluorescein-Acid.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of an azide-fluorescein-acid linker.
Nitration of 5(6)-Carboxyfluorescein
This procedure introduces a nitro group onto the fluorescein core, which is a precursor to the amine.
-
Materials:
-
5(6)-Carboxyfluorescein
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Stir plate and stir bar
-
Round bottom flask
-
Dropping funnel
-
-
Procedure:
-
In a round bottom flask, dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid at 0°C with stirring.
-
Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise via a dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Reduction of 5(6)-Carboxy-nitrofluorescein to 5(6)-Amino-carboxyfluorescein
The nitro group is reduced to an amine, providing the handle for subsequent diazotization.
-
Materials:
-
5(6)-Carboxy-nitrofluorescein
-
Sodium Dithionite (B78146) (Na₂S₂O₄)
-
Deionized water
-
Heating mantle
-
-
Procedure:
-
Suspend the 5(6)-carboxy-nitrofluorescein in a solution of ammonium hydroxide and deionized water.
-
Heat the mixture with stirring and add sodium dithionite portion-wise. The color of the solution should change, indicating the reduction.
-
Continue heating and stirring for 1-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the aminofluorescein product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Synthesis of Azide-Fluorescein-Acid from 5(6)-Amino-carboxyfluorescein
This final step converts the amine to the azide functionality.
-
Materials:
-
5(6)-Amino-carboxyfluorescein
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ice bath
-
-
Procedure:
-
Dissolve the 5(6)-amino-carboxyfluorescein in dilute hydrochloric acid at 0°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Stir for 15-30 minutes at 0°C.
-
In a separate flask, dissolve sodium azide in water and cool to 0°C.
-
Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature at 0°C.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
-
The azide-fluorescein-acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum in the dark.
-
Quantitative Data Summary
The following table summarizes typical yields and key characterization data for the synthesis of an azide-fluorescein-acid linker. Actual results may vary depending on reaction scale and specific conditions.
| Step | Reactant | Product | Typical Yield (%) | Purification Method | Key Characterization |
| 1. Nitration | 5(6)-Carboxyfluorescein | 5(6)-Carboxy-nitrofluorescein | 70-85 | Precipitation and washing | ¹H NMR, Mass Spectrometry |
| 2. Reduction | 5(6)-Carboxy-nitrofluorescein | 5(6)-Amino-carboxyfluorescein | 60-75 | Precipitation and washing | ¹H NMR, Mass Spectrometry |
| 3. Diazotization & Azidation | 5(6)-Amino-carboxyfluorescein | Azide-Fluorescein-Acid | 40-60 | Precipitation, Column Chromatography | IR (azide stretch), ¹H NMR, MS |
Application: Bioconjugation Workflow
The azide-fluorescein-acid linker is designed for a two-step bioconjugation process. First, the carboxylic acid is activated and coupled to an amine on a biomolecule. Second, the azide is used for a "click" reaction with an alkyne-modified partner.
Diagram of a Typical Bioconjugation Workflow
Caption: Bioconjugation using Azide-Fluorescein-Acid.
The Strategic Advantage of PEG Spacers in Fluorescent Probe Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug development, the precise visualization and tracking of biomolecules are fundamental to progress. Fluorescent probes, which covalently link a fluorophore to a target-binding moiety, are indispensable tools in this pursuit. However, the inherent properties of many fluorophores and their immediate proximity to the target can introduce significant challenges, including poor solubility, non-specific binding, and altered biological activity. The incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a critical strategy to overcome these limitations, dramatically enhancing the performance and reliability of fluorescent probes.
This technical guide provides a comprehensive overview of the core principles, benefits, and practical applications of PEG spacers in fluorescent probe design. It delves into the quantitative impact of PEGylation on probe performance, offers detailed experimental methodologies for evaluation, and illustrates key concepts and workflows through diagrams.
Core Principles: The Multifaceted Role of PEG Spacers
The advantages conferred by PEG spacers stem from the unique physicochemical properties of the polyethylene glycol chain: its hydrophilicity, flexibility, biocompatibility, and neutral charge.[1] When integrated into a fluorescent probe, a PEG linker acts as a versatile intermediary with several key functions.
1. Improved Hydrophilicity and Solubility: Many organic fluorophores are hydrophobic, leading to aggregation and poor solubility in aqueous biological environments. A hydrophilic PEG spacer significantly enhances the overall water solubility of the probe, preventing aggregation and ensuring more reliable and reproducible results in assays.[1][2]
2. Reduced Non-Specific Binding: The highly hydrophilic and flexible PEG chain creates a hydration shell around the probe.[1] This "shielding" effect masks the often-hydrophobic fluorophore and reduces non-specific interactions with proteins, lipids, and cell membranes.[1][3] The direct consequence is a significant reduction in background signal, leading to a markedly improved signal-to-noise ratio in imaging and detection experiments.[1]
3. Enhanced In Vivo Stability and Pharmacokinetics: PEGylation is a well-established strategy for improving the in vivo characteristics of therapeutic molecules.[1][4] By increasing the hydrodynamic radius of the probe, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[5][6] This extended presence in the body allows for more effective target accumulation. Furthermore, the "stealth" properties provided by the PEG chain can shield the probe from enzymatic degradation and reduce its immunogenicity.[1][5]
4. Increased Flexibility and Target Accessibility: The flexible nature of the PEG spacer arm allows the attached fluorophore greater rotational freedom and positions it at a distance from the targeting ligand.[1][2] This spatial separation is crucial for minimizing steric hindrance, ensuring that the targeting moiety can freely access its biological target without interference from the fluorophore.[5]
The "PEG-Fluorochrome Shielding" Approach
A significant advancement in probe design is the concept of "PEG-fluorochrome shielding." In this approach, a larger PEG chain (e.g., 5 kDa) is used not just as a linker but as a means to create a protective microenvironment around the fluorophore.[3][7] This shielding has been demonstrated to block troublesome interactions between fluorochromes that lead to self-quenching, thereby enhancing their quantum yield and fluorescence lifetime.[3] Concurrently, the PEG shield minimizes non-specific interactions with biomolecules, while a shorter, separate linker can still effectively present the targeting peptide to its receptor.[3]
Quantitative Impact of PEG Spacers on Probe Performance
The theoretical benefits of PEGylation are substantiated by clear quantitative improvements in fluorescent probe performance across various metrics.
| Performance Metric | Probe without PEG Spacer | Probe with PEG Spacer | Key Observation | Reference(s) |
| Non-Specific Cell Binding (Fluorescence a.u.) | 79.7 | 3.1 (with 5 kDa PEG) | Over 95% reduction in non-specific binding to cells. | [3] |
| Integrin-Specific Binding (Fluorescence a.u.) | 6.3 (RGD - RAD) | 6.5 (RGD - RAD) | Specific targeting is maintained and unaffected by PEGylation. | [3] |
| Quantum Yield | 0.053 | 0.16 (with PEG) | A threefold increase in quantum yield upon PEGylation. | [7] |
| Covalent Binding to mAb (%) | 21.8% | 70.9% (PEG4), 85.5% (PEG8) | Short PEG linkers dramatically increase covalent conjugation efficiency. | [8] |
| Fluorescence Increase in Serum (1h) | 79.7% | 41.8% (PEG4), 40.4% (PEG8) | PEGylated probes show significantly higher stability in serum. | [8] |
| Tumor-to-Liver Ratio (3d post-injection) | Lower | 6.9 | High tumor-to-background ratios achieved with PEGylated probes. | [8] |
| Binding Affinity (IC50, nM) | 3.1 ± 0.2 (PEG2) | 5.8 ± 0.3 (PEG6) | Minor variations in binding affinity with short PEG linker length. | [9] |
Table 1: Summary of quantitative data comparing the performance of fluorescent probes with and without PEG spacers. The data highlights significant improvements in reducing non-specific binding and enhancing stability and quantum yield while maintaining specific target affinity.
Experimental Protocols and Methodologies
Synthesizing and evaluating PEGylated fluorescent probes involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PEGylated, Targeted Fluorescent Probe
This protocol provides a general workflow for synthesizing a probe with a targeting peptide (e.g., RGD), a PEG spacer, a fluorophore (e.g., a cyanine (B1664457) dye), and often a chelator (e.g., DOTA) for multimodal imaging.[3]
Materials:
-
Targeting peptide with a reactive group (e.g., cRGD-PEG4-DBCO)
-
Multifunctional module with azide (B81097) group
-
Fluorophore acid (e.g., CyAL5.5 Acid)
-
PEG-NHS ester (e.g., PEG-5K-NHS)
-
PyBOP, DMF, DIPEA, TFA, DMSO
-
Solid-phase peptide synthesis (SPPS) reagents
Procedure:
-
Synthesis of Linker-Targeting Vehicle: Synthesize the targeting peptide (e.g., cRGD) on a solid support using standard Fmoc-SPPS chemistry. Incorporate a short PEG linker (e.g., PEG4) and a reactive handle for click chemistry, such as DBCO (dibenzocyclooctyne).
-
Synthesis of Multifunctional Module: a. On a separate resin, assemble a core structure, often lysine-based, to provide multiple functionalization points. b. Attach the fluorophore (e.g., CyAL5.5) to one of the amine groups using a coupling agent like PyBOP in DMF with DIPEA. c. Attach a chelator for radiolabeling (e.g., DOTA) to another available site. d. Cleave the module from the resin and deprotect using TFA.
-
PEGylation of the Multifunctional Module: React the deprotected multifunctional module with a molar excess of PEG-NHS ester (e.g., 5 kDa PEG-NHS) in DMSO to attach the large PEG shield.
-
Click Chemistry Conjugation: Perform a copper-free click reaction by mixing the PEGylated multifunctional module (containing an azide) with the linker-targeting vehicle (containing DBCO) in DMSO.
-
Purification: Purify the final PEGylated fluorescent probe using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Protocol 2: Evaluating Non-Specific Binding by Flow Cytometry (FACS)
This method quantifies the reduction in non-specific binding to cells mediated by the PEG spacer.[3]
Materials:
-
Target-negative cell line (e.g., BT-20 for an RGD-targeted probe)
-
PEGylated and non-PEGylated fluorescent probes
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed the target-negative cells in appropriate culture plates and allow them to adhere overnight.
-
Probe Incubation: Prepare a series of dilutions of the fluorescent probes (with and without PEG spacers) in cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe solutions to the cells and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Washing: After incubation, remove the probe solutions and wash the cells three times with cold PBS to remove any unbound probes.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution (e.g., trypsin-EDTA).
-
FACS Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA). Analyze the cell-associated fluorescence using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. A significant drop in MFI for the PEGylated probe compared to the non-PEGylated version indicates a reduction in non-specific binding.
Protocol 3: In Vivo Tumor Targeting and Biodistribution Studies
This protocol assesses the ability of a PEGylated probe to specifically accumulate at a tumor site in a preclinical model.[3]
Materials:
-
Animal model with xenograft tumors (e.g., mice with BT-20 tumors)
-
PEGylated targeted probe (e.g., ¹¹¹In-labeled RGD probe) and a control probe (e.g., ¹¹¹In-labeled RAD probe)
-
SPECT-CT scanner for in vivo imaging
-
Gamma counter for ex vivo biodistribution
Procedure:
-
Probe Administration: Administer the radiolabeled PEGylated probes (targeted and control) to tumor-bearing mice via intravenous (i.v.) injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and perform whole-body SPECT-CT imaging to visualize the localization of the probes.
-
Biodistribution Analysis: At the final time point, euthanize the animals.
-
Excise tumors and major organs (liver, kidneys, spleen, muscle, blood, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the probe uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
Evaluation: Compare the tumor uptake of the targeted probe to that of the control probe and other tissues. High tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-liver) indicate successful and specific targeting.[3]
Visualizing Workflows and Concepts
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to specified design constraints.
Caption: A generalized workflow for the synthesis of a targeted, PEGylated fluorescent probe.
Caption: A standard workflow for the in vitro and in vivo evaluation of a fluorescent probe.
Caption: The "PEG-Fluorochrome Shielding" concept reduces self-quenching and non-specific binding.
Caption: Signaling pathway for a targeted fluorescent probe binding to a cell surface receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent dye with PEG linker [schem.jp]
- 3. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. chempep.com [chempep.com]
- 6. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Core Benefits of PEGylated Fluorescent Linkers: A Technical Guide for Researchers
Introduction
In the fields of biopharmaceutical development, diagnostics, and advanced biological research, the precise chemical coupling of molecules—a process known as bioconjugation—is a fundamental necessity.[1] Among the most versatile tools in this domain are PEGylated fluorescent linkers. These compounds consist of polyethylene (B3416737) glycol (PEG) chains functionalized with a fluorescent dye and reactive groups for attachment to biomolecules.[2][3] PEGylated linkers serve as flexible, hydrophilic spacers that connect molecules like drugs, proteins, or imaging agents to other biological entities.[1] The process of attaching these PEG chains, or PEGylation, is a cornerstone of biopharmaceutical development, renowned for its ability to enhance the therapeutic efficacy, safety, and diagnostic utility of various agents.[4] This guide provides an in-depth exploration of the core benefits, quantitative performance, and experimental applications of PEGylated fluorescent linkers for researchers, scientists, and drug development professionals.
Core Principles and Key Benefits of PEGylation
Polyethylene glycol is a non-toxic, biocompatible, and highly water-soluble polymer.[4] When conjugated to a molecule, it imparts a range of beneficial properties that address common challenges in research and medicine, primarily by improving the pharmacokinetic and pharmacodynamic profiles of the conjugate.[4][5]
1. Enhanced Solubility and Stability The hydrophilic nature of the PEG backbone, with its repeating ethylene (B1197577) oxide units, forms hydrogen bonds with water.[6][7] This dramatically increases the aqueous solubility of hydrophobic molecules, such as certain fluorescent dyes and therapeutic payloads, making them suitable for administration and use in biological buffers.[1][2][4][6][8] Furthermore, the flexible PEG chain forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and proteolysis, which enhances its stability in biological environments.[1][4][6][9][10]
2. Improved Pharmacokinetics and Prolonged Circulation One of the most significant advantages of PEGylation is the extension of a molecule's circulation half-life.[4] The attachment of a PEG chain increases the hydrodynamic radius of the conjugate.[4][11] This larger size reduces the rate of renal clearance, a primary elimination pathway for smaller molecules and proteins, leading to a longer presence in the bloodstream.[4][11][12] This sustained plasma concentration allows for less frequent dosing in therapeutic applications and longer imaging windows in diagnostics.[4][12]
3. Reduced Immunogenicity and Antigenicity For therapeutic proteins and other biologics, recognition by the host's immune system can limit efficacy and cause adverse reactions. The PEG chain can effectively "mask" or shield the antigenic epitopes on the surface of the molecule.[4][11][12] This steric hindrance prevents immune recognition, thereby reducing the immunogenicity and antigenicity of the therapeutic agent.[1][2][11][12]
4. Minimized Non-Specific Binding and Enhanced Signal Specificity In diagnostics and imaging, non-specific binding of fluorescent probes to cells, proteins, and surfaces is a major source of background noise and false signals.[13][14] PEGylation effectively passivates the surface of a probe, reducing these unwanted interactions.[9][15][16] A novel approach termed "PEG-fluorochrome Shielding" utilizes PEG to block troublesome interactions between fluorochromes and biomolecules, which can otherwise lead to self-quenching and high non-specific binding.[13][17][18] This shielding enhances the quantum yield of the fluorochrome and significantly improves the signal-to-noise ratio in imaging applications and biosensor assays.[9][13][17]
Quantitative Data on PEG Linker Performance
The length and structure (linear vs. branched) of the PEG linker are critical parameters that can be tuned to optimize the performance of a bioconjugate.[4][19] Longer PEG chains generally produce a more pronounced effect on circulation half-life but can also introduce greater steric hindrance, which may impact the binding affinity or biological activity of the conjugated molecule.[4][10][20]
Table 1: Impact of PEG Linker Length on Pharmacokinetics
This table summarizes data showing how increasing the molecular weight of the PEG linker enhances the in vivo circulation half-life of various molecules.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [20][21] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [20][21] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [20][21] |
| IgG Antibody-Drug Conjugate | PEG < 8 units | ADC exposure and clearance were dependent on PEG size. | [22] |
| IgG Antibody-Drug Conjugate | PEG ≥ 8 units | ADC exposure plateaued; clearance was minimized and approached that of the parental antibody. | [22] |
| Methotrexate-loaded Nanoparticles | 2 kDa, 5 kDa, 10 kDa | The Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | [21] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
While beneficial for pharmacokinetics, longer PEG chains can sometimes reduce the immediate in vitro potency of a molecule, a factor that must be balanced with the gains in in vivo efficacy.
| Molecule Type | PEG Linker Length | Key In Vitro Cytotoxicity Finding | Reference |
| Affibody-Drug Conjugate | None (No PEG) | Baseline cytotoxicity. | [20][23][24] |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold to 6.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate. | [20][23][24] |
| Affibody-Drug Conjugate | 10 kDa | 22-fold to 22.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate. | [20][23][24] |
Applications, Workflows, and Visualizations
PEGylated fluorescent linkers are instrumental across a wide range of research applications, from targeted drug delivery to high-sensitivity molecular imaging.
Antibody-Drug Conjugates (ADCs) for Targeted Therapy
In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells.[9][13][25] The PEG linker enhances the solubility and stability of the ADC in the bloodstream, prolongs its circulation time for better tumor accumulation, and ensures the payload is released only after internalization by the target cell.[9][13]
Caption: Workflow of a PEGylated Antibody-Drug Conjugate (ADC) from circulation to tumor cell killing.
PEG-Fluorochrome Shielding for High-Contrast Imaging
Standard near-infrared (NIR) fluorescent probes often suffer from self-quenching and high non-specific binding in vivo, leading to poor image contrast.[13] The "PEG-fluorochrome shielding" approach uses a PEG linker to encapsulate the fluorochrome, preventing these unwanted interactions while preserving the targeting function of the attached ligand (e.g., a peptide).[13][17][18] This results in brighter probes with significantly lower background signal.
Caption: Comparison of a standard vs. a PEG-shielded fluorescent probe for in vivo imaging.
Surface Passivation for Bioassays
Non-specific adsorption of biomolecules to the surfaces of microplates, biosensors, or nanoparticles can denature probes and obscure results.[14] Covalently grafting or adsorbing PEG linkers to these surfaces creates a hydrophilic, protein-repellent barrier that minimizes non-specific binding, thereby improving the accuracy and reliability of the assay.[14][16]
Caption: PEG linkers create a passivation layer that prevents non-specific biomolecule adsorption.
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEGylated fluorescent linkers. Below are representative protocols for common experiments.
Protocol 1: Site-Specific PEGylation of a Protein via Amine-Reactive Chemistry
This protocol describes the conjugation of a PEG linker functionalized with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
1. Materials:
- Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4-8.5). Buffer should be free of primary amines (e.g., Tris).
- Amine-reactive PEG-Fluorophore-NHS Ester.
- Anhydrous DMSO or DMF to dissolve the PEG linker.
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
- Characterization equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS).
2. Methodology:
- Protein Preparation: Prepare the protein at a concentration of 2-10 mg/mL in the amine-free reaction buffer.
- PEG Linker Preparation: Immediately before use, dissolve the PEG-Fluorophore-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Reaction Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes.
- Purification: Remove unreacted PEG linker and byproducts by purifying the reaction mixture using SEC or TFF, exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization:
- Confirm conjugation and purity using SDS-PAGE (a shift in molecular weight will be observed).
- Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorophore.
- Verify the molecular weight of the final conjugate using Mass Spectrometry.[26]
Protocol 2: Evaluation of a PEG-Shielded Fluorescent Imaging Probe
This protocol outlines the comparative evaluation of a PEGylated versus a non-PEGylated fluorescent probe.[13][17]
1. Materials:
- Synthesized probes: 1) Targeting Ligand-Fluorochrome and 2) Targeting Ligand-PEG-Fluorochrome.
- Target-positive and target-negative cell lines.
- Flow cytometer (FACS).
- Animal model (e.g., tumor-bearing mouse).
- In vivo fluorescence imaging system.
2. In Vitro Evaluation of Non-Specific Binding:
- Cell Culture: Seed target-positive and target-negative cells in separate plates.
- Incubation: Incubate both cell lines with equimolar concentrations of the PEGylated and non-PEGylated probes for 1-2 hours. Include a no-probe control group.
- Analysis: Wash the cells thoroughly to remove unbound probe. Detach the cells and analyze them via flow cytometry.
- Expected Outcome: The PEGylated probe should show significantly lower fluorescence intensity in the target-negative cells compared to the non-PEGylated probe, indicating reduced non-specific binding.[13][17]
3. In Vivo Imaging and Biodistribution:
- Administration: Administer equivalent doses of the PEGylated and non-PEGylated probes to separate cohorts of tumor-bearing animals via intravenous injection.
- Imaging: Acquire whole-body fluorescence images at multiple time points (e.g., 1, 4, 24, and 48 hours) post-injection.
- Analysis: Quantify the fluorescence intensity in the tumor and in a non-target region (e.g., muscle) to calculate the tumor-to-background ratio (TBR).
- Biodistribution (Optional): After the final imaging time point, euthanize the animals and excise major organs and the tumor. Image the excised tissues to confirm the biodistribution of the probes.
- Expected Outcome: The animal cohort receiving the PEGylated probe should exhibit a higher TBR due to increased tumor accumulation (from longer circulation) and decreased background signal (from reduced non-specific uptake).[13][17]
Conclusion
PEGylated fluorescent linkers are indispensable tools in modern biomedical research, offering a powerful and versatile method to improve the fundamental properties of therapeutic and diagnostic molecules.[1][9] By enhancing solubility and stability, extending circulation half-life, reducing immunogenicity, and minimizing non-specific interactions, these linkers enable the development of more effective drugs and more sensitive imaging agents.[1][2][4][13] The ability to tune the linker's length and chemistry provides researchers with precise control over the final conjugate's performance.[1][4] As research continues to advance towards more targeted and personalized medicine, the strategic use of sophisticated PEGylated linkers will remain a critical factor in bridging the gap between innovative concepts and impactful clinical applications.[9]
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. purepeg.com [purepeg.com]
- 7. chempep.com [chempep.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. purepeg.com [purepeg.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. PEGylation - Wikipedia [en.wikipedia.org]
- 12. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. creativepegworks.com [creativepegworks.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. precisepeg.com [precisepeg.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 26. pubs.acs.org [pubs.acs.org]
A Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: A Versatile Tool for Novel Probe Development
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, a heterobifunctional chemical probe designed for versatility in biological research and drug discovery. We will explore its core properties, detail the chemistry of its functional groups, and present comprehensive protocols for its application in developing novel probes for assays such as fluorescence polarization and target identification.
Introduction to the Multifunctional Probe
This compound is a powerful molecular tool that integrates three essential functionalities into a single, water-soluble scaffold, making it an ideal reagent for creating sophisticated biological probes.[1] Its structure consists of:
-
A Carboxylic Acid (-COOH): This terminal group allows for stable covalent conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) through standard and efficient amide bond formation.[2]
-
A Fluorescein (B123965) Reporter: A bright and well-characterized fluorophore that serves as the detection module.[1][3] Its high quantum yield and established spectral properties make it suitable for a wide range of fluorescence-based assays.[4][5]
-
An Azide (B81097) Group (-N3): This moiety is a bioorthogonal handle for "click chemistry," enabling highly specific and efficient ligation to alkyne-modified molecules in complex biological environments.[6][7]
The polyethylene (B3416737) glycol (PEG) linkers (PEG2 and PEG4) enhance aqueous solubility, reduce steric hindrance, and provide a flexible spacer between the functional ends and the fluorophore, which can be critical for maintaining the biological activity of conjugated molecules.[1]
Physicochemical and Spectroscopic Properties
Understanding the core properties of the probe is essential for experimental design. The key quantitative characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C38H45N5O13S | [2][8] |
| Molecular Weight | ~811.9 g/mol | [2][8] |
| CAS Number | 2086689-06-5 | [2][8] |
| Purity | >96% | [8] |
| Fluorescein Excitation Max (λex) | ~498 nm | [3][4] |
| Fluorescein Emission Max (λem) | ~517 nm | [3][4] |
| Fluorescence Quantum Yield | ~0.97 | [5] |
| Storage Conditions | -20°C, protect from light | [2] |
Note: Fluorescein's fluorescence is pH-dependent, with optimal brightness in slightly basic conditions (pH > 7.4).[9][10]
Core Functionalities: Reaction Mechanisms and Protocols
This probe's utility stems from its two distinct conjugation handles: the carboxylic acid and the azide group.
Carboxylic Acid: Amine Coupling via EDC/NHS Chemistry
The terminal carboxylic acid can be covalently linked to primary amines using a carbodiimide (B86325) crosslinker like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often supplemented with N-hydroxysuccinimide (NHS) to improve efficiency. The process involves activating the carboxyl group with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or, more efficiently, be converted into a more stable NHS ester, which then reacts with the amine to form a robust amide bond.[11][12]
Experimental Protocol: Protein Labeling via Amine Coupling
-
Reagent Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M MES, pH 6.0, or PBS, pH 7.2) at a concentration of 1-10 mg/mL.
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Freshly prepare 100 mM stock solutions of EDC and NHS in reaction buffer or water.
-
-
Activation of the Probe:
-
In a microfuge tube, add a 1.5-fold molar excess of both EDC and NHS to a solution of the probe in reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated probe solution to the protein solution. A 10- to 20-fold molar excess of the probe over the protein is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. The reaction is most efficient at a pH of 7.2-8.5.[11]
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a quenching buffer such as Tris or glycine (B1666218) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove excess, unreacted probe and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column) using a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and fluorescein (at ~495 nm).
-
Azide Group: Bioorthogonal "Click" Chemistry
The azide group provides a bioorthogonal handle for specific ligation to alkyne-functionalized molecules. This reaction can proceed via two primary pathways.[13]
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This is a rapid and high-yield reaction between an azide and a terminal alkyne, catalyzed by copper(I).[14] It is ideal for in vitro applications. To prevent oxidative damage to biomolecules, the reaction typically includes a reducing agent (e.g., sodium ascorbate) and a copper-chelating ligand like THPTA.[15][16]
Experimental Protocol: CuAAC Labeling
-
Reagent Preparation:
-
Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
Prepare stock solutions: 10 mM probe in DMSO, 50 mM CuSO₄ in water, 250 mM THPTA ligand in water, and a freshly prepared 1 M solution of sodium ascorbate in water.
-
-
Reaction Assembly:
-
In a microfuge tube, combine the alkyne-biomolecule, the azide-probe (1.5-3 molar equivalents), and the THPTA ligand (5 molar equivalents relative to CuSO₄).
-
Add CuSO₄ to a final concentration of 100-500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.[16]
-
-
Incubation and Purification:
-
Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or fluorescence.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove reagents.
-
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) instead of a terminal alkyne. The ring strain drives the reaction forward without a catalyst, making it truly bioorthogonal and ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.[17][18][]
Experimental Protocol: SPAAC Labeling
-
Reagent Preparation:
-
Prepare a solution of the biomolecule modified with a strained alkyne (e.g., DBCO) in a physiologically compatible buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azide-probe in DMSO.
-
-
Reaction Assembly:
-
Add the azide-probe to the solution of the DBCO-modified biomolecule. A slight molar excess (1.5-5 equivalents) of the probe is typically used.[17]
-
-
Incubation and Purification:
-
Incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on reactant concentrations and the specific cyclooctyne used.[17]
-
If necessary, purify the final conjugate using methods appropriate for the biomolecule (e.g., dialysis, chromatography). For cellular imaging, excess probe can often be removed by washing the cells.
-
Applications in Novel Probe Development
The dual-handle nature of this reagent enables a wide array of sophisticated experimental designs.
Application: Fluorescence Polarization (FP) Binding Assays
FP is a powerful technique for studying molecular interactions in solution.[20] It relies on the principle that small, fluorescently labeled molecules tumble rapidly, leading to low polarization of emitted light. When bound to a larger molecule, the complex tumbles much more slowly, resulting in a significant increase in polarization.[21][22][23]
References
- 1. This compound, CAS 2086689-06-5 | AxisPharm [axispharm.com]
- 2. This compound, 2086689-06-5 | BroadPharm [broadpharm.com]
- 3. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 5. omlc.org [omlc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Fluorescein - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a versatile, trifunctional molecule designed for advanced biological imaging and bioconjugation applications.[1][2][3][4][5] This reagent incorporates three key functionalities:
-
A Fluorescein (B123965) Moiety: A widely used and well-characterized green fluorescent dye for robust and sensitive detection.[1][4]
-
An Azide (B81097) Group: A bioorthogonal handle that enables highly specific covalent labeling through "click chemistry" reactions.[1][4][6][7][8]
-
A Carboxylic Acid Group: Provides a reactive site for conjugation to primary amines on biomolecules such as proteins or antibodies.[3][9]
The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG4) enhance the water solubility and biocompatibility of the molecule, minimizing non-specific binding and improving its pharmacokinetic properties in biological systems.[1][4] These features make this compound an ideal tool for a range of live cell imaging experiments, particularly those involving metabolic labeling and subsequent visualization of cellular components.
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is dictated by its physicochemical and spectral characteristics. Below is a summary of the properties of this compound and its core fluorophore, fluorescein.
| Property | Value | Source |
| Chemical Formula | C₃₈H₄₅N₅O₁₃S | [2][3][5][9] |
| Molecular Weight | 811.9 g/mol | [2][3][5][9] |
| Purity | >95% | [1][2][5] |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Molar Extinction Coefficient (ε) | ~70,000 - 92,300 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.79 - 0.97 | |
| Storage | -20°C, protected from light | [3][9] |
Note: The spectral properties (Excitation/Emission Maxima, Molar Extinction Coefficient, and Quantum Yield) are based on the parent fluorophore, fluorescein. The exact values for the conjugated molecule may vary slightly.
Key Applications in Live Cell Imaging
The primary application of this compound in live cell imaging is the visualization of biomolecules that have been metabolically labeled with an alkyne-containing precursor. This is achieved through a bioorthogonal reaction known as click chemistry. There are two main approaches for live-cell applications:
-
Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method is highly recommended for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts. In SPAAC, the azide group of the probe reacts with a strained alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) that has been incorporated into a biomolecule of interest.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While highly efficient, the copper catalyst required for this reaction can be toxic to living cells. Therefore, CuAAC is more suitable for fixed-cell imaging or in vitro applications.
A common workflow involves the metabolic incorporation of an alkyne-modified sugar, amino acid, or lipid into cellular macromolecules, followed by labeling with the azide-containing fluorescein probe.
Experimental Protocols
Protocol 1: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of live cells that have been pre-labeled with a strained alkyne.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips, metabolically labeled with a strained alkyne (e.g., a DBCO- or BCN-containing sugar or amino acid).
-
This compound
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence microscope with appropriate filter sets for fluorescein (e.g., FITC filter set).
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store any unused stock solution at -20°C, protected from light.
-
Prepare the Labeling Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 5-25 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Wash:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with a standard FITC filter set.
-
Protocol 2: Fixed-Cell Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for fixed cells that have been metabolically labeled with a terminal alkyne.
Materials:
-
Fixed cells on coverslips, metabolically labeled with a terminal alkyne.
-
This compound
-
Anhydrous DMSO
-
PBS
-
Click Chemistry Reaction Buffer (freshly prepared):
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (100 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water)
-
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Mounting medium
Procedure:
-
Prepare a Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the "Click" Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use by adding the components in the following order:
-
PBS (to final volume)
-
This compound (final concentration 1-10 µM)
-
CuSO₄ solution (final concentration 100-200 µM)
-
THPTA solution (final concentration 500 µM - 1 mM)
-
Sodium ascorbate solution (final concentration 1-2 mM)
-
Vortex briefly to mix.
-
-
Cell Labeling:
-
Wash the fixed cells twice with PBS.
-
Add the "click" reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Wash:
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain such as DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Diagrams
Caption: Experimental workflow for live cell imaging.
Caption: Bioorthogonal click chemistry reaction.
Tips and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low labeling efficiency of the metabolic precursor.- Insufficient concentration of the fluorescent probe.- Photobleaching. | - Optimize the concentration and incubation time of the alkyne-modified precursor.- Perform a titration of the this compound to find the optimal concentration.- Minimize exposure to excitation light and use an anti-fade mounting medium for fixed cells. |
| High Background | - Incomplete removal of unbound probe.- Non-specific binding of the probe. | - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) for fixed-cell staining.- Consider using a lower concentration of the fluorescent probe. |
| Cell Toxicity (Live Imaging) | - Cytotoxicity of the probe at high concentrations.- Phototoxicity from excessive light exposure. | - Determine the optimal, lowest effective concentration of the probe.- Use the lowest possible excitation light intensity and exposure time. Use a highly sensitive camera. |
| Signal in Unlabeled Control Cells | - Non-specific binding of the probe to cellular structures. | - Ensure that the control cells have not been treated with the alkyne precursor.- If background persists, consider a different blocking agent or reduce the probe concentration. |
Safety Precautions
-
Azide-Containing Compounds: Organic azides can be energetic and should be handled with care. Avoid contact with heavy metals, strong acids, and heat. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMSO: Dimethyl sulfoxide is readily absorbed through the skin. Handle with care and wear appropriate gloves.
-
General Lab Safety: Follow all standard laboratory safety procedures when handling chemicals and performing experiments.
References
- 1. This compound, CAS 2086689-06-5 | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, 2086689-06-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. omlc.org [omlc.org]
- 7. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]
- 8. Fluorescein [omlc.org]
- 9. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
Illuminating Cellular Pathways: Bioconjugation of Proteins with N-(Azido-PEG2)-N-Fluorescein-PEG4-acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems.[1][2] N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a versatile labeling reagent that combines a bright and photostable fluorescein (B123965) dye with a bioorthogonal azide (B81097) handle. The polyethylene (B3416737) glycol (PEG) linkers enhance solubility and minimize steric hindrance. This molecule allows for a two-step labeling strategy. First, the carboxylic acid is activated to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface. Subsequently, the azide group can be used for further modifications via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling the attachment of other molecules of interest.[3][4][5] This document provides detailed protocols for the bioconjugation of proteins with this compound, characterization of the conjugate, and its application in cellular imaging.
Key Applications
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within living cells.[1][2]
-
Flow Cytometry: Quantify the expression of cell surface or intracellular proteins.
-
High-Throughput Screening: Develop assays to screen for modulators of protein function or localization.
-
Dual-Labeling Studies: The azide group serves as a handle for subsequent orthogonal "click" chemistry reactions, allowing for the attachment of a second probe.[5]
Quantitative Data Summary
Successful protein conjugation requires careful optimization and characterization. The following table summarizes key quantitative parameters for a typical labeling experiment.
| Parameter | Value | Method of Determination |
| Protein Concentration | 2 mg/mL | UV-Vis Spectrophotometry (A280) |
| Dye:Protein Molar Ratio (Input) | 10:1 to 20:1 | Calculation |
| Degree of Labeling (DOL) | 2 - 5 | UV-Vis Spectrophotometry |
| Conjugate Purity | >95% | SDS-PAGE, Size-Exclusion Chromatography |
| Fluorescein Absorption Max (λmax) | ~494 nm | UV-Vis Spectrophotometry |
| Fluorescein Emission Max (λmax) | ~518 nm | Fluorometry |
| Conjugate Mass | Protein MW + (DOL x 811.9 Da) | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Protocol 1: Activation of this compound and Protein Conjugation
This protocol describes the activation of the carboxylic acid group of the labeling reagent using EDC and NHS, followed by conjugation to a protein containing primary amines.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in PBS at a concentration of 2-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).[6]
-
Prepare Labeling Reagent Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Activate Labeling Reagent:
-
In a separate microcentrifuge tube, add a 1.5-fold molar excess of EDC and NHS to the volume of labeling reagent stock solution required for the desired dye:protein molar ratio (typically 10:1 to 20:1).
-
For example, for a 10:1 molar ratio to 1 mg of a 50 kDa protein, you would need approximately 0.16 mg of the labeling reagent.
-
Incubate the activation reaction for 15 minutes at room temperature.[7][8]
-
-
Conjugation Reaction:
-
Immediately add the activated labeling reagent mixture to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the protein-containing fractions.
Protocol 2: Characterization of the Protein-Fluorescein Conjugate
1. Determination of Degree of Labeling (DOL):
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[9]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 494 nm (A494) using a UV-Vis spectrophotometer.
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (A494 x CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, CF ≈ 0.30).[9]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:
-
DOL = A494 / (ε_dye x Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its λmax (for fluorescein, ε ≈ 70,000 M⁻¹cm⁻¹).
-
-
2. SDS-PAGE Analysis:
Analyze the purified conjugate by SDS-PAGE to confirm conjugation and assess purity. The fluorescently labeled protein can be visualized under UV light before Coomassie staining.
3. Mass Spectrometry:
Determine the precise mass of the conjugate and confirm the DOL using electrospray ionization mass spectrometry (ESI-MS). The mass of the conjugate will be the mass of the protein plus the mass of the attached dye molecules (DOL x 811.9 Da).[10][11]
Protocol 3: Application in Cellular Imaging
This protocol outlines a general workflow for imaging the intracellular localization of a protein labeled with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled protein conjugate
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494 nm/~518 nm)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish and culture to the desired confluency.
-
Introduce Labeled Protein: Introduce the fluorescently labeled protein into the cells. The method of introduction will depend on the protein and cell type (e.g., microinjection, electroporation, or using a cell-penetrating peptide if the protein is engineered to contain one).
-
Incubation: Incubate the cells with the labeled protein for a sufficient time to allow for cellular uptake and localization. This time will need to be optimized for each specific protein and experimental question.
-
Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove any excess labeled protein from the extracellular environment.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images at different time points to observe the dynamic behavior of the protein if desired.[3]
Visualizations
Caption: Bioconjugation and Application Workflow.
Caption: Hypothetical Signaling Pathway Visualization.
References
- 1. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1][2][3] This bioorthogonal reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide (B81097), proceeding under mild, aqueous conditions with high functional group tolerance.[2][4][5] The incorporation of polyethylene (B3416737) glycol (PEG) linkers through this chemistry, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules such as peptides, proteins, and oligonucleotides.[4][6] PEGylation can improve solubility, increase stability against enzymatic degradation, reduce immunogenicity, and extend the in vivo circulation half-life of therapeutic agents.[4]
Azide-functionalized PEG (Azide-PEG) linkers are versatile reagents for these modifications. The terminal azide group enables specific and efficient conjugation to molecules containing a terminal alkyne.[4][7] This application note provides a detailed protocol for the copper-catalyzed click chemistry reaction involving azide-PEG linkers and alkyne-containing molecules, along with key quantitative data and a visual workflow to guide researchers in various applications, including drug development and bioconjugation.[1]
Data Presentation: Reaction Parameters for CuAAC with Azide-PEG Linkers
The following table summarizes typical quantitative parameters for copper-catalyzed click chemistry reactions involving azide-PEG linkers, compiled from various sources. These values can serve as a starting point for reaction optimization.
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| Azide-PEG to Alkyne Molar Ratio | 1:1 to 1.2:1 | A slight excess of the azide-PEG can drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 250 µM | The copper(I) catalyst is typically generated in situ from a copper(II) salt.[1] |
| Sodium Ascorbate (B8700270) | 5-10 times the concentration of copper | Acts as a reducing agent to generate and maintain the active Cu(I) state.[1][8][9] |
| Copper(I)-Stabilizing Ligand | 1:5 molar ratio of copper to ligand | Ligands such as THPTA or BTTAA protect biomolecules from oxidative damage and stabilize the Cu(I) catalyst.[1][3] |
| Reaction Conditions | ||
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), DMF, or mixtures | The choice of solvent depends on the solubility of the reactants.[10][11] |
| Temperature | Room temperature (20-25°C) to 40°C | The reaction is typically efficient at room temperature.[1][11] |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by techniques such as HPLC, TLC, or mass spectrometry.[1][12] |
| Post-Reaction | ||
| Purification | Dialysis, Size-Exclusion Chromatography (SEC), or HPLC | The purification method depends on the properties of the final conjugate.[1] |
Experimental Workflow
The general workflow for a copper-catalyzed click chemistry reaction with an azide-PEG linker involves the preparation of reactants, initiation and incubation of the reaction, and subsequent purification of the conjugate.
Caption: Experimental workflow for CuAAC using an azide-PEG linker.
Detailed Experimental Protocol
This protocol provides a general method for the copper-catalyzed click chemistry conjugation of an alkyne-containing molecule with an azide-PEG linker. It is recommended to optimize the conditions for specific applications.
Materials:
-
Alkyne-functionalized molecule
-
Azide-PEG linker
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable reaction buffer
-
Dimethylformamide (DMF), if required for solubility
-
Purification system (e.g., size-exclusion chromatography columns, dialysis tubing)
-
Analytical instruments (e.g., HPLC, mass spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-Molecule: Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer. The concentration will depend on the specific molecule.
-
Azide-PEG Linker: Prepare a stock solution of the azide-PEG linker in the reaction buffer.
-
Copper(II) Sulfate: Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Ligand: Prepare a 50 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh just before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-molecule and the azide-PEG linker in the desired molar ratio (e.g., 1:1.2).
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution to achieve a final copper concentration of 100 µM and a ligand concentration of 500 µM in the final reaction volume. A 1:5 molar ratio of copper to ligand is often used.[1]
-
Add the copper/ligand complex to the mixture of the alkyne-molecule and azide-PEG linker.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours.[1] For less reactive substrates or to improve yield, the incubation time can be extended up to 24 hours.
-
The reaction progress can be monitored by an appropriate analytical technique.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the excess reagents and byproducts.
-
For biomolecule conjugates, purification can be achieved by dialysis against a suitable buffer or by size-exclusion chromatography.[1]
-
For smaller molecules, purification may involve techniques like HPLC.
-
-
Characterization:
-
Characterize the purified conjugate to confirm successful ligation and determine purity. Techniques such as mass spectrometry, HPLC, and SDS-PAGE (for protein conjugates) are commonly used.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Catalytic cycle of the CuAAC reaction.
Conclusion
The copper-catalyzed click chemistry reaction using azide-PEG linkers is a robust and versatile method for the modification of a wide range of molecules.[4][13] Its high efficiency, specificity, and compatibility with aqueous conditions make it an invaluable tool in drug development, proteomics, and materials science.[4][5] The protocols and data presented here provide a solid foundation for researchers to successfully implement this powerful bioconjugation technique. Optimization of the reaction conditions for each specific application is crucial for achieving high yields and the desired product characteristics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in chemical biology, enabling the covalent labeling of biomolecules with fluorescent probes in living systems with high specificity and efficiency.[1][2] This bioorthogonal reaction proceeds between a cyclooctyne (B158145), typically containing a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) moiety, and an azide-functionalized biomolecule.[3] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in live cells and whole organisms.[1][2][4] These application notes provide an overview of SPAAC, quantitative data for reaction optimization, and detailed protocols for common experimental workflows.
Advantages of SPAAC for Fluorescent Labeling
-
Biocompatibility: The elimination of the copper catalyst minimizes cellular toxicity, a significant advantage over the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This makes SPAAC the preferred method for long-term live-cell imaging and in vivo studies.[4]
-
High Specificity: The azide (B81097) and cyclooctyne groups are bioorthogonal, meaning they do not react with native functional groups found in biological systems, ensuring highly specific labeling of the target molecule.[1]
-
Favorable Kinetics: While generally slower than CuAAC, the reaction rates of modern cyclooctynes are sufficiently fast for efficient labeling in biological systems.[3]
-
Versatility: SPAAC is compatible with a wide range of fluorescent probes and can be used to label various biomolecules, including proteins, glycans, lipids, and nucleic acids.[1]
Quantitative Data for SPAAC with Fluorescent Probes
The efficiency of SPAAC labeling is influenced by the choice of cyclooctyne, the specific azide, and the reaction conditions. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Comparison of Common Cyclooctynes in SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| DIBO (4-dibenzocyclooctynol) | ~0.1 - 1.0 | Fast reaction kinetics, readily synthesized.[5] | [5] |
| DBCO (dibenzocyclooctyne) | ~0.3 - 1.0 | High reactivity and stability.[1] | [1] |
| BCN (bicyclo[6.1.0]non-4-yne) | ~0.003 - 0.1 | Smaller and less hydrophobic than DBCO, potentially better for cell permeability.[3] | [3] |
| DIBAC (dibenzoazacyclooctyne) | ~0.3 | High reactivity.[3] | [3] |
| BARAC (biarylazacyclooctynone) | > 1.0 | Very fast reaction rates.[3] | [3] |
Table 2: Quantum Yields of Common Fluorophores Post-SPAAC
The fluorescence quantum yield (QY) is a measure of the efficiency of photon emission after absorption and is a critical factor for the brightness of a fluorescent probe.[6][7] The QY of a fluorophore can be influenced by its local environment and conjugation.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (QY) | References |
| Alexa Fluor 488 | 495 | 519 | 0.92 | [8] |
| Cyanine3 (Cy3) | 550 | 570 | ~0.15 | |
| Cyanine5 (Cy5) | 650 | 670 | ~0.28 | |
| Tetramethylrhodamine (TAMRA) | 555 | 580 | ~0.65 | [9] |
| Fluorescein | 494 | 518 | 0.92 |
Note: Quantum yields can vary depending on the specific molecular conjugate and the solvent environment. The values presented are representative.
Experimental Workflows and Protocols
The following diagrams and protocols outline common applications of SPAAC with fluorescent probes in biological research.
Experimental Workflow: Metabolic Labeling of Cell Surface Glycans
This workflow describes the metabolic incorporation of an azide-bearing sugar into the glycans of living cells, followed by fluorescent labeling via SPAAC.[10]
Caption: Workflow for metabolic labeling and imaging of cell surface glycans.
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins[10]
This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.[10]
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 24-48 hours under standard culture conditions.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Wash the cells once more with PBS.
-
-
Imaging:
-
Replace the PBS with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Experimental Workflow: SPAAC-based Pulse-Chase for Protein Half-Life Determination
This workflow outlines a non-radioactive method to determine the half-life of cellular proteins using a pulse-chase strategy coupled with SPAAC.[9]
Caption: Workflow for SPAAC-based pulse-chase analysis of protein half-life.
Protocol 2: SPAAC Pulse-Chase for Determining Protein Half-Life[9]
This protocol describes a method to measure the degradation rate of a specific protein by metabolically labeling newly synthesized proteins with an azide-containing amino acid, followed by SPAAC ligation to a fluorescent probe.[9]
Materials:
-
Cells expressing the protein of interest
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete medium (containing methionine)
-
Cell lysis buffer
-
DBCO-conjugated fluorophore (e.g., DBCO-TAMRA) or DBCO-biotin
-
Antibody against the protein of interest
-
Immunoprecipitation reagents (e.g., Protein A/G beads)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pulse Labeling:
-
Wash the cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 2-4 hours to label newly synthesized proteins.
-
-
Chase:
-
Remove the AHA-containing medium, wash the cells with PBS, and add complete medium (containing a high concentration of methionine, e.g., 2 mM) to start the chase.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) during the chase.
-
-
Cell Lysis and SPAAC Reaction:
-
Lyse the cells at each time point using a suitable lysis buffer.
-
Add the DBCO-fluorophore to the cell lysates to a final concentration of 10-20 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins.
-
-
Immunoprecipitation and Analysis:
-
Incubate the lysates with an antibody specific to the protein of interest, followed by incubation with Protein A/G beads to immunoprecipitate the protein.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the amount of the fluorescently labeled protein of interest at each time point by SDS-PAGE and in-gel fluorescence imaging or by Western blotting if a biotinylated probe was used.
-
-
Data Analysis:
-
Quantify the band intensities at each time point.
-
Plot the natural log of the signal intensity versus time. The slope of the resulting linear fit corresponds to the degradation rate constant (k), and the half-life (t₁/₂) can be calculated as ln(2)/k.
-
Signaling Pathway Visualization
SPAAC can be utilized to study various signaling pathways by labeling key protein components. The following is a generalized diagram illustrating how SPAAC can be used to visualize a receptor-ligand interaction and downstream signaling.
Caption: Visualization of a signaling pathway using SPAAC-labeled components.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Inefficient metabolic labeling. | Optimize concentration of the azide-modified precursor and incubation time. |
| Incomplete SPAAC reaction. | Increase the concentration of the DBCO-fluorophore and/or the incubation time. Ensure reagents are not degraded. | |
| Low abundance of the target molecule. | Use a brighter fluorophore or a signal amplification strategy. | |
| High background fluorescence | Non-specific binding of the fluorescent probe. | Wash cells thoroughly after the SPAAC reaction. Use a blocking agent if necessary. |
| Autofluorescence of cells or medium. | Use a spectrally distinct fluorophore and appropriate imaging filters. Use a low-autofluorescence imaging medium. | |
| Cell toxicity | High concentration of reagents. | Titrate the concentration of the azide precursor and DBCO-fluorophore to the lowest effective concentration. |
| Prolonged incubation times. | Optimize incubation times to be as short as possible while still achieving sufficient labeling. |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition with fluorescent probes is a robust and versatile methodology for a wide range of applications in biological research and drug development.[1] Its biocompatibility and specificity make it an invaluable tool for studying biomolecules in their native environment.[1][4] By carefully selecting reagents and optimizing reaction conditions using the provided data and protocols, researchers can achieve highly efficient and specific fluorescent labeling for a variety of experimental goals.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Covalent Coupling of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid to Primary Amines using EDC-NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid to primary amine-containing molecules and surfaces using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This trifunctional reagent is a versatile tool in bioconjugation, offering a terminal carboxylic acid for stable amide bond formation with primary amines, a fluorescein (B123965) moiety for fluorescent detection and imaging, and an azide (B81097) group for subsequent modification via click chemistry.[1][2][3][4][5] The polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and minimize steric hindrance, making this reagent ideal for a wide range of applications including the development of targeted drug delivery systems, advanced cellular imaging probes, and functionalized biomaterials.[1][5]
The EDC/NHS coupling reaction is a robust and widely used "zero-length" crosslinking method that forms a stable amide bond between a carboxyl group and a primary amine.[6][7] The reaction proceeds in two main steps: the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate, followed by the reaction with NHS to create a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine to form the final amide bond.[7]
Reaction Mechanism and Workflow
The covalent coupling of this compound to an amine-containing molecule or surface using EDC and NHS is a two-step process. First, the carboxyl group on the PEG4-acid is activated by EDC in the presence of NHS to form a semi-stable NHS ester. This activated intermediate is then reacted with the primary amine on the target molecule or surface to form a stable amide bond.
An overview of the experimental workflow for the coupling reaction is depicted in the following diagram.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, amine-functionalized surface)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Other suitable buffers include HEPES or borate (B1201080) buffer. Avoid buffers containing primary amines (e.g., Tris, Glycine).[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, 1 M hydroxylamine-HCl, or 1 M glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Experimental Protocols
Protocol 1: Conjugation to a Soluble Amine-Containing Protein
This protocol describes the conjugation of this compound to a protein in solution.
1. Reagent Preparation:
- Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
- Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
2. Activation of this compound:
- In a microcentrifuge tube, combine the desired amount of the this compound stock solution with Activation Buffer.
- Add a molar excess of EDC and NHS/Sulfo-NHS to the solution. A common starting point is a 1:2:5 molar ratio of acid:EDC:NHS, but this should be optimized for your specific application.
- Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
3. Conjugation to the Protein:
- Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a good starting point for optimization.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching the Reaction:
- Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the Conjugate:
- Remove excess, unreacted labeling reagent and byproducts by dialysis against PBS or through a size-exclusion chromatography (SEC) column.
Protocol 2: Conjugation to an Amine-Functionalized Surface
This protocol is suitable for modifying surfaces such as amine-coated microplates, beads, or sensor chips.
1. Surface Preparation:
- Wash the amine-functionalized surface with Coupling Buffer to remove any storage solutions or preservatives.
2. Activation of this compound:
- Prepare the activated this compound solution as described in Protocol 1, step 2.
3. Conjugation to the Surface:
- Add the activated this compound solution to the amine-functionalized surface.
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Washing and Quenching:
- Wash the surface thoroughly with Coupling Buffer to remove unreacted labeling reagent.
- Add Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted sites.
- Wash the surface again with Coupling Buffer or a wash buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20).
Data Presentation
The efficiency of the conjugation reaction can be optimized by varying parameters such as the molar ratio of reactants, pH, and incubation time. The following tables provide illustrative examples of how to structure quantitative data for optimization experiments.
Table 1: Illustrative Example of Molar Ratio Optimization for Protein Conjugation
| Molar Ratio (Acid:EDC:NHS) | Molar Excess of Linker to Protein | Degree of Labeling (Mole Dye/Mole Protein) | Protein Recovery (%) |
| 1:1:2 | 10 | 1.2 | 95 |
| 1:2:5 | 10 | 2.5 | 92 |
| 1:4:10 | 10 | 3.8 | 88 |
| 1:2:5 | 20 | 4.1 | 85 |
| 1:4:10 | 20 | 5.3 | 80 |
Table 2: Illustrative Example of pH Optimization for Surface Conjugation
| Activation Buffer pH | Coupling Buffer pH | Relative Fluorescence Units (RFU) |
| 4.5 | 7.2 | 8,500 |
| 5.0 | 7.2 | 12,300 |
| 5.5 | 7.2 | 15,100 |
| 5.5 | 7.5 | 16,500 |
| 5.5 | 8.0 | 16,200 |
Characterization of the Conjugate
The successful conjugation of this compound can be confirmed and quantified using several analytical techniques:
-
UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring the absorbance at 280 nm, and the concentration of the conjugated fluorescein can be determined by measuring the absorbance at its maximum absorbance wavelength (~494 nm). The degree of labeling can be calculated from these values.
-
Fluorescence Spectroscopy: The fluorescence emission of the conjugate can be measured (emission maximum ~517-521 nm) to confirm the presence of the fluorescein moiety and to quantify the amount of conjugated label.[8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from the unlabeled protein and free labeling reagent, allowing for the assessment of conjugation efficiency and purity.
-
Mass Spectrometry (MS): For protein conjugates, mass spectrometry can be used to determine the molecular weight of the conjugate and confirm the number of attached labels.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture contamination. |
| Incorrect pH | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0. | |
| Competing nucleophiles in buffer | Use amine-free and carboxyl-free buffers such as MES and PBS. | |
| Hydrolysis of NHS ester | Perform the coupling step immediately after the activation step. | |
| Protein Precipitation | High concentration of EDC | Reduce the molar excess of EDC used in the reaction. |
| Unsuitable buffer conditions | Ensure the protein is soluble and stable in the chosen reaction buffers. |
Conclusion
The EDC-NHS coupling chemistry provides a reliable and efficient method for conjugating this compound to primary amines on a variety of molecules and surfaces. By following the detailed protocols and optimizing the reaction conditions, researchers can generate fluorescently labeled and azide-functionalized conjugates for a wide array of applications in drug development, diagnostics, and fundamental biological research. The trifunctional nature of this reagent opens up possibilities for multimodal imaging and sequential conjugations, making it a powerful tool for creating sophisticated biomolecular constructs.[1][5]
References
- 1. This compound, CAS 2086689-06-5 | AxisPharm [axispharm.com]
- 2. This compound, 2086689-06-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Labeling Antibodies with N-(Azido-PEG2)-N-Fluorescein-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled antibodies are indispensable tools in a myriad of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA). The covalent attachment of a fluorophore to an antibody allows for the specific detection and visualization of target antigens. This document provides a detailed protocol for labeling antibodies with N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, a bifunctional linker containing a fluorescein (B123965) dye for detection, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to primary amines on the antibody.[1] An additional azide (B81097) group enables further modification via click chemistry if desired.[1][2][3]
The protocol described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid group of the linker, forming a stable NHS ester that readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[2][4][5]
Product Information
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C38H45N5O13S |
| Molecular Weight | 811.9 g/mol |
| CAS Number | 2086689-06-5 |
| Purity | >96% |
| Storage | Store at -20°C, protected from light and moisture.[1][2] |
| Solubility | Soluble in anhydrous DMSO or DMF.[1] |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~517 nm |
Experimental Protocols
I. Antibody Preparation
For successful labeling, it is crucial to start with a purified antibody solution free of amine-containing buffers and stabilizers like bovine serum albumin (BSA) or glycine, as these will compete with the antibody for reaction with the activated linker.[6]
Materials:
-
Antibody to be labeled (0.5-2 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Antibody purification kit (e.g., Protein A/G spin columns or dialysis cassettes) if the antibody solution contains interfering substances.[6][7][8]
Protocol:
-
If your antibody solution contains interfering substances, purify the antibody using an appropriate method. Dialysis against PBS is a common and effective method.[2][7]
-
Ensure the final antibody concentration is between 0.5-2 mg/mL in an amine-free buffer such as PBS.[2]
-
Determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is ~210,000 M⁻¹cm⁻¹.[9]
II. Labeling Reaction
This protocol is based on a two-step reaction where the carboxylic acid of the linker is first activated with EDC and NHS, followed by conjugation to the antibody.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[2][5]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Protocol:
A. Preparation of Reagents:
-
Shortly before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[4]
B. Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of the this compound stock solution with the EDC and NHS solutions. A molar ratio of 1:2:4 (Linker:EDC:NHS) is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[4]
C. Conjugation to the Antibody:
-
Add the activated linker solution to the prepared antibody solution. The recommended molar excess of linker to antibody is typically between 5- to 20-fold. This ratio may need to be optimized for your specific antibody and desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
III. Purification of the Labeled Antibody
Purification is essential to remove unconjugated linker and other reaction components.[9][10]
Materials:
-
Desalting column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Protocol:
-
Size-Exclusion Chromatography (Desalting Column):
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions. The labeled antibody will elute in the void volume, while the smaller, unconjugated molecules will be retained. The yellow-orange color of the fluorescein can help track the labeled antibody.
-
-
Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette or tubing.
-
Dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.[2]
-
IV. Characterization of the Labeled Antibody
A. Determination of the Degree of Labeling (DOL):
The DOL, or the average number of fluorescein molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[3]
Protocol:
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 494 nm (A494).
-
Calculate the concentration of the antibody and the fluorescein using the following equations:
-
Antibody Concentration (M) = [A280 - (A494 x CF)] / ε_antibody
-
Fluorescein Concentration (M) = A494 / ε_fluorescein
-
Where:
-
ε_fluorescein (molar extinction coefficient of FITC) is ~68,000 M⁻¹cm⁻¹.[10]
-
-
-
-
DOL = Fluorescein Concentration (M) / Antibody Concentration (M)
An optimal DOL for most applications is between 2 and 10.[11] Higher DOLs can lead to fluorescence quenching and reduced antibody activity.[11][12]
B. Functional Analysis:
It is recommended to assess the binding activity of the labeled antibody using a suitable immunoassay (e.g., ELISA or flow cytometry) to ensure that the conjugation process has not compromised its function.[13]
Data Presentation
| Parameter | Recommended Value/Range |
| Antibody Concentration for Labeling | 0.5 - 2 mg/mL |
| Linker:EDC:NHS Molar Ratio | 1:2:4 |
| Molar Excess of Linker to Antibody | 5 - 20 fold |
| Reaction Time | 2 hours at RT or overnight at 4°C |
| Optimal Degree of Labeling (DOL) | 2 - 10 |
Visualizations
Caption: Experimental workflow for antibody labeling.
Caption: EDC/NHS chemical reaction pathway.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Weak or no fluorescence | Low degree of labeling (DOL). | Increase the molar excess of the labeling reagent. Ensure antibody concentration is optimal.[14] |
| Inactive labeling reagent. | Use fresh, anhydrous DMSO/DMF for reconstitution. Store the reagent properly. | |
| Antibody degradation. | Handle and store the antibody according to the manufacturer's instructions. | |
| Incompatible buffer. | Ensure the antibody is in an amine-free buffer (e.g., PBS) prior to labeling.[2] | |
| High background fluorescence | Excess unconjugated label. | Ensure thorough purification of the labeled antibody using dialysis or size-exclusion chromatography.[1][15] |
| High degree of labeling (DOL). | Reduce the molar excess of the labeling reagent to avoid over-labeling, which can cause non-specific binding.[15] | |
| Non-specific antibody binding. | Use appropriate blocking buffers in your application. Titrate the labeled antibody to find the optimal concentration.[15][16] | |
| Precipitation of antibody | High concentration of organic solvent. | The volume of DMSO/DMF added with the linker should not exceed 10% of the total reaction volume. |
| Antibody instability. | Perform the labeling reaction at 4°C. | |
| Reduced antibody activity | Labeling of critical amine residues. | Reduce the DOL by lowering the molar excess of the labeling reagent. Consider site-specific labeling methods if activity is consistently compromised. |
| Harsh labeling conditions. | Ensure the pH of the reaction buffer is within the optimal range (7.2-8.0). | |
| Fluorescence quenching | High DOL. | Aim for a DOL between 2 and 10. Over-labeling can lead to self-quenching of the fluorophores.[11][12] |
| Photobleaching. | Use an anti-fade mounting medium for microscopy. Minimize exposure to light during storage and handling.[14][16] |
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. bidmc.org [bidmc.org]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. Antibody Purification and Labeling [protocols.io]
- 8. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes: Developing Antibody-Drug Conjugates with Cleavable PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3][4] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component that heavily influences the ADC's stability, efficacy, and overall therapeutic index.[2][5]
This document provides detailed application notes and protocols for the development of ADCs utilizing cleavable polyethylene (B3416737) glycol (PEG) linkers. These linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside tumor cells.[1][3]
1. Rationale for Using Cleavable PEG Linkers
The incorporation of a PEG moiety into the linker design offers several distinct advantages:
-
Enhanced Solubility and Stability: Many cytotoxic payloads are hydrophobic. PEGylation increases the overall water solubility of the ADC, reducing aggregation and improving its pharmacokinetic (PK) profile.[6][7][][9]
-
Improved Pharmacokinetics: PEG linkers can shield the ADC from proteolytic degradation and reduce its clearance by the immune system, leading to a longer circulation half-life.[7][9][10][11]
-
Reduced Immunogenicity: The hydrophilic nature of PEG can mask potential immunogenic epitopes on the ADC, lowering the risk of an anti-drug antibody (ADA) response.[6][7][]
-
Higher Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can help overcome the aggregation issues associated with conjugating a higher number of hydrophobic drug molecules, potentially allowing for a higher DAR without compromising the ADC's properties.[6][9]
Cleavable linkers add another layer of sophistication by enabling targeted payload release.[4][12] This is achieved by incorporating chemical motifs that are sensitive to the unique physiological conditions of the tumor environment.
2. Types of Cleavable Linker Chemistries
There are three primary mechanisms for cleavable linkers used in ADCs:
-
Protease-Sensitive Linkers: These linkers contain a short peptide sequence (e.g., valine-citrulline or valine-alanine) that is a substrate for lysosomal proteases like Cathepsin B, which are highly active within tumor cells.[1][3][13] This is one of the most clinically validated cleavable linker strategies.
-
pH-Sensitive (Acid-Labile) Linkers: These linkers, such as those containing a hydrazone bond, are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][14][15]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers incorporate a disulfide bond that is readily cleaved by the high intracellular concentration of glutathione (B108866) (GSH) in the cytoplasm, which is significantly higher than in the extracellular space or plasma.[1][]
The choice of cleavage mechanism is critical and depends on the target antigen, the payload's mechanism of action, and the desired site of drug release.[15]
Key Experimental Workflows & Protocols
The development of a cleavable PEG-linker ADC involves a multi-step process, from initial design and synthesis to comprehensive characterization and validation.
Caption: A high-level overview of the ADC development process.
Protocol 1: Cysteine-Based Antibody Conjugation
This protocol describes the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Linker-Payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 desalting column
-
PBS buffer, pH 7.4, containing EDTA (PBS-E)
-
Quench reagent (e.g., N-acetyl-cysteine)
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in PBS-E.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Linker-Payload Preparation:
-
Dissolve the maleimide-PEG-linker-payload in DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Slowly add a 5- to 8-fold molar excess of the dissolved linker-payload to the reduced antibody while gently stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetyl-cysteine (relative to the linker-payload) to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated Sephadex G-25 desalting column or Tangential Flow Filtration (TFF) with PBS, pH 7.4.
-
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and the distribution of drug-conjugated species.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.).
-
Calculate the percentage of each species by integrating the peak areas.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2+ SK-BR-3)
-
Antigen-negative cancer cell line (e.g., HER2- MDA-MB-468)
-
Complete cell culture medium
-
ADC and unconjugated antibody control
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Effective data presentation is crucial for comparing different ADC constructs.
Table 1: Characterization of HER2-Targeted ADCs with Different Linkers
| ADC Construct | Average DAR (HIC) | Monomer % (SEC) | Antigen Binding (KD, nM) |
| Trastuzumab-vc-PEG4-MMAE | 3.8 | >98% | 0.52 |
| Trastuzumab-hydrazone-PEG8-Dox | 4.1 | >97% | 0.58 |
| Trastuzumab-disulfide-PEG4-DM1 | 3.5 | >98% | 0.55 |
Table 2: In Vitro and In Vivo Performance Data
| ADC Construct | IC50 (SK-BR-3, ng/mL) | IC50 (MDA-MB-468, ng/mL) | Plasma Stability (7 days, % Intact) | Tumor Growth Inhibition (%) |
| Trastuzumab-vc-PEG4-MMAE | 15.2 | > 10,000 | 92 | 85 |
| Trastuzumab-hydrazone-PEG8-Dox | 88.5 | > 10,000 | 75 | 62 |
| Trastuzumab-disulfide-PEG4-DM1 | 25.8 | > 10,000 | 85 | 78 |
Mechanism of Action: Payload Release and Signaling
The efficacy of an ADC relies on the successful internalization and release of its cytotoxic payload, which then induces cell death.
Caption: General mechanism of action for an ADC with a cleavable linker.
Once released, the payload interacts with its intracellular target. For instance, auristatins like MMAE inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.
Caption: Simplified signaling pathway for MMAE-induced apoptosis.
The development of ADCs with cleavable PEG linkers is a highly nuanced process that requires careful optimization of each component. The protocols and workflows outlined in these application notes provide a comprehensive framework for the rational design, synthesis, and evaluation of next-generation ADC candidates. By systematically characterizing properties such as DAR, stability, and in vitro potency, researchers can effectively identify lead candidates with a high potential for clinical success.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. adcreview.com [adcreview.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. adcreview.com [adcreview.com]
- 10. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. mdpi.com [mdpi.com]
- 14. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 15. iphasebiosci.com [iphasebiosci.com]
Application Notes and Protocols for N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a versatile heterobifunctional linker designed for advanced targeted drug delivery systems. This molecule incorporates three key functionalities:
-
A Carboxylic Acid (-COOH): Enables covalent conjugation to amine-containing molecules, such as targeting ligands (antibodies, peptides), drugs, or carrier proteins, through stable amide bond formation.
-
An Azide (B81097) (-N3) Group: Serves as a reactive handle for "click chemistry," specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific attachment of alkyne-modified drugs, imaging agents, or nanoparticles.
-
A Fluorescein (B123965) Moiety: A widely used green fluorescent dye that allows for the tracking and quantification of the conjugated system in vitro and in vivo.
-
Polyethylene (B3416737) Glycol (PEG) Spacers (PEG2 and PEG4): These hydrophilic linkers enhance the solubility of the conjugate, reduce steric hindrance, and can improve the pharmacokinetic profile of the final drug delivery system by minimizing non-specific protein binding and recognition by the immune system.[1][2]
This unique combination of features makes this compound an ideal tool for the development of traceable and targeted drug delivery vehicles.
Applications
The trifunctional nature of this linker lends itself to a variety of applications in targeted drug delivery research:
-
Development of Targeted Nanoparticles: The linker can be conjugated to lipids or polymers to form fluorescently labeled micelles or nanoparticles. The azide group can then be used to attach a targeting ligand, and the nanoparticle core can be loaded with a therapeutic agent.
-
Antibody-Drug Conjugate (ADC) Research: A targeting antibody can be conjugated to the carboxylic acid, and a cytotoxic drug modified with an alkyne can be attached via click chemistry. The fluorescein tag allows for the study of ADC internalization and trafficking.
-
In Vitro and In Vivo Imaging: The inherent fluorescence of the molecule enables the visualization and quantification of cellular uptake, biodistribution, and tumor accumulation of the drug delivery system using techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging systems.[3][4][5]
-
Monitoring Drug Release: Changes in the fluorescence signal can potentially be used to monitor drug release from a carrier system.
Data Presentation: Representative Quantitative Data
The following tables provide representative quantitative data from studies using similar PEGylated and fluorescently labeled drug delivery systems. These values can serve as a benchmark for experiments utilizing this compound.
Table 1: Representative Bioconjugation and Drug Loading Efficiencies
| Parameter | System | Method | Efficiency/Capacity | Reference |
| NHS Ester-Amine Coupling Efficiency | Protein-Dye Conjugate | Spectrophotometry | 50-80% | [6] |
| Drug Loading Content (DLC) | Doxorubicin in PEGylated Nanoparticles | UV-Vis Spectroscopy | ~59.7% | [7] |
| Drug Loading Efficiency (DLE) | Doxorubicin in PEGylated Nanoparticles | UV-Vis Spectroscopy | ~93.4% | [7] |
| Drug Loading of PEG-coated Gold Nanoparticles | Ibuprofen | Thermogravimetric Analysis | ~33% | [8][9] |
Table 2: Representative In Vitro Cellular Uptake Data
| Cell Line | Nanoparticle System | Method | Uptake Metric | Result | Reference |
| A549 (Lung Carcinoma) | FITC-labeled Silica (B1680970) Nanoparticles | Flow Cytometry | % of Nanoparticle-containing cells | >50% | [10] |
| J774A.1 (Macrophage) | Fluorescent Polymer Nanoparticles | Flow Cytometry | Mean Fluorescence Intensity | Linear increase with concentration | [3] |
| HUVECs | FITC-conjugated mSiO2-PEG-TRC105 | Flow Cytometry | Fold increase in Mean Fluorescence Intensity | 51.8-fold higher than unstained cells | [11] |
| RAW 264.7 (Macrophage) | pH-sensitive fluorescent silica nanoparticles | Fluorimetry | Quantification of endocytosis | Nanoparticles were more uptaken than submicronic particles | [12][13] |
Table 3: Representative In Vivo Tumor Accumulation Data
| Animal Model | Nanoparticle System | Imaging/Quantification Method | Tumor Accumulation (%ID/g) | Time Point | Reference |
| 4T1 Murine Breast Tumor | 64Cu-NOTA-mSiO2-PEG-TRC105 | PET/CT | 5.9 ± 0.4 | 5 h | [11] |
| Subcutaneous Tumor Xenograft | Pegylated Gold Nanorods (GNRs) | Neutron Activation Analysis | 1.35 ± 0.29 | 24 h | [14] |
| Xenograft Breast Cancer Model | NPC-GQDs-PEG | Fluorescence Imaging | ~7.5 times higher than GQDs alone | Not Specified | [15] |
%ID/g = Percent of Injected Dose per gram of tissue.
Experimental Protocols
Herein are detailed protocols for key experiments involving this compound.
Protocol 1: Conjugation of a Targeting Ligand (e.g., Antibody) to this compound via Amide Bond Formation
This protocol describes the activation of the carboxylic acid on the linker using EDC/NHS chemistry to form a stable amide bond with a primary amine on a targeting ligand.
Materials:
-
This compound
-
Targeting ligand with primary amines (e.g., antibody)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer immediately before use.[6]
-
Prepare the targeting ligand in Conjugation Buffer at a concentration of 2-5 mg/mL.
-
-
Activation of the Carboxylic Acid:
-
In a microcentrifuge tube, combine a desired amount of the linker stock solution with the EDC/NHS solution. A 10-20 fold molar excess of EDC/NHS over the linker is recommended.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.[6]
-
-
Conjugation to the Targeting Ligand:
-
Add the activated linker solution to the targeting ligand solution. A molar ratio of 10:1 to 20:1 (linker:ligand) is a good starting point for optimization.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess linker and byproducts using a pre-equilibrated SEC column.
-
Collect fractions and measure the absorbance at 280 nm (for protein) and 494 nm (for fluorescein) to identify the fractions containing the conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 494 nm and using the Beer-Lambert law.
-
Confirm conjugation using SDS-PAGE, observing a shift in the molecular weight of the conjugated ligand.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol details the conjugation of an alkyne-modified drug to the azide-functionalized, ligand-bound linker from Protocol 1.
Materials:
-
Azide-functionalized targeting ligand (from Protocol 1)
-
Alkyne-modified drug
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
Conjugation Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification supplies (e.g., SEC column or dialysis cassette)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
Dissolve the alkyne-modified drug in DMSO or DMF to a desired stock concentration.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized targeting ligand with the alkyne-modified drug. A 2-10 fold molar excess of the drug is recommended.
-
Prepare a catalyst premix: In a separate tube, mix the CuSO4 and THPTA/TBTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1 to 0.25 mM is a good starting point.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-12 hours, protected from light.
-
-
Purification:
-
Purify the final conjugate using SEC or dialysis to remove excess drug and copper catalyst.
-
-
Characterization:
-
Analyze the final product using techniques such as HPLC, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine purity.
-
Protocol 3: Nanoparticle Formulation using a PEGylated Lipid
This protocol describes a general method for formulating lipid nanoparticles incorporating the fluorescent linker.
Materials:
-
Conjugate of this compound with a lipid (e.g., DSPE)
-
Structural lipids (e.g., DSPC, Cholesterol)
-
Drug to be encapsulated
-
Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device or sonicator
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve the fluorescently labeled lipid, structural lipids, and the drug in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with the aqueous buffer by vortexing or sonication to form nanoparticles.
-
-
Microfluidic Mixing Method:
-
Dissolve the lipids and drug in ethanol.
-
Dissolve an aqueous buffer in a separate syringe.
-
Use a microfluidic mixing device to rapidly mix the lipid/ethanol and aqueous phases to form nanoparticles.
-
-
Purification and Characterization:
-
Purify the nanoparticles from free drug and unincorporated lipids using dialysis or size exclusion chromatography.
-
Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading content and efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Protocol 4: In Vitro Cellular Uptake Analysis
This protocol outlines the use of fluorescence microscopy and flow cytometry to assess the cellular uptake of the fluorescently labeled drug delivery system.
Materials:
-
Fluorescently labeled drug delivery system
-
Target cells and control cells (lacking the target receptor)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., chamber slides for microscopy, 24-well plates for flow cytometry) and allow them to adhere overnight.
-
-
Incubation with Nanoparticles:
-
Treat the cells with varying concentrations of the fluorescently labeled drug delivery system.
-
Incubate for different time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Fluorescence Microscopy:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA.
-
Stain the cell nuclei with DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein and DAPI.
-
-
Flow Cytometry:
-
Wash the cells with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[10][13][16][17]
-
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of nanoparticle endocytosis based on double fluorescent pH-sensitive nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo tumor targeting of gold nanoparticles: effect of particle type and dosing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Dual Labeling of Biomolecules with Azide and Fluorescein Tags: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise, covalent modification of biomolecules with multiple functional tags is a powerful strategy in modern biological research and drug development. This document provides detailed application notes and protocols for the dual labeling of biomolecules, such as proteins and peptides, with both an azide (B81097) (N₃) group and a fluorescein (B123965) fluorescent tag. This dual-labeling approach imparts bifunctionality to the target biomolecule: the fluorescein moiety allows for direct visualization, quantification, and tracking, while the azide group serves as a bioorthogonal handle for subsequent modifications via "click chemistry." This enables a wide range of applications, from studying cellular localization and trafficking to constructing complex biomolecular conjugates for therapeutic or diagnostic purposes.
The core principle of this methodology is the use of orthogonal labeling chemistries to introduce both tags onto the same biomolecule with high specificity and efficiency. This typically involves the reaction of an amine-reactive fluorescein derivative with primary amines (e.g., the N-terminus or lysine (B10760008) side chains) and the introduction of an azide group through a distinct chemical handle, such as a thiol-reactive azide reagent or the incorporation of an azide-bearing unnatural amino acid.
Applications in Research and Drug Development
The ability to incorporate both a fluorescent reporter and a bioorthogonal handle onto a single biomolecule opens up a multitude of advanced applications:
-
Cellular Imaging and Tracking: The fluorescein tag enables real-time visualization of the biomolecule's localization, trafficking, and dynamics within living cells using fluorescence microscopy.[1][2]
-
Pro-drug Activation and Targeting: The azide group can be used to attach a therapeutic agent or a targeting ligand via click chemistry. The fluorescein tag can then be used to monitor the delivery and localization of the entire conjugate.
-
Assembly of Complex Bioconjugates: The azide handle allows for the specific attachment of the biomolecule to other molecules or surfaces functionalized with an alkyne, enabling the construction of sophisticated multi-component systems for diagnostics or functional assays.[3][4]
-
High-Throughput Screening: Fluorescently tagged biomolecules can be used in fluorescence-based assays, such as fluorescence polarization, to screen for binding partners or inhibitors.[5]
-
Mechanism of Action Studies: In the context of antibody-drug conjugates, dual labeling can be used to simultaneously track both the antibody and the payload, providing insights into their mechanism of action.[5]
Core Methodologies and Chemical Principles
The successful dual labeling of a biomolecule with azide and fluorescein tags relies on the sequential or orthogonal application of two distinct labeling chemistries. The most common approaches involve:
-
Amine-Reactive Fluorescein Labeling: This is a widely used method for attaching fluorescent dyes to proteins and peptides.[6][7] Fluorescein derivatives, such as fluorescein isothiocyanate (FITC) or fluorescein N-hydroxysuccinimidyl ester (NHS-ester), react with primary amines present on the N-terminus of a peptide chain or the ε-amino group of lysine residues to form stable thiourea (B124793) or amide bonds, respectively.[7][8]
-
Introduction of the Azide Handle: The azide group can be introduced through several methods:
-
Thiol-Reactive Azide Labeling: If the biomolecule contains a cysteine residue, its thiol group can be specifically targeted with an azide-functionalized maleimide (B117702) or iodoacetamide (B48618) reagent. This provides a site-specific method for azide incorporation, orthogonal to amine labeling.
-
Genetic Incorporation of Azide-Containing Unnatural Amino Acids: A powerful method for site-specific azide incorporation is the use of genetic code expansion to introduce an unnatural amino acid, such as p-azido-L-phenylalanine (azF), into the protein sequence at a desired position.[9][10]
-
Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides, azide-functionalized amino acid building blocks, such as Fmoc-L-Dap(N3)-OH, can be incorporated at specific positions during the synthesis process.[4]
-
The subsequent utilization of the azide-labeled biomolecule typically involves a bioorthogonal "click" reaction, most commonly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly efficient, specific, and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][9][11]
Quantitative Data Summary
The efficiency of each labeling step is crucial for obtaining a high yield of the desired dual-labeled product. The following tables provide a summary of typical quantitative data for the labeling and subsequent click chemistry reactions.
Table 1: Typical Labeling Efficiencies
| Labeling Step | Reagents | Target Functional Group | Typical Labeling Efficiency (%) | Reference |
| Fluorescein Labeling | Fluorescein NHS-ester | Primary Amine (Lysine, N-terminus) | 70-95% | [12] |
| Azide Incorporation | Azido-maleimide | Thiol (Cysteine) | 60-85% | [13] |
| Azide Incorporation | Genetic (p-azido-L-phenylalanine) | Site-specific | >95% (incorporation) | [9] |
| Azide Incorporation | SPPS (Fmoc-L-Dap(N3)-OH) | Site-specific | >95% (incorporation) | [4] |
Table 2: Bioorthogonal Reaction (SPAAC) Data
| Reaction | Reactants | Reaction Time | Typical Conversion Rate (%) | Reference |
| SPAAC | Azide-labeled biomolecule + DBCO-alkyne reagent | 30-60 minutes | >90% | [1][9] |
Experimental Protocols
Protocol 1: Sequential Dual Labeling of a Protein with Fluorescein and Azide
This protocol describes the labeling of a protein containing at least one primary amine and one cysteine residue.
Materials:
-
Purified protein of interest in an amine-free and thiol-free buffer (e.g., PBS, pH 7.2-7.4)
-
Fluorescein NHS-ester (dissolved in DMSO)
-
Azido-maleimide (dissolved in DMSO)
-
Reducing agent (e.g., TCEP)
-
Desalting columns
-
Reaction tubes
-
Spectrophotometer
Procedure:
Step 1: Fluorescein Labeling (Amine-Reactive)
-
Prepare the protein solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mg/mL stock solution of Fluorescein NHS-ester in anhydrous DMSO.
-
Add a 10 to 20-fold molar excess of the Fluorescein NHS-ester stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Remove the excess, unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2.
Step 2: Azide Labeling (Thiol-Reactive)
-
If the cysteine residue(s) in the fluorescein-labeled protein are oxidized, they may need to be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.
-
Remove the TCEP using a desalting column equilibrated with a degassed buffer (e.g., PBS, pH 7.2).
-
Prepare a 10 mg/mL stock solution of Azido-maleimide in DMSO.
-
Add a 10 to 20-fold molar excess of the Azido-maleimide stock solution to the fluorescein-labeled protein solution.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle stirring in the dark.
-
Purify the dual-labeled protein from excess azide reagent using a desalting column or dialysis.
Step 3: Characterization
-
Determine the final protein concentration using a protein assay (e.g., BCA assay).
-
Determine the degree of labeling (DOL) for fluorescein by measuring the absorbance at ~494 nm and using the Beer-Lambert law.
-
The incorporation of the azide can be confirmed by a subsequent click reaction with an alkyne-functionalized reporter molecule (e.g., an alkyne-biotin tag followed by streptavidin-HRP detection).
Protocol 2: Click Reaction of a Dual-Labeled Biomolecule
This protocol outlines the reaction of the azide-fluorescein labeled biomolecule with a dibenzocyclooctyne (DBCO)-functionalized molecule via SPAAC.
Materials:
-
Azide-fluorescein dual-labeled biomolecule (from Protocol 1)
-
DBCO-functionalized molecule of interest (e.g., DBCO-biotin, DBCO-PEG) dissolved in DMSO or water
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of the dual-labeled biomolecule in the reaction buffer at a concentration of 1-10 µM.
-
Add the DBCO-functionalized molecule to the reaction mixture. A 10 to 50-fold molar excess of the DBCO reagent is recommended to ensure complete reaction.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The reaction progress can be monitored by techniques such as SDS-PAGE (observing a mobility shift) or mass spectrometry.
-
If necessary, purify the final conjugate to remove any unreacted DBCO reagent.
Visualizations
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and application of a fluorescein-labeled peptide for determining the affinity constant of a monoclonal antibody-hapten complex by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
Troubleshooting & Optimization
Technical Support Center: Reducing Fluorescein Photobleaching in Long-Term Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate fluorescein (B123965) photobleaching during long-term imaging experiments.
Troubleshooting Guides
Q1: My fluorescein signal is fading rapidly during image acquisition. What is causing this and how can I prevent it?
A: Rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of a fluorophore.[1] This is a common issue with fluorescein, which is notoriously susceptible to fading under illumination.[2] The primary causes are high-intensity excitation light and the presence of reactive oxygen species (ROS).[3][4]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: This is the most direct way to decrease photobleaching.[2][3] Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[5] Neutral density (ND) filters can be used to incrementally reduce the excitation light.[2][4]
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[3][6] For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.[5]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium or live-cell imaging buffer. These reagents work by scavenging reactive oxygen species that damage the fluorophore.[7]
-
Choose a More Photostable Fluorophore: If photobleaching persists and your experimental design allows, consider replacing fluorescein with a more photostable dye, such as Alexa Fluor 488 or DyLight 488.[2]
-
Optimize Imaging Medium: For live-cell imaging, use a low-autofluorescence imaging medium to improve the signal-to-noise ratio, which may allow for lower excitation intensity.[3]
Q2: I am using an antifade reagent, but still observing significant photobleaching. What could be wrong?
A: Even with antifade reagents, significant photobleaching can occur if other imaging parameters are not optimized.
Troubleshooting Steps:
-
Check Reagent Compatibility and Concentration: Ensure the antifade reagent is compatible with your sample type (fixed or live cells) and fluorophore.[5][7] For homemade preparations, verify that the concentration of the active component (e.g., p-phenylenediamine (B122844), n-propyl gallate) is correct.
-
Optimize Mounting Medium pH: The fluorescence of fluorescein is pH-sensitive and generally more stable at a slightly alkaline pH (around 8.5).[7][8] Ensure your mounting medium is buffered to the optimal pH.
-
Re-evaluate Illumination Settings: The use of an antifade reagent does not eliminate the need to minimize excitation light intensity and exposure time.[4] Re-optimize these settings in the presence of the antifade agent.
-
Consider a Different Antifade Reagent: The effectiveness of antifade reagents can vary.[8][9] If one reagent is not providing sufficient protection, consider trying another. See the quantitative data in the tables below for comparisons.
-
Storage Conditions: For fixed samples, store slides in the dark at 4°C when not imaging.[10] Some antifade reagents, like p-phenylenediamine in a glycerol-based medium, can preserve fluorescence for up to two weeks.[9]
Frequently Asked Questions (FAQs)
Q1: What are antifade reagents and how do they work?
A: Antifade reagents are chemical compounds that reduce photobleaching.[3] They are typically antioxidants that protect fluorophores from damage by scavenging reactive oxygen species (ROS), such as singlet oxygen, which are generated during fluorescence excitation.[3][7] By neutralizing these damaging molecules, antifade reagents extend the fluorescent lifetime of the probe.
Q2: What are some common antifade agents for fluorescein?
A: Common active ingredients in antifade reagents include:
-
p-Phenylenediamine (PPD): Highly effective, but can be toxic and may cause autofluorescence.[7][9][11]
-
n-Propyl Gallate (NPG): Another highly effective agent.[9]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A widely used antifade agent.[7][9]
-
Trolox: A vitamin E derivative suitable for live-cell imaging due to its cell permeability and low toxicity.[5]
-
Vectashield® and ProLong® Gold: Examples of popular commercial antifade mounting media.[8][12]
Q3: Can I use antifade reagents for live-cell imaging?
A: Yes, but it is crucial to use reagents specifically designed for live-cell imaging.[5] Many antifade reagents used for fixed samples are toxic to live cells. Reagents like Trolox and commercial formulations such as ProLong® Live Antifade Reagent are suitable for live-cell experiments.[5][12]
Q4: How does photobleaching occur?
A: Photobleaching is a complex process that occurs when a fluorophore is in an excited state.[13] After absorbing light, the fluorophore is in a short-lived excited singlet state. It can then return to the ground state by emitting a photon (fluorescence). However, it can also transition to a long-lived excited triplet state.[14] In this triplet state, the fluorophore is more likely to react with other molecules, particularly oxygen, leading to irreversible chemical damage and the loss of fluorescence.[14][15]
Data Presentation
Table 1: Comparison of Antifade Reagent Effectiveness for Fluorescein
| Antifade Reagent | Mounting Medium | Half-life (seconds) | Reference |
| None | 90% Glycerol (B35011) in PBS (pH 8.5) | 9 | [8] |
| Vectashield® | Commercial | 96 | [8] |
| p-Phenylenediamine | Glycerol-based | Significantly increased | [9] |
| n-Propyl Gallate | Glycerol-based | Significantly increased | [9] |
Note: "Significantly increased" indicates that the source reported high effectiveness without providing a specific half-life value.
Experimental Protocols
Protocol 1: Preparing a p-Phenylenediamine (PPD) Antifade Mounting Medium
Materials:
-
p-Phenylenediamine (PPD)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 8.5-9.0
-
Magnetic stirrer and stir bar
-
Dark storage bottle
Procedure:
-
Prepare a 10x PBS solution at the desired pH.
-
Dissolve PPD in the 10x PBS to a final concentration of 1% (w/v). This may require gentle warming and stirring in the dark.
-
Once fully dissolved, add glycerol to a final concentration of 90% (v/v).
-
Stir thoroughly until the solution is homogeneous.
-
Store the final solution in a dark bottle at -20°C in small aliquots.
-
To use, thaw an aliquot and apply a small drop to the sample on the microscope slide before adding the coverslip.
Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.
Protocol 2: Using a Commercial Live-Cell Antifade Reagent (e.g., Trolox)
Materials:
-
Commercial live-cell antifade reagent (e.g., ProLong® Live, VectaCell™ Trolox)
-
Imaging buffer or cell culture medium appropriate for your cells
-
Live-cell imaging chamber or dish
Procedure:
-
Prepare the antifade reagent working solution by diluting the concentrated stock into your imaging buffer or medium according to the manufacturer's instructions.[3] A typical final concentration for Trolox is in the range of 0.5-1 mM.
-
Replace the existing medium on your cells with the medium containing the antifade reagent.
-
Incubate the cells for the time recommended by the manufacturer (typically 15-30 minutes) to allow for reagent uptake.
-
Proceed with your long-term live-cell imaging experiment.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of fluorescein.
Caption: General experimental workflows for using antifade reagents in fixed and live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. biocompare.com [biocompare.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifade Solution For Immunofluorescence Microscopy (Part AF-1, anti fade, anti-fade) [fivephoton.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
Technical Support Center: Minimizing Non-Specific Binding of Fluorescein-PEG Probes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of fluorescein-PEG probes in fluorescence microscopy and other sensitive assays.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence across the entire surface | Inadequate surface passivation: The surface (e.g., glass slide, microplate well) has not been sufficiently treated to prevent probe adhesion.[2][3] | Improve surface passivation: Utilize methods like polyethylene (B3416737) glycol (PEG) coating, which is highly effective at preventing non-specific protein interactions.[4] Consider advanced techniques like Pluronic F127 or DDS-Tween-20 coatings for even better results.[2][3][5] |
| Probe hydrophobicity: Fluorescein (B123965), being hydrophobic, can interact non-specifically with surfaces.[6][7] The PEG chain may not be sufficient to overcome this. | Select probes with optimal PEG length: A longer PEG chain can better shield the hydrophobic fluorescein moiety.[8][9] | |
| Inadequate blocking: Non-specific binding sites on the surface or on cellular components have not been effectively blocked.[1][10] | Use appropriate blocking agents: Bovine Serum Albumin (BSA) at 1% is a common choice.[11][12] Other options include non-fat dry milk, serum from the secondary antibody's host species, or commercial protein-free blockers.[10][13][14] | |
| Punctate, bright spots of non-specific binding | Probe aggregation: Fluorescein-PEG probes can form aggregates that bind non-specifically.[1] | Optimize probe concentration: Use the lowest concentration of the probe that still provides a specific signal.[1] Perform a titration to determine the optimal concentration.[15] |
| Ensure proper probe solubilization: Follow the manufacturer's instructions for dissolving and storing the probe. Consider brief sonication to break up aggregates. | ||
| High background in specific sample regions (e.g., on cells or tissues) | Ionic interactions: Charged regions of the probe can interact with charged components of the sample.[1][7] | Adjust buffer pH and salt concentration: Modifying the pH can alter the charge of both the probe and the sample components, reducing ionic interactions.[11][12] Increasing the salt concentration (e.g., with NaCl) can shield charges and reduce non-specific binding.[11][12] |
| Insufficient washing: Unbound probes have not been adequately removed.[1] | Increase the number and duration of wash steps: Use a buffer containing a mild non-ionic surfactant like Tween-20 (e.g., 0.05%) to improve wash efficiency.[11] | |
| Signal decreases over time or is inconsistent | Photobleaching: Fluorescein is susceptible to photobleaching. | Use an anti-fade mounting medium: This will help preserve the fluorescence signal. |
| Inconsistent incubation conditions: Variations in time and temperature can affect binding. | Standardize incubation time and temperature: Optimize these parameters for your specific assay to ensure reproducibility.[16][17][18] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with fluorescein-PEG probes?
Non-specific binding is the attachment of a probe to surfaces or molecules other than its intended target.[1] This is problematic because it generates a high background signal that can mask the true specific signal, making it difficult to accurately quantify and localize the target.[1] Fluorescein, being a hydrophobic dye, has a tendency to bind non-specifically to surfaces and other molecules through hydrophobic interactions.[6][7] While the PEG (polyethylene glycol) chain is intended to reduce this, non-specific binding can still occur.
Q2: How does the hydrophobicity of fluorescein contribute to non-specific binding?
Hydrophobicity is a major driver of non-specific binding.[7] Hydrophobic molecules, like fluorescein, tend to associate with hydrophobic surfaces and domains on proteins to minimize their contact with water. This can lead to the probe sticking to glass surfaces, plasticware, and various cellular components.[6] Studies have shown a strong correlation between a dye's hydrophobicity and its propensity for non-specific binding.[6][7]
Q3: What are the most effective surface passivation techniques?
Surface passivation aims to make the experimental surface inert to prevent non-specific adsorption.[4]
-
Polyethylene Glycol (PEG) Coating: This is a widely used and effective method. A dense layer of PEG creates a hydrated barrier that repels proteins and probes.[4][7]
-
Pluronic F127: This is a triblock copolymer that can self-assemble on hydrophobic surfaces to create a passivating layer, which has been shown to be very effective at minimizing non-specific binding.[2]
-
DDS-Tween-20: This method involves creating a hydrophobic surface with dichlorodimethylsilane (B41323) (DDS) followed by passivation with the surfactant Tween-20.[3][5]
-
Bovine Serum Albumin (BSA): BSA can be used to coat surfaces and block non-specific binding sites.[2][12]
Q4: How do I choose the right blocking agent?
The choice of blocking agent depends on your specific experiment.[14]
-
Bovine Serum Albumin (BSA): A common and effective blocking agent, typically used at a concentration of 1%.[11][12] It is suitable for many applications but should be avoided if you are using anti-bovine secondary antibodies.[13][15]
-
Non-fat Dry Milk: An inexpensive and readily available option, but it is not recommended for use with phosphospecific antibodies or avidin-biotin detection systems.[13]
-
Normal Serum: Using serum from the same species as your secondary antibody can be very effective at preventing non-specific binding of the secondary antibody.[10]
-
Protein-Free Blockers: Commercial protein-free blocking buffers are also available and can be useful in assays where protein-based blockers may interfere.[13]
Q5: How can I optimize my buffer to reduce non-specific binding?
Buffer composition can significantly impact non-specific binding.
-
pH: Adjusting the pH of your buffer can alter the charge of your probe and sample, which can help to minimize ionic interactions that lead to non-specific binding.[11][12]
-
Salt Concentration: Increasing the ionic strength of your buffer by adding salt (e.g., NaCl) can help to shield electrostatic interactions, thereby reducing non-specific binding.[11][12]
-
Additives: Including a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.05%) in your wash buffers can help to disrupt hydrophobic interactions and improve the removal of unbound probes.[11][19] Adding a protein blocker like BSA to your incubation buffer can also help to reduce non-specific interactions.[11][12]
Q6: What is the optimal incubation time and temperature?
The ideal incubation time and temperature are a balance between achieving specific binding and minimizing non-specific interactions. Shorter incubation times can sometimes reduce non-specific binding. It is important to optimize these parameters for your specific probe and target.[16][17][18] For some assays, an equilibration time of around 30 minutes at room temperature is sufficient.[17]
Experimental Protocols
Protocol 1: Surface Passivation of Glass Coverslips with PEG
This protocol describes a method for coating glass coverslips with polyethylene glycol (PEG) to reduce non-specific binding.[4]
Materials:
-
Glass coverslips
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
3-aminopropyltriethoxysilane (APTES)
-
Methoxy-PEG-succinimidyl valerate (B167501) (mPEG-SVA)
-
Biotin-PEG-succinimidyl valerate (for specific immobilization, optional)
-
Anhydrous toluene (B28343)
-
Triethylamine
-
Methanol
-
Deionized water
Procedure:
-
Cleaning:
-
Place coverslips in a glass holder.
-
Immerse in Piranha solution for 1 hour in a fume hood.
-
Rinse extensively with deionized water.
-
Dry with a stream of nitrogen gas.
-
-
Silanization:
-
Immerse the cleaned, dry coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 10 minutes.
-
Rinse with toluene, then methanol, and finally deionized water.
-
Dry with a stream of nitrogen gas.
-
-
PEGylation:
-
Prepare a solution of mPEG-SVA (and biotin-PEG-SVA if needed) in a freshly prepared solution of 0.1 M sodium bicarbonate.
-
Place the silanized coverslips in the PEG solution and incubate for at least 3 hours at room temperature.
-
Rinse thoroughly with deionized water.
-
Dry with a stream of nitrogen gas and store in a desiccator.
-
Protocol 2: General Blocking and Staining Procedure
This protocol provides a general workflow for blocking and staining with fluorescein-PEG probes to minimize non-specific binding.
Materials:
-
Passivated coverslips or microplate
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescein-PEG probe diluted in blocking buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Blocking:
-
Incubate the passivated surface with blocking buffer for 1 hour at room temperature. This step blocks any remaining non-specific binding sites.[10]
-
-
Probe Incubation:
-
Washing:
-
Remove the probe solution.
-
Wash the surface 3-5 times with wash buffer to remove unbound probes.[1]
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Imaging:
-
Mount the coverslip or proceed with imaging the microplate.
-
Visualizations
Caption: Mechanism of non-specific binding of fluorescein-PEG probes.
Caption: Experimental workflow to minimize non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface passivation for single-molecule protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 7. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 21. Optimized Whole-Mount Fluorescence Staining Protocol for Pulmonary Toxicity Evaluation Using Mouse Respiratory Epithelia [mdpi.com]
troubleshooting low yield in copper-catalyzed click reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.
Troubleshooting Guide: Low Product Yield
Low or no product yield is a common issue in copper-catalyzed click reactions. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
Q1: My click reaction has a very low or no yield. What are the first things I should check?
A1: When faced with a low-yielding click reaction, start by investigating the most critical components: the copper catalyst, the reagents, and the reaction environment.
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1] Ensure you are using a reducing agent, like sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1][2] It is also highly recommended to degas your solvents to remove dissolved oxygen.[3]
-
Reagent Purity and Integrity: The purity of your azide (B81097), alkyne, and solvents can significantly impact the reaction.[1] Use high-purity reagents and solvents, and consider purifying starting materials if impurities are suspected.[1] Pay special attention to the sodium ascorbate solution, which should always be prepared fresh, as it can degrade over time.[3][4]
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][5][6] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[1][3]
Below is a troubleshooting workflow to help diagnose the cause of low yield.
Q2: I'm using a reducing agent, but the reaction is still not working. What else could be wrong with my catalyst?
A2: Even with a reducing agent, other factors can affect your copper catalyst's activity:
-
Copper Source: The choice of copper salt can impact yield.[7] While Cu(II) salts like CuSO₄ are common in combination with a reducing agent, direct Cu(I) sources like CuI or CuBr can also be used.[7] However, be aware that some Cu(I) sources can be sensitive to oxygen and may require an inert atmosphere.[7]
-
Ligand-to-Copper Ratio: The ratio of ligand to copper is critical. An insufficient amount of ligand may not adequately protect the Cu(I) from oxidation, while a large excess of some ligands can inhibit the reaction.[8] A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.[1][9]
-
Order of Addition: It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1][2] Avoid adding the reducing agent (sodium ascorbate) to the copper salt in the absence of the ligand.[2]
Q3: How do I know if my starting materials (azide and alkyne) are the problem?
A3: Substrate-related issues can often lead to low yields:
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can slow down the reaction.[1] In such cases, increasing the reaction time or temperature may be necessary.[1]
-
Copper-Coordinating Functional Groups: Functional groups on your substrates, such as thiols or boronic acids, can interact with and inhibit the copper catalyst.[1][10] To mitigate this, you can try increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II).[1]
-
Incorrect Stoichiometry: While a 1:1 ratio of azide to alkyne is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (typically the less precious one) can help drive the reaction to completion.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper for a click reaction?
A1: The optimal copper concentration can vary depending on the specific substrates and reaction conditions. However, for many bioconjugation reactions, a final copper concentration in the range of 50 to 250 µM is a good starting point.[2][9] Some studies have observed a threshold effect, with little reactivity below 50 µM Cu.[9]
Q2: Which ligand should I choose for my reaction?
A2: The choice of ligand depends on the solvent system and the specific requirements of your experiment.
-
For aqueous, biocompatible reactions: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[1][3][5] They effectively stabilize Cu(I) in aqueous media and can reduce cytotoxicity.[5]
-
For reactions in organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.[3]
Q3: What is the recommended concentration of sodium ascorbate?
A3: A common starting concentration for sodium ascorbate is between 5 and 10 mM.[9][11] It is crucial to use a freshly prepared solution as it is prone to degradation.[3]
Q4: Can I perform the click reaction in any buffer?
A4: The CuAAC reaction is generally tolerant of a wide pH range (typically 4-12).[3][12] However, for bioconjugation, a pH between 6.5 and 8.0 is often optimal.[2][3] Buffers such as phosphate, carbonate, or HEPES are compatible.[2] Tris buffer should be avoided as it can chelate copper and inhibit the reaction.[2]
Quantitative Data Summary
The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific application.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Solution Concentration | Final Reaction Concentration | Reference |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 - 250 µM | [2][3][9] |
| Ligand (e.g., THPTA) | 50 mM in water | 250 µM - 1.25 mM | [3][9] |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 2.5 - 5 mM | [3][9][13] |
| Azide-containing molecule | 10 mM in a suitable buffer | 10 - 100 µM | [4] |
| Alkyne-containing molecule | 10 mM in a compatible solvent | 20 - 500 µM (2-5 fold excess) | [4] |
| Aminoguanidine (optional) | 100 mM in water | 1 mM | [1][13] |
Table 2: Key Reaction Ratios
| Ratio | Recommended Range | Rationale | Reference |
| Ligand : Copper | 1:1 to 5:1 | Stabilizes Cu(I) and accelerates the reaction. Excess can sometimes be inhibitory. | [1][2][9] |
| Alkyne : Azide | 1:1 to 5:1 | A slight excess of one reagent can drive the reaction to completion. | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for a Trial CuAAC Reaction
This protocol provides a starting point for optimizing your click reaction.
-
Prepare Stock Solutions:
-
Azide-containing molecule (e.g., 10 mM in a suitable buffer like PBS).
-
Alkyne-containing molecule (e.g., 10 mM in a compatible solvent like DMSO or water).
-
Copper(II) Sulfate (CuSO₄) (20 mM in water).
-
Ligand (e.g., THPTA) (50 mM in water).
-
Sodium Ascorbate (100 mM in water, prepare immediately before use ).
-
Aminoguanidine (optional, 100 mM in water).
-
-
Reaction Setup (for a 100 µL final volume): a. In a microcentrifuge tube, combine:
- 10 µL of 1 mM Azide solution (final concentration: 100 µM).
- 10 µL of 2 mM Alkyne solution (final concentration: 200 µM).
- Buffer to bring the volume to 87.5 µL. b. In a separate tube, premix the catalyst:
- 2.5 µL of 20 mM CuSO₄.
- 5.0 µL of 50 mM THPTA.
- Let this mixture stand for 1-2 minutes.[3] c. Add 7.5 µL of the premixed catalyst to the reaction tube. d. Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).[3]
-
Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.
-
-
Analysis:
-
Monitor the reaction progress using a suitable analytical method such as LC-MS, HPLC, or SDS-PAGE for protein conjugations.
-
Protocol 2: Small-Scale Optimization of Reaction Conditions
To achieve the highest yield, systematically vary key parameters in a series of small-scale reactions.
-
Design of Experiments: Set up a series of reactions (e.g., 50 µL final volume) where you vary one parameter at a time while keeping others constant.
-
Parameters to Optimize:
-
Copper Concentration: Test a range from 50 µM to 500 µM.
-
Ligand:Copper Ratio: Test ratios of 1:1, 2:1, and 5:1.
-
Reducing Agent Concentration: Vary the sodium ascorbate concentration from 1 mM to 10 mM.
-
Reactant Stoichiometry: Test different ratios of alkyne to azide (e.g., 1:1, 2:1, 5:1).
-
Temperature: Compare room temperature, 4°C (overnight), and 37°C.
-
-
Analysis: Analyze the outcome of each reaction to determine the optimal conditions for your specific substrates.
Visualizations
The following diagrams illustrate the mechanism of the CuAAC reaction and a general workflow for its optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry [organic-chemistry.org]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Fluorescence Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence cell imaging experiments. Our goal is to help you enhance your signal-to-noise ratio (SNR) for high-quality, reliable data.
Troubleshooting Guides
High Background Signal
Q1: My images have a high background, obscuring my signal. What are the common causes and how can I fix this?
High background fluorescence can originate from several sources, including unbound antibodies, autofluorescence from cells or media, and non-specific antibody binding. Here’s a step-by-step guide to troubleshoot and reduce high background:
-
Optimize Antibody Concentrations: Using too high a concentration of primary or secondary antibodies is a frequent cause of background. Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.[1][2]
-
Improve Washing Steps: Insufficient washing will leave unbound antibodies on the sample. Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[3] Consider using a buffer with a mild detergent like Tween-20.
-
Effective Blocking: Inadequate blocking of non-specific binding sites can lead to high background. Ensure you are using an appropriate blocking agent (e.g., Bovine Serum Albumin - BSA, or normal serum from the host species of the secondary antibody) for a sufficient amount of time (typically 30-60 minutes).[1][2][3]
-
Check Your Media and Supplements: Phenol (B47542) red and other components in cell culture media can be fluorescent. For live-cell imaging, switch to a phenol red-free medium or a specialized imaging buffer.[4] Fetal Bovine Serum (FBS) can also contribute to background; consider reducing its concentration or using BSA as an alternative.[4]
-
Use Antifade Mounting Media: For fixed samples, use a high-quality antifade mounting medium to both preserve your signal and reduce background.[5][6][7][8]
-
Control for Autofluorescence: If you suspect autofluorescence is the issue, refer to the dedicated section on this topic below.
Weak or No Signal
Q2: I am not seeing a signal, or the signal is too weak. What should I check?
A weak or absent signal can be due to issues with the sample preparation, antibodies, or imaging settings.
-
Verify Protein Expression: First, confirm that your protein of interest is expressed in your cell or tissue sample. Use a positive control to ensure your experimental system is working.[9]
-
Check Antibody Performance:
-
Ensure your primary antibody is validated for immunofluorescence.
-
Use the recommended antibody dilution. If the signal is weak, you may need to increase the concentration.
-
Confirm the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary antibody).[6][9]
-
Store antibodies correctly to maintain their activity.
-
-
Optimize Fixation and Permeabilization: The fixation method can mask the epitope your antibody recognizes. You may need to try different fixation agents (e.g., paraformaldehyde vs. methanol) or optimize the fixation time.[2][3] Ensure permeabilization is sufficient for the antibody to access intracellular targets.
-
Increase Exposure Time or Excitation Light Intensity: A longer exposure time or higher excitation intensity can boost a weak signal. However, be mindful of phototoxicity and photobleaching, especially in live-cell imaging.[10]
-
Use a High Numerical Aperture (NA) Objective: An objective with a higher NA will collect more light, resulting in a brighter signal.[10]
-
Choose Bright and Photostable Fluorophores: Select fluorophores with high quantum yields and good photostability. For samples with high autofluorescence, consider using fluorophores in the red or far-red spectrum.[4][11]
Autofluorescence
Q3: My unstained control sample is showing significant fluorescence. How can I reduce autofluorescence?
Autofluorescence is the natural fluorescence from biological structures (e.g., collagen, elastin, NADH, and lipofuscin) or can be induced by fixation.[4]
-
Identify the Source: Image an unstained sample to confirm that autofluorescence is the problem.[4][11]
-
Change Fixation Method: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[4] Consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation.[4] If you must use an aldehyde fixative, reducing the concentration and incubation time may help.[4]
-
Chemical Quenching:
-
Sodium Borohydride (B1222165): This can be used to reduce aldehyde-induced autofluorescence.[11][12]
-
Sudan Black B: Effective at quenching lipofuscin-related autofluorescence.[12][13]
-
Commercial Quenching Reagents: Several commercial kits are available that can reduce autofluorescence from various sources.[11][13]
-
-
Spectral Separation: Choose fluorophores that are spectrally distinct from the autofluorescence. Autofluorescence is often strongest in the blue and green channels, so using red or far-red emitting dyes can help.[4][11]
Frequently Asked Questions (FAQs)
Q4: How do I choose the right fluorophore to maximize my signal?
When selecting a fluorophore, consider the following:
-
Brightness and Photostability: Choose a fluorophore with a high quantum yield and resistance to photobleaching.
-
Spectral Characteristics: Ensure the excitation and emission spectra of your chosen fluorophore are compatible with your microscope's lasers and filters. For multicolor imaging, select fluorophores with minimal spectral overlap.
-
Sample Type: For samples with high autofluorescence, opt for fluorophores in the red or far-red spectrum.
Q5: What is the impact of the objective's Numerical Aperture (NA) on SNR?
The NA of an objective lens determines its light-gathering ability. A higher NA objective will collect more photons from your sample, leading to a brighter signal and a better SNR.[10]
Q6: How can I optimize my imaging acquisition parameters for the best SNR?
-
Exposure Time: A longer exposure time allows the camera to collect more photons, increasing the signal. However, this also increases the risk of phototoxicity and photobleaching.
-
Excitation Intensity: A higher excitation intensity will result in a brighter signal, but like longer exposure times, it can also lead to phototoxicity and photobleaching.
-
Detector Gain (for EMCCD cameras): Increasing the gain on an Electron Multiplying CCD (EMCCD) camera can amplify a weak signal. There is an optimal gain range that maximizes SNR; beyond this range, the noise may be amplified more than the signal.[14]
-
Binning: Combining adjacent pixels into a single larger pixel (binning) can increase the signal and SNR, but at the cost of reduced spatial resolution.[14][15]
Q7: Can post-acquisition image processing improve my SNR?
Yes, image processing techniques can help to reduce noise in your images.
-
Frame Averaging: Averaging multiple images of the same field of view can reduce random noise.
-
Filtering: Applying filters like a median or Gaussian filter can smooth the image and reduce noise, but may also blur fine details.
-
Deconvolution: This is a computational method that can reassign out-of-focus light to its point of origin, which can improve both resolution and SNR.
Quantitative Data Summary
| Parameter/Technique | Effect on Signal | Effect on Noise | Impact on SNR | Reference(s) |
| Increase Objective NA | Increases | No direct effect | Increases | [10] |
| Increase Exposure Time | Increases | Increases (shot noise) | Increases (up to a point) | [10] |
| Increase Excitation Intensity | Increases | Increases (shot noise) | Increases (up to a point) | [10] |
| EMCCD Gain | Amplifies Signal | Amplifies Noise | Increases to an optimal range | [14] |
| Pixel Binning | Increases | Reduces read noise contribution | Increases | [14][15] |
| Frame Averaging | No direct effect | Reduces random noise | Increases | |
| Antifade Reagents | Preserves Signal | No direct effect | Preserves SNR over time | [5][6][7][8][16] |
Experimental Protocols
Protocol 1: High SNR Immunofluorescence Staining for Cultured Cells
This protocol is designed to maximize the signal-to-noise ratio for fixed-cell immunofluorescence.
-
Cell Culture: Plate cells on high-quality glass coverslips (#1.5 thickness) and grow to the desired confluency (typically 50-70%).
-
Fixation:
-
Gently wash cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Alternative: For some antibodies, fixation with ice-cold 100% methanol for 10 minutes at -20°C may yield better results.
-
Wash cells three times for 5 minutes each with PBS.
-
-
Permeabilization (if targeting intracellular antigens):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash cells three times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash cells three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash cells three times for 5 minutes each with PBS containing 0.05% Tween-20, protected from light.
-
-
Counterstaining (Optional):
-
Incubate cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Protocol 2: Reducing Autofluorescence with Sodium Borohydride
This protocol is for reducing aldehyde-induced autofluorescence in fixed samples.
-
Sample Preparation: Fix and permeabilize your samples as described in Protocol 1.
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate the samples in the sodium borohydride solution for 20 minutes at room temperature.
-
-
Washing:
-
Wash the samples thoroughly three times for 5 minutes each with PBS.
-
-
Proceed with Staining: Continue with the blocking step and the rest of your immunofluorescence protocol.
Visualizations
Caption: Major sources of signal and noise in fluorescence microscopy.
Caption: A troubleshooting workflow for diagnosing and fixing low SNR issues.
Caption: A generalized experimental workflow for achieving a high SNR.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 3. ibidi.com [ibidi.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptglab.com [ptglab.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of PEGylated Fluorescent Compounds
Welcome to the technical support center for challenges with purifying PEGylated fluorescent compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying PEGylated fluorescent compounds?
A1: The primary challenges in purifying PEGylated fluorescent compounds stem from the heterogeneous nature of the reaction mixture and the physicochemical properties of the conjugates themselves. Key difficulties include:
-
Separation of the desired product from unreacted starting materials (e.g., the parent molecule, free PEG, and unconjugated fluorescent dye).[1][]
-
Distinguishing between different species of PEGylated products , such as mono-PEGylated versus multi-PEGylated species and positional isomers.[]
-
Poor chromatographic resolution , leading to broad or overlapping peaks, which can be caused by the polydispersity of the PEG chain and interactions between the fluorescent tag and the stationary phase.[3][4]
-
Low recovery of the final product due to non-specific binding to chromatography media or membranes, or aggregation of the conjugate.
-
Product instability under the purification conditions, potentially leading to degradation or loss of fluorescence.[3]
Q2: Which purification techniques are most effective for PEGylated fluorescent compounds?
A2: Several chromatographic and filtration techniques are commonly employed, often in combination, to achieve high purity. The choice of method depends on the specific properties of the compound (e.g., size, charge, hydrophobicity). The most widely used techniques are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is very effective at removing small molecules like unreacted fluorescent dye and smaller PEG reagents from the larger PEGylated conjugate.[][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This technique is highly effective for separating PEGylated conjugates from unreacted, often more polar, starting materials and can sometimes resolve different PEGylated species.[][3][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity under non-denaturing conditions. It can be a useful alternative or complementary method to ion-exchange chromatography.[][7][8]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the surface charges of a molecule, altering its interaction with IEX media and allowing for the separation of PEGylated from non-PEGylated species.[]
-
Dialysis and Ultrafiltration/Diafiltration (UF/DF): These membrane-based techniques are useful for removing small impurities like unreacted dye and salts, and for buffer exchange. The appropriate molecular weight cut-off (MWCO) of the membrane is critical for successful separation.
Q3: How can I remove unreacted fluorescent dye from my PEGylated product?
A3: Removing excess, unconjugated fluorescent dye is crucial for accurate characterization and downstream applications. Effective methods include:
-
Size Exclusion Chromatography (SEC): Using a column with an appropriate pore size will allow the larger PEGylated conjugate to elute before the smaller, free dye molecule.
-
Dialysis: With a membrane that has a molecular weight cut-off (MWCO) significantly larger than the free dye but smaller than your PEGylated product, the free dye can be diffused out into a large volume of buffer.
-
Specialized Dye Removal Columns: Several commercially available spin columns and resins are designed for the rapid and efficient removal of non-reacted fluorescent dyes from labeling reactions.[9]
-
Reversed-Phase HPLC (RP-HPLC): The difference in hydrophobicity between the PEGylated conjugate and the often hydrophobic free dye can be exploited for separation.[10]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of your PEGylated fluorescent compound.
Issue 1: Low Recovery of the Purified Product
| Possible Cause | Recommended Solution |
| Non-specific binding to chromatography column or membrane. | For SEC, consider adding modifiers like arginine or a non-ionic surfactant to the mobile phase. For IEX and HIC, adjust the ionic strength or pH of the buffers. For membrane filtration, select membranes with low protein-binding properties (e.g., regenerated cellulose). |
| Product precipitation on the column. | Ensure the solubility of your conjugate in the mobile phase. Adjust the pH or add solubilizing agents to your buffers. Consider performing the purification at a lower temperature (e.g., 4°C) to minimize aggregation. |
| Product instability. | Investigate the stability of your conjugate at different pH values and temperatures. A faster purification method or the addition of stabilizers to the buffers may be necessary. |
| Inappropriate MWCO for dialysis/ultrafiltration. | Ensure the MWCO of the membrane is at least 3-5 times smaller than the molecular weight of your PEGylated product to prevent its loss through the membrane. |
Issue 2: Presence of Unreacted Starting Material in the Final Product
| Possible Cause | Recommended Solution |
| Co-elution of product and unreacted PEG/parent molecule in SEC. | The hydrodynamic radii of the product and impurity may be too similar. Optimize the column length, pore size, and flow rate. A shallower gradient in other chromatography modes might improve resolution. Consider a different technique, such as RP-HPLC or IEX, which separates based on properties other than size. |
| Incomplete separation in RP-HPLC. | Optimize the gradient profile; a shallower gradient around the elution time of the components of interest can improve resolution.[3] Experiment with different stationary phases (e.g., C8 instead of C18) or mobile phase modifiers (e.g., different ion-pairing agents like trifluoroacetic acid).[3] |
| Inefficient removal of free fluorescent dye. | For dialysis, ensure sufficient dialysis time and use a large volume of buffer with several changes. For SEC, ensure the column has a suitable exclusion limit for the size of your free dye. For specialized dye removal columns, ensure you are using the appropriate amount of resin for your reaction volume and dye concentration.[9] |
Issue 3: Broad or Tailing Peaks in Chromatography
| Possible Cause | Recommended Solution |
| Polydispersity of the PEG reagent. | If the starting PEG material is polydisperse, this will result in a heterogeneous mixture of conjugates, leading to broader peaks.[4] Using a monodisperse PEG reagent can significantly improve peak shape. |
| Secondary interactions with the SEC stationary phase. | PEG can sometimes interact with silica-based SEC columns, causing peak tailing.[8] Using a polymer-based SEC column or modifying the mobile phase with organic solvents or salts can mitigate these interactions. |
| Suboptimal chromatographic conditions. | Increase the column temperature to improve slow kinetics on the stationary phase.[3] Optimize the flow rate; a slower flow rate can sometimes improve peak shape. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Column overloading. | Reduce the amount of sample injected onto the column. |
Data on Purification Methods
The following tables summarize quantitative data from various studies on the purification of PEGylated and/or fluorescently labeled compounds. Direct comparison between methods is challenging as the starting materials and specific conditions differ.
Table 1: Size Exclusion Chromatography (SEC) Performance
| Compound | Column | Mobile Phase | Recovery/Yield | Purity | Reference |
| [68Ga]Ga-TRAP-103 | Sephadex G10 | Saline | 80.0 ± 2.5% | >95% | [11] |
| PEGylated Fab | TSKgel UP-SW2000 | 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2, 10% IPA | Not Reported | High resolution of variants | [12] |
| FITC-BSA | Sephadex G-25 | PBS | Not Reported | Effective removal of free FITC | [1] |
Table 2: Reversed-Phase HPLC (RP-HPLC) Performance
| Compound | Column | Mobile Phase | Recovery/Yield | Purity | Reference |
| PEG10-GSnP-6 | C18 | Water/Acetonitrile with 0.1% TFA | >86% from plasma | >95% | [13] |
| Alexa Fluor 680-Bombesin Conjugate | C18 | Water/Acetonitrile with 0.1% TFA | Not Reported | High purity achieved | [14] |
| PEGylated Peptides | C8 | Water/Acetonitrile | Not Reported | Increased retention with PEGylation | [6] |
Experimental Protocols
General Protocol for SEC Purification
-
Column Selection: Choose a column with a fractionation range appropriate for the size of your PEGylated fluorescent compound.
-
Equilibration: Equilibrate the column with at least two column volumes of the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a consistent flow rate.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and centrifuge or filter it to remove any particulates.
-
Injection: Inject the sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at the absorbance maximum of your protein/molecule and the fluorescent dye) and fluorescence spectroscopy to identify the fractions containing your purified product.
-
Pooling: Pool the fractions containing the pure product.
General Protocol for RP-HPLC Purification
-
Column Selection: A C18 or C8 column is a common starting point for the purification of peptides and proteins.[3]
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase.
-
Injection and Gradient Elution: Inject the sample and start a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Detection: Monitor the elution profile using a UV detector at relevant wavelengths (e.g., 220 nm for peptide bonds, 280 nm for aromatic amino acids, and the absorbance maximum of the fluorescent dye).
-
Fraction Collection: Collect the peaks corresponding to your desired product.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC or mass spectrometry and pool the pure fractions.
-
Solvent Removal: Remove the organic solvent and TFA, typically by lyophilization.
Visualizations
Caption: A general experimental workflow for the purification of PEGylated fluorescent compounds.
Caption: A troubleshooting decision tree for purifying PEGylated fluorescent compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a size exclusion method for concomitant purification and formulation of peptide radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation After Fluorescent Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a labeling reaction?
Protein aggregation after fluorescent labeling is a multifaceted issue that can arise from several factors:
-
Hydrophobic Interactions: Many fluorescent dyes are hydrophobic. Covalently attaching them to a protein's surface can increase the overall hydrophobicity, leading to self-association and aggregation.[1]
-
Electrostatic Mismatches: The conjugation of a charged dye or alterations in buffer pH can change the protein's surface charge. This can disrupt the electrostatic repulsion between protein molecules, promoting aggregation.[1]
-
High Dye-to-Protein Ratio (Over-labeling): Attaching too many dye molecules can significantly alter the physicochemical properties of the protein, increasing its propensity to aggregate.[1][2] It's crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.[1]
-
Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing additives can render the protein more susceptible to aggregation during and after the labeling reaction.[2]
-
High Protein Concentration: While higher concentrations can increase labeling efficiency, they also significantly raise the risk of aggregation.[1]
-
Presence of Impurities: Small amounts of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process.[1]
-
Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and subsequent aggregation.[1]
Q2: How does the choice of fluorescent dye affect protein aggregation?
The properties of the fluorescent dye are critical. Highly hydrophobic dyes are more likely to induce aggregation.[1] Larger, bulkier dyes can also disrupt the native structure of the protein. To mitigate this, consider using more hydrophilic or sulfonated dyes, which can improve the water solubility of the final conjugate and reduce the risk of precipitation.[1] Dyes with longer wavelengths often have larger ring systems, which can also be more prone to aggregation.[3]
Q3: What is the ideal protein concentration for a labeling reaction?
The optimal protein concentration is protein-dependent and should be determined empirically.[1] As a general guideline, it is recommended to start with a lower protein concentration, for instance, 1-2 mg/mL.[1] If a higher final concentration is required, it is advisable to perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[1] The inclusion of stabilizing excipients in the buffer is highly recommended for higher protein concentrations.[1]
Q4: Can the dye-to-protein ratio influence aggregation?
Yes, the molar ratio of the labeling reagent to the protein is a critical parameter.[1] Over-labeling can lead to the modification of multiple surface residues, which significantly alters the protein's properties and increases its tendency to aggregate.[1][2] It is important to perform a titration experiment to determine the optimal ratio that provides sufficient labeling with minimal aggregation.[1] For some proteins, a labeling stoichiometry no greater than 1:1 is recommended to minimize precipitation.[3]
Q5: How can I assess the extent of protein aggregation after labeling?
Several techniques can be used to monitor protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely accepted technique that separates molecules based on size. It can resolve monomers, dimers, and higher-order aggregates.[4]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive method that measures the size distribution of particles in a solution, making it an excellent tool for detecting the presence of protein aggregates.[1]
-
Fluorescence Microscopy: Staining with a hydrophobic probe like Nile Red can allow for the detection and characterization of protein aggregates.[5][6]
-
UV-based Aggregation Index: This simple method examines the ratio of protein absorbance at 280 nm versus 350 nm. An increase in the "Aggregation Index" ratio indicates the presence of light-scattering aggregates.[4]
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This is a clear sign of significant protein aggregation.[1]
| Troubleshooting Steps | Rationale |
| Re-evaluate Buffer Conditions | Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.[1] For some proteins, low salt concentrations can lead to aggregation; try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions.[1] |
| Optimize Labeling Stoichiometry | Reduce the molar ratio of the labeling reagent to the protein.[1] |
| Lower Protein Concentration | Decrease the protein concentration during the labeling reaction.[1] |
| Change the Labeling Reagent | If using a hydrophobic dye, switch to a more hydrophilic or sulfonated alternative.[1][3] |
| Control Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, though this may require a longer reaction time.[1][2] |
| Add Stabilizing Excipients | Incorporate additives into the labeling and storage buffers to enhance protein stability.[1] |
Issue 2: No visible precipitation, but loss of protein activity or poor performance in downstream applications.
This may indicate the presence of soluble aggregates.
| Troubleshooting Steps | Rationale |
| Analyze for Soluble Aggregates | Use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to check for the presence of soluble aggregates before and after labeling.[1] |
| Refine Buffer Composition | The presence of soluble aggregates suggests that the buffer conditions are not optimal. Systematically screen different buffer components, pH values, and additives.[1] |
| Optimize Purification | Immediately after the labeling reaction, purify the conjugate from unreacted dye and any small aggregates that may have formed using a method like SEC. This also allows for buffer exchange into a stable storage buffer.[1] |
| Consider Co-solvents | The addition of co-solvents like glycerol (B35011) or sucrose (B13894) can enhance protein stability.[1] |
Data Presentation: Buffer Additives for Preventing Aggregation
The following table summarizes common additives used to prevent protein aggregation. Screening a combination of these may be necessary to find the optimal formulation for a specific protein.[7]
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 0.2 - 1 M | Preferential exclusion, stabilizes the native protein structure.[8] |
| Polyols | Glycerol, Sorbitol | 10 - 50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing protein structure.[8][9][10] |
| Amino Acids | Arginine, Glutamic Acid | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic and charged regions.[10][11] |
| Salts | NaCl, KCl | 50 - 500 mM | Modulates electrostatic interactions; optimal concentration is protein-dependent.[10][12] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 5 mM | Prevents the formation of non-native disulfide bonds.[8][10][13] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01 - 0.1% (w/v) | Solubilizes aggregates by interacting with hydrophobic patches.[10][12] |
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive Dye
-
Protein Preparation: Dialyze the protein into an amine-free buffer, such as PBS (Phosphate Buffered Saline) or HEPES, at a pH of 7.2-8.0. Adjust the protein concentration to 1-5 mg/mL.[2]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10-20 mM.[2]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved dye to the protein solution. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[2]
-
Purification: Remove the unreacted dye and any aggregates by running the reaction mixture through a size exclusion chromatography (SEC) column.
Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and other extraneous particles. Prepare samples at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL). Use the same buffer for the sample and the blank measurement.[1]
-
Instrument Setup: Allow the instrument to warm up and equilibrate to the desired temperature. Perform a blank measurement using the filtered buffer.[1]
-
Data Acquisition: Carefully pipette the protein sample into a clean cuvette, avoiding the introduction of bubbles. Place the cuvette in the instrument and allow the temperature to equilibrate. Acquire multiple measurements to ensure reproducibility.[1]
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of species with a larger hydrodynamic radius compared to the monomeric protein indicates aggregation. The polydispersity index (PDI) provides an indication of the sample's heterogeneity; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.[1]
Visualizations
Caption: A troubleshooting workflow for addressing protein aggregation after fluorescent labeling.
Caption: A typical experimental workflow for fluorescently labeling and purifying proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. approcess.com [approcess.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. echemi.com [echemi.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. utsouthwestern.edu [utsouthwestern.edu]
how to choose the right solvent for N-(Azido-PEG2)-N-Fluorescein-PEG4-acid
This guide provides researchers, scientists, and drug development professionals with technical information for choosing the right solvent for N-(Azido-PEG2)-N-Fluorescein-PEG4-acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
Based on the chemical structure, which includes hydrophilic PEG chains and a larger organic dye moiety, the recommended starting solvents are anhydrous polar aprotic solvents.
-
Primary Recommendations: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1] These are generally effective for dissolving a wide range of PEGylated and dye-labeled molecules.
-
Alternative Option: Dichloromethane (DCM) may also be a suitable solvent. A related compound, Fluorescein-PEG4-Acid, shows solubility in DCM.[2]
Q2: Can I use aqueous buffers to dissolve this compound?
While the PEG spacers enhance hydrophilicity, direct dissolution in aqueous buffers may be difficult due to the fluorescein (B123965) moiety.[1][2][3][4] It is best practice to first prepare a concentrated stock solution in an organic solvent (like DMF or DMSO) and then dilute it into the aqueous buffer of choice. This method minimizes precipitation and aggregation.
Q3: Are there any solvents I should avoid?
You should generally avoid nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene), as the PEG component of the molecule is insoluble in them.[5]
Q4: What is the best way to prepare the solvent and the solution?
To ensure the stability and integrity of the compound, follow these steps:
-
Use Anhydrous Solvents: The compound contains functional groups that can react with water. Therefore, using anhydrous (water-free) solvents is highly recommended.[1]
-
Warm Gently if Necessary: If the compound does not dissolve readily at room temperature, gentle warming (e.g., to 30-40°C) can be applied. Avoid excessive heat, which could lead to degradation.
-
Vortexing/Sonication: To aid dissolution, vortex the solution or use a bath sonicator for a short period.
-
Prepare Fresh Solutions: For best results, prepare solutions fresh for each experiment. If storage is necessary, follow the guidelines in the next question.
Q5: How should I store the stock solution?
Store the stock solution at -20°C, protected from light and moisture.[1] The fluorescein dye is light-sensitive, and moisture can compromise the reactive azide (B81097) and carboxylic acid groups. Use a tightly sealed vial to prevent the absorption of water by hygroscopic solvents like DMF and DMSO.
Q6: I am seeing low fluorescence intensity in my experiment. Could the solvent be the cause?
Yes, the solvent can significantly impact the fluorescence quantum yield of fluorescein.[6] The polarity and protic nature of the solvent can influence the dye's chemical form and, consequently, its fluorescence properties.[6] For instance, in some cases, ethanol (B145695) has been shown to enhance the quantum efficiency of fluorescein derivatives.[6] If you are experiencing issues, consider testing different compatible solvents or buffer compositions.
Solvent Suitability Summary
The following table summarizes the solubility of structurally related compounds to provide guidance on solvent selection.
| Solvent Category | Solvent Example | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF | Recommended | Recommended for similar compounds; effectively dissolves both polar and nonpolar components.[1] |
| Chlorinated | Dichloromethane (DCM) | Likely Soluble | A similar compound, Fluorescein-PEG4-Acid, is soluble in DCM.[2] |
| Polar Protic | Water, Ethanol | Sparingly Soluble to Soluble | PEG chains enhance water solubility.[3][4] However, a stock solution in an organic solvent is recommended for aqueous applications. Ethanol is a good solvent for many fluorescein derivatives.[7] |
| Nonpolar | Hexane, Toluene | Insoluble | PEG is insoluble in hydrocarbon solvents.[5] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the standard procedure for dissolving this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution in a water bath (30-40°C) for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, the stock solution is ready for use or can be stored at -20°C, protected from light.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting the appropriate solvent for your experiment.
Caption: Solvent selection workflow for this compound.
References
Technical Support Center: Managing Autofluorescence in Fluorescein-Stained Cells
Welcome to the technical support center for managing autofluorescence in cell staining experiments using fluorescein (B123965) probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues with autofluorescence, ensuring high-quality, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my fluorescein staining?
A1: Autofluorescence is the natural fluorescence emitted by biological structures within your cells and tissues when they are excited by light.[1][2][3][4][5] This intrinsic fluorescence is not a result of your specific fluorescent labeling. It becomes a problem when its emission spectrum overlaps with that of your fluorescein probe (typically in the green channel), which can obscure your true signal, decrease the signal-to-noise ratio, and lead to false positives or difficulty in interpreting your results.[4][6][7][8]
Q2: What are the common sources of autofluorescence in my cell samples?
A2: Autofluorescence can originate from both endogenous cellular components and be induced by experimental procedures.[8]
-
Endogenous Sources:
-
Metabolites: Molecules like NADH and flavins, which are involved in cellular metabolism, are common sources of autofluorescence.[3][4][5][7][9][10]
-
Structural Proteins: Extracellular matrix components such as collagen and elastin (B1584352) are intrinsically fluorescent.[1][3][4][5][7][9]
-
Pigments: Lipofuscin, an age-related pigment, and heme groups in red blood cells exhibit broad autofluorescence.[1][3][6][7][8][11]
-
Amino Acids: Aromatic amino acids like tryptophan and tyrosine contribute to cellular autofluorescence.[2][4][9]
-
-
Process-Induced Sources:
-
Fixation: Aldehyde fixatives, particularly glutaraldehyde (B144438) and to a lesser extent formaldehyde (B43269) (formalin) and paraformaldehyde, can react with amines in the tissue to create fluorescent products called Schiff bases.[1][3][6][11][12]
-
Heat and Dehydration: Excessive heat and dehydration during sample preparation can increase autofluorescence, especially in the red spectrum.[1][2][6]
-
Culture Media: Some components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can be fluorescent.[13]
-
Q3: How can I determine if what I'm seeing is autofluorescence or a real signal?
A3: The best way to identify autofluorescence is to include proper controls in your experiment. Prepare a sample that goes through all the experimental steps (including fixation and permeabilization) but is not stained with your fluorescein probe.[7] Any fluorescence you observe in this unstained control sample can be attributed to autofluorescence.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered with autofluorescence when using fluorescein probes.
Problem 1: High background fluorescence in the green channel, obscuring my fluorescein signal.
-
Possible Cause: Significant autofluorescence from endogenous molecules or fixation-induced fluorescence.
-
Solutions:
-
Optimize Fixation:
-
Reduce the fixation time to the minimum required to preserve tissue structure.[1][2][6]
-
If using glutaraldehyde, consider switching to paraformaldehyde or formaldehyde, which induce less autofluorescence.[1][3][6][7]
-
Alternatively, for cell surface markers, consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) as fixatives.[6][7][13]
-
-
Chemical Quenching:
-
Sodium Borohydride (NaBH₄): This reducing agent can be used to quench aldehyde-induced autofluorescence by reducing Schiff bases.[1][3][7][11][12] (See Protocol 1)
-
Sudan Black B (SBB): A lipophilic dye that is effective in quenching autofluorescence from lipofuscin and other lipid-rich structures.[1][8][14][15][16][17][18] (See Protocol 2)
-
Copper Sulfate (CuSO₄): Can be used to quench autofluorescence from various sources, including red blood cells.[1][7][14][19] (See Protocol 3)
-
-
Photobleaching:
-
Spectral Unmixing:
-
Problem 2: My unstained control sample shows significant fluorescence.
-
Possible Cause: High levels of endogenous autofluorescent molecules in your specific cell or tissue type.
-
Solutions:
-
Choose a Brighter Fluorophore: If your target is abundant, switching to a brighter green fluorophore might increase your signal-to-noise ratio.
-
Shift to a Different Spectral Range: Autofluorescence is often more prominent in the blue and green regions of the spectrum.[8] Consider using a fluorophore that excites and emits in the red or far-red region, where autofluorescence is typically lower.[1][6][13]
-
Implement a Quenching Protocol: Use one of the chemical quenching or photobleaching methods described above and in the protocols section.
-
Data Presentation
Table 1: Spectral Characteristics of Common Autofluorescent Species and Fluorescein
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| Fluorescein (FITC) | ~490 | ~520 | Bright green emission, susceptible to overlap with autofluorescence.[] |
| NADH | ~340 | ~450 | Primarily emits in the blue region but can have a broad tail into the green.[7][10] |
| Flavins (FAD) | ~380-490 | ~520-560 | Directly overlaps with fluorescein emission.[10] |
| Collagen | ~300-450 | ~390-450 | Primarily blue-green emission.[1] |
| Elastin | Broad | ~410-560 | Broad emission across the blue and green spectrum.[9] |
| Lipofuscin | Broad (UV to green) | Broad (yellow to red) | A major source of problematic autofluorescence with a very broad emission spectrum.[3] |
| Aldehyde Fixatives | Broad | Broad (blue to red) | The emission spectrum is broad and depends on the specific fixative and tissue components.[1][6] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by glutaraldehyde or formaldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Procedure:
-
After the fixation step, wash the samples twice with PBS or TBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in PBS or TBS. Caution: NaBH₄ will fizz upon dissolution. Prepare immediately before use.
-
Incubate the samples in the NaBH₄ solution. For cultured cells, 2-3 incubations of 5 minutes each is often sufficient. For tissue sections, 3 incubations of 10 minutes each may be necessary.[11]
-
Wash the samples thoroughly with PBS or TBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol (blocking, antibody incubations, etc.).
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin and other lipid-rich structures.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
Procedure:
-
Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it to remove any undissolved particles.[14][17]
-
Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
After the final wash step, incubate the samples in the SBB solution for 5-10 minutes at room temperature.[14]
-
Briefly rinse the samples with 70% ethanol to remove excess SBB.[14]
-
Wash the samples thoroughly with PBS or TBS (3 x 5 minutes).
-
Mount the samples in an aqueous mounting medium.
Protocol 3: Copper Sulfate Treatment for General Autofluorescence Quenching
This protocol can be used to reduce autofluorescence from various sources.
Materials:
-
Copper (II) Sulfate (CuSO₄)
-
Ammonium (B1175870) Acetate (B1210297) Buffer (50 mM, pH 5.0)
Procedure:
-
Prepare a 10 mM solution of CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0).[14]
-
After fixation and permeabilization, incubate the samples in the CuSO₄ solution for 10-60 minutes at room temperature.[14]
-
Wash the samples extensively with PBS or TBS (at least 3 x 5 minutes) to remove all residual copper sulfate.[14]
-
Proceed with your immunofluorescence staining protocol.
Protocol 4: Photobleaching for Autofluorescence Reduction
This protocol uses intense light to reduce autofluorescence before staining.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or an LED light source.[21]
-
PBS
Procedure:
-
After fixation and rehydration, mount your tissue section or coverslip with cells in a drop of PBS on a microscope slide.
-
Place the slide on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination from your light source. The duration of exposure can range from several minutes to a few hours, depending on the sample and the intensity of the light source. It is recommended to test different exposure times to optimize the reduction of autofluorescence without damaging the sample.[22][24]
-
After photobleaching, proceed with your standard immunofluorescence staining protocol.
Visualizations
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Autofluorescence - Wikipedia [en.wikipedia.org]
- 5. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. biotium.com [biotium.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. How to quench glutaraldehyde fluorescence? | AAT Bioquest [aatbio.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Autofluorescence Quenching | Visikol [visikol.com]
- 19. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad.com [bio-rad.com]
- 27. beckman.com [beckman.com]
- 28. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Validation & Comparative
A Researcher's Guide to Polyethylene Glycol (PEG) Linker Stability in Biological Assays
For researchers, scientists, and drug development professionals, the stability of polyethylene (B3416737) glycol (PEG) linkers is a critical parameter influencing the reliability and reproducibility of biological assays and the ultimate success of bioconjugate therapeutics. This guide provides an objective comparison of PEG linker stability under various conditions, supported by experimental data, and offers detailed protocols for key stability assessment assays.
The unique properties of PEG, such as its hydrophilicity and biocompatibility, have made it a cornerstone in bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and antibody-drug conjugates (ADCs).[1][2] However, the stability of the PEG linker itself can be influenced by several factors, including its chemical composition, length, and the biological environment it is exposed to. Understanding these factors is paramount for designing robust and effective bioconjugates.
Comparative Stability of PEG Linkers: A Data-Driven Overview
The choice of PEG linker can significantly impact the stability of a bioconjugate. Key factors to consider include the nature of the chemical bonds within the linker, the length of the PEG chain, and whether the linker is designed to be cleavable or non-cleavable.
Impact of Linker Chemistry on Stability
The chemical bonds used to attach the PEG linker to the biomolecule and the payload are primary determinants of stability. Ester linkages are susceptible to hydrolysis, especially in the physiological environment, while ether and amide bonds are generally more stable.[3]
| Linker Bond Type | Common Cleavage Mechanism | Relative Stability in Plasma | Key Considerations |
| Ester | Hydrolysis (chemical and enzymatic) | Low to Moderate | Susceptible to degradation by esterases present in plasma.[3] Degradation rate can be tuned by modifying the chemical structure adjacent to the ester bond.[4] |
| Amide | Generally stable | High | Offers greater stability compared to ester linkages, making it suitable for applications requiring long-term circulation.[3] |
| Ether | Oxidative degradation | High | The PEG backbone itself is composed of ether bonds, which are generally stable but can be susceptible to oxidative degradation over extended periods.[5] |
| Disulfide | Reduction | Moderate | Designed to be cleaved in the reducing environment of the cell cytoplasm, but can exhibit some instability in plasma due to exchange with free thiols like albumin.[6][7] |
| Hydrazone | pH-dependent hydrolysis | Low to Moderate | Stable at neutral pH but hydrolyzes in the acidic environment of endosomes and lysosomes. Can exhibit instability in plasma over time.[8][9] |
Influence of PEG Chain Length on Stability and Pharmacokinetics
The length of the PEG chain affects not only the stability of the bioconjugate but also its pharmacokinetic properties. Longer PEG chains can provide a greater steric shield, protecting the protein from proteolysis and reducing immunogenicity.[10] However, there is a trade-off, as excessively long chains can sometimes hinder binding to the target.[11]
| PEG Linker Length | Impact on Aggregation | Impact on Plasma Clearance/Half-Life | Representative Data |
| Short (e.g., PEG4) | Moderate improvement in reducing aggregation. | Moderate increase in half-life. Provides a balance between improved stability and maintaining a molecular size for efficient tissue penetration.[1] | In a study with an anti-CD30 ADC, clearance in rats was ~7 mL/day/kg.[4] |
| Medium (e.g., PEG8, PEG12) | Significant reduction in aggregation, especially for hydrophobic payloads. | Substantial decrease in clearance and increase in half-life. A PEG8 side chain was found to be the minimum length for optimal slower clearance in one study.[2] | For the same anti-CD30 ADC, clearance was reduced to ~5 mL/day/kg with PEG8 and PEG12 linkers.[4] |
| Long (e.g., PEG24) | High efficacy in preventing aggregation. | Significant prolongation of half-life. However, benefits on clearance rates may plateau with longer chains.[4][12] | The anti-CD30 ADC with a PEG24 linker showed a similar clearance of ~5 mL/day/kg, suggesting a plateau effect.[4] |
Cleavable vs. Non-Cleavable Linkers: A Stability Trade-Off
The choice between a cleavable and a non-cleavable linker is a critical design consideration, particularly for ADCs, and directly impacts the stability and mechanism of action.
| Linker Type | In Vivo Stability | Mechanism of Payload Release | Key Advantages | Key Disadvantages |
| Cleavable | Designed to be conditionally labile. | Cleavage by specific enzymes (e.g., cathepsins), pH changes, or reducing agents in the target cell.[8] | Enables targeted release of the payload in its unmodified, most potent form. Can exert a "bystander effect," killing adjacent antigen-negative tumor cells.[13] | Potential for premature payload release in circulation, leading to off-target toxicity.[14] |
| Non-Cleavable | Generally more stable in plasma. | Relies on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid catabolite.[13] | Increased plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[13][15] | The released payload is modified with the linker and an amino acid, which may have reduced cell permeability and potency. Less likely to produce a bystander effect.[9] |
Quantitative Comparison of In Vivo Linker Stability
| Linker Type (Example) | ADC | Animal Model | In Vivo Stability Metric | Reference |
| Non-cleavable (SMCC) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [8] |
| Cleavable (Val-Cit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [8] |
| Cleavable (Ser-Val-Cit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [8] |
| Cleavable (Val-Cit Dipeptide) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [8] |
| Cleavable (Val-Cit Dipeptide) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [8] |
Key Experimental Protocols for Stability Assessment
To rigorously validate the stability of PEG linkers, a suite of analytical techniques is employed. Below are detailed methodologies for essential experiments.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a bioconjugate based on their hydrodynamic radius. Aggregation is a critical indicator of instability.
Materials:
-
Agilent AdvanceBio SEC 300Å column (or equivalent)
-
Agilent 1260 Infinity Bio-inert Quaternary LC system (or equivalent)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce non-specific interactions with the column.[16][17]
-
Bioconjugate sample (e.g., ADC)
Protocol:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the bioconjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: Run the separation for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Data Acquisition: Monitor the eluent at 280 nm using a UV detector.
-
Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area. Compare the aggregation levels of different bioconjugate formulations or at different time points of a stability study.[16]
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity. Changes in the DAR profile over time can indicate linker instability and payload deconjugation.
Materials:
-
Protein-Pak Hi Res HIC column (or equivalent)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)
-
ADC sample
Protocol:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 2 mg/mL in a buffer containing 1 M ammonium sulfate.[18]
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a defined period (e.g., 30-40 minutes) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Correlate the retention times of the peaks with the DAR values, often confirmed by mass spectrometry. Calculate the relative abundance of each DAR species by integrating the peak areas. The weighted average DAR can be calculated from these data.[1][19]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the bioconjugate in a biologically relevant matrix by incubating it in plasma and monitoring its integrity over time.
Materials:
-
Bioconjugate of interest
-
Plasma from relevant species (e.g., human, mouse, rat), anticoagulated (e.g., with heparin)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile or methanol (B129727) with an internal standard)
-
LC-MS/MS system
Protocol:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with plasma at 37°C.[20]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for more stable compounds).[20]
-
Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution to precipitate the plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent bioconjugate (or released payload) in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the in vitro half-life (t½) of the bioconjugate in plasma.[20]
In Vivo Stability Assessment in Mouse Models
Objective: To evaluate the stability of the bioconjugate in a living organism by measuring the levels of intact conjugate and released payload in the circulation over time.
Materials:
-
ADC
-
Animal model (e.g., mice)
-
ELISA or LC-MS/MS instrumentation
Protocol:
-
Dosing: Administer the ADC to a cohort of mice, typically via intravenous injection.[8]
-
Blood Sampling: Collect blood samples from the animals at predetermined time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with an antigen that the ADC's antibody targets.
-
Add the plasma samples to the wells. The intact ADC will bind to the antigen.
-
Use a secondary antibody that recognizes the payload and is conjugated to a reporter enzyme to detect the bound ADC.
-
Add a substrate and measure the resulting signal, which is proportional to the concentration of intact ADC.[8]
-
-
Quantification of Free Payload (LC-MS/MS):
-
Precipitate the proteins from the plasma samples using an organic solvent.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[8]
-
-
Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the pharmacokinetic profile and in vivo stability of the ADC.
Visualizing Stability Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bocsciences.opennemas.com [bocsciences.opennemas.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A New Method to Improve Identification of the Payload-Containing Catabolites of ADCs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Plasma Polyethylene Glycol (PEG) Levels in a Healthy Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of PEGylated Fluorescent Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of fluorescent probes for in vivo imaging and diagnostics has revolutionized our ability to visualize biological processes in real-time. Among the various strategies to enhance the biocompatibility and circulation time of these probes, PEGylation—the attachment of polyethylene (B3416737) glycol (PEG) chains—has emerged as a gold standard. This guide provides a comprehensive comparison of the biocompatibility of PEGylated fluorescent probes, including PEGylated quantum dots and organic dyes, with supporting experimental data and detailed protocols for key assessment assays.
The Role of PEGylation in Biocompatibility
PEGylation creates a hydrophilic, neutral, and flexible shell around the fluorescent probe. This "stealth" coating offers several advantages:
-
Reduced Protein Adsorption: The PEG layer minimizes the binding of opsonin proteins, which are responsible for marking foreign particles for clearance by the immune system.
-
Decreased Reticuloendothelial System (RES) Uptake: By evading opsonization, PEGylated probes exhibit reduced uptake by the liver and spleen, the primary organs of the RES.[1]
-
Increased Circulation Time: The reduced clearance leads to a longer half-life in the bloodstream, allowing more time for the probe to reach its target.
-
Improved Solubility and Stability: PEGylation enhances the solubility of hydrophobic probes in aqueous biological environments and can improve their colloidal stability.[2]
-
Reduced Cytotoxicity: The PEG coating can shield cells from the potentially toxic core materials of the fluorescent probe.[3]
Comparative Analysis of Biocompatibility
The biocompatibility of a PEGylated fluorescent probe is influenced by several factors, including the core material of the probe (e.g., quantum dot, organic dye), the length and density of the PEG chains, and the overall size of the nanoparticle.
In Vitro Biocompatibility
Cytotoxicity Assays:
The MTT and LDH assays are commonly used to assess the cytotoxicity of nanoparticles. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cell membranes.
| Probe Type | Cell Line | Assay | Concentration | Result (Cell Viability %) | Reference |
| PEGylated Gold Nanoparticles | C33A Cervical Cancer | MTT | 0.6 nM | ~68% | [4] |
| Citrate-capped Gold Nanoparticles | C33A Cervical Cancer | MTT | 0.6 nM | ~85% | [4] |
| PEGylated Graphene Oxide | Human Blood | Hemolysis | 200 µg/mL | 8% hemolysis | [3] |
| Non-PEGylated Graphene Oxide | Human Blood | Hemolysis | 200 µg/mL | 10.7% hemolysis | [3] |
| PEG-PTyr(I)-ICG PMs (Organic Dye) | NIH3T3 | MTT | 100 µg/mL ICG equiv. | ~90% | [5] |
| Free ICG (Organic Dye) | NIH3T3 | MTT | 100 µg/mL | ~75% | [5] |
| PEGylated CdTe/CdS/ZnS QDs | Not Specified | MTT | 62 µg/mL | >90% | |
| Non-PEGylated COOH QDs | Not Specified | MTT | 62 µg/mL | ~70% |
Hemolysis Assays:
Hemolysis assays are used to evaluate the compatibility of nanoparticles with red blood cells. A low hemolysis percentage indicates better hemocompatibility.
| Probe Type | Concentration | Hemolysis (%) | Reference |
| PEGylated PHB-PEG-PHB Nanoparticles | 120 µg/mL | No hemolysis detected | [6] |
| PEGylated Graphene Oxide | 50 µg/mL | < 5% | [3] |
| Non-PEGylated Graphene Oxide | 50 µg/mL | < 5% | [3] |
| PEGylated Mag-Alg-PEG-FA Nanoparticles | up to 2 mg/mL | < 2% | [7] |
| QD@MSN-EPI-Au-PEG | 100 µg/mL | ~2% | [8] |
| QD@MSN (non-PEGylated) | 100 µg/mL | ~4% | [8] |
In Vivo Biocompatibility
Biodistribution and Toxicity:
In vivo studies are crucial for understanding the pharmacokinetic profile and potential long-term toxicity of PEGylated fluorescent probes. Biodistribution studies track the accumulation of the probes in different organs over time.
| Probe Type | Animal Model | Major Accumulation Organs | Key Toxicity Findings | Reference |
| PEGylated CdTe QDs | Mice | Liver, Kidney | PEG functionalization decreased aggregation and tissue damage in the liver and kidney compared to non-PEGylated QDs.[3] | [3] |
| PEGylated Gold Nanoparticles | Rats | Liver, Spleen | Long-term accumulation in the liver and spleen. Increased cytoplasmic vacuolation in hepatocytes at 24h and 7 days, which was no longer observed at 28 days.[9] | [9] |
| PEGylated MoSi Nanoparticles | Mice | Spleen | Chemisorbed PEG led to a reduction in liver uptake and a corresponding increase in spleen accumulation.[10] | [10] |
| Fluorescent Dye-Labeled Nanoparticles | Mice | Liver, Kidney | Labeling with fluorescent dyes (ATTO488 and Sulfo-Cy5) dramatically increased liver and kidney accumulation compared to the unlabeled nanoparticle.[11] | [11] |
Signaling Pathways and Experimental Workflows
The interaction of nanoparticles with cells can trigger various signaling pathways, leading to cellular responses such as inflammation, apoptosis, or changes in cell proliferation. Understanding these interactions is critical for assessing biocompatibility.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Some nanoparticles have been shown to modulate this pathway.
Toll-like Receptor (TLR) Signaling
Toll-like receptors are key components of the innate immune system. Certain nanoparticles can be recognized by TLRs, leading to an inflammatory response. PEGylation can help to shield nanoparticles from TLR recognition.
References
- 1. Histological and Histomorphometric Insights into Implant Bed Preparation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of PEG functionalization on the in vivo behavior and toxicity of CdTe quantum dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of PEGylated Toll Like Receptor 7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular uptake and fate of PEGylated gold nanoparticles is dependent on both cell-penetration peptides and particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles | MDPI [mdpi.com]
A Researcher's Guide to Quantitative Analysis of Bioconjugation Efficiency with Fluorescent Linkers
For researchers, scientists, and drug development professionals, the precise quantitative analysis of bioconjugation efficiency is paramount for ensuring the quality, consistency, and efficacy of bioconjugates. The use of fluorescent linkers provides a powerful tool for this analysis. This guide offers an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Quantitative Comparison of Analytical Techniques
The selection of an analytical technique for quantifying bioconjugation efficiency depends on several factors, including the nature of the bioconjugate, the required level of detail, and available instrumentation. The following table summarizes the key performance metrics of common methods used for this purpose.
| Analytical Technique | Principle | Information Provided | Throughput | Cost (Instrument) | Key Considerations |
| UV-Visible (UV-Vis) Spectrophotometry | Measures absorbance of the protein and the fluorescent dye at specific wavelengths. | Average number of dye molecules per protein (Degree of Labeling - DOL).[1][2][3] | High | Low | Requires accurate molar extinction coefficients for both protein and dye; potential for interference from other absorbing species.[2][4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, distribution of different species (e.g., DAR), and site of conjugation.[5][6][7][8][9] | Moderate to High | High | Provides detailed structural information; can be coupled with liquid chromatography (LC-MS) for complex mixtures.[6][7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Drug-to-antibody ratio (DAR) and distribution of drug-loaded species for antibody-drug conjugates (ADCs).[10][11][12][13] | High | Moderate | A non-denaturing technique that maintains the native protein structure; resolution can be affected by the choice of column and mobile phase.[12][13] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Confirmation of conjugation and detection of aggregation or fragmentation.[7] | High | Moderate | Useful for assessing the overall quality and stability of the bioconjugate. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antigen-antibody interactions for detection and quantification. | Functional assessment of the bioconjugate's binding activity.[7] | Very High | Low | Provides information on the biological activity of the conjugate, which can be affected by the conjugation process. |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams illustrate typical workflows for bioconjugation and its subsequent analysis.
Detailed Experimental Protocols
UV-Visible Spectrophotometry for Degree of Labeling (DOL) Determination
This protocol outlines the steps to calculate the average number of fluorescent dye molecules conjugated to a protein.
Materials:
-
Purified bioconjugate solution
-
UV-Vis spectrophotometer
-
Cuvettes with a 1 cm path length
-
Buffer used for dissolving the bioconjugate
Procedure:
-
Blank the Spectrophotometer: Use the buffer in which the bioconjugate is dissolved to set the baseline absorbance to zero.[14]
-
Measure Absorbance:
-
Calculations:
-
Correction for Dye Absorbance at 280 nm: Fluorescent dyes can also absorb light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[2][4]
-
Corrected A280 = A280 - (Amax × CF)
-
-
Calculate Molar Concentration of the Protein:
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹.[2]
-
-
Calculate Molar Concentration of the Dye:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax in M⁻¹cm⁻¹.[2]
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)[2]
-
-
Mass Spectrometry for Intact Mass Analysis
This protocol provides a general workflow for determining the precise molecular weight of a bioconjugate.
Materials:
-
Purified bioconjugate sample
-
Mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).[7]
Procedure:
-
Sample Preparation: Dilute the bioconjugate sample to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer.[7] For antibody-drug conjugates, reduction of interchain disulfide bonds may be performed to analyze light and heavy chains separately.[7]
-
LC-MS System Setup:
-
Use a reversed-phase column suitable for large proteins (e.g., C4).[7]
-
Set up a linear gradient of an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the bioconjugate from the column.[7]
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra of the eluting bioconjugate in positive ion mode.
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact bioconjugate.[6]
-
-
Data Interpretation: The difference between the measured mass of the conjugate and the unconjugated biomolecule allows for the determination of the number of attached fluorescent linkers.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
This protocol is commonly used for analyzing cysteine-linked antibody-drug conjugates (ADCs).[10]
Materials:
-
Purified ADC sample
-
HPLC or UPLC system with a UV detector and a HIC column.[7][11]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).
Procedure:
-
System Equilibration: Equilibrate the HIC column with a high concentration of the high salt mobile phase (Mobile Phase A).
-
Sample Injection: Inject the ADC sample onto the column. The high salt concentration promotes binding of the ADC species to the hydrophobic stationary phase.
-
Gradient Elution: Apply a decreasing salt gradient by increasing the proportion of the low salt mobile phase (Mobile Phase B).[11][13] This will cause the ADC species to elute in order of increasing hydrophobicity, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs.[10]
-
Data Analysis:
Conclusion
The quantitative analysis of bioconjugation efficiency is a critical step in the development of fluorescently labeled biomolecules. UV-Vis spectrophotometry offers a rapid and accessible method for determining the average degree of labeling. For more detailed characterization, including the distribution of conjugated species and site of attachment, mass spectrometry is the gold standard. HIC is a powerful technique specifically suited for the analysis of antibody-drug conjugates. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the quality and performance of their bioconjugates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. xceedmolecular.com [xceedmolecular.com]
- 6. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Analysis [biosyn.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ymc.eu [ymc.eu]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Spectrophotometry method for the detection of Biochemical parameters [protocols.io]
The Influence of PEG Spacer Length on Bioconjugate Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a pivotal step in the design of effective bioconjugates. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have emerged as a versatile tool to modulate the physicochemical and pharmacokinetic properties of bioconjugates, including antibody-drug conjugates (ADCs). The length of the PEG spacer is a critical parameter that can significantly influence the efficacy, stability, and in vivo behavior of the final conjugate. This guide provides an objective comparison of the performance of different length PEG spacers in bioconjugation, supported by experimental data and detailed methodologies.
The incorporation of PEG spacers into bioconjugates offers several advantages, primarily stemming from their hydrophilicity, biocompatibility, and flexible nature.[1][2] These properties can help to overcome challenges associated with hydrophobic payloads, such as aggregation and rapid clearance, thereby improving the overall therapeutic index of the bioconjugate.[3][4] The length of the PEG chain, ranging from a few ethylene (B1197577) glycol units (e.g., PEG4, PEG8) to larger polymers, allows for fine-tuning of the bioconjugate's characteristics to achieve the desired therapeutic outcome.[1][5]
Impact of PEG Spacer Length on Key Bioconjugate Properties
The length of the PEG spacer can have a profound impact on several critical performance indicators of a bioconjugate:
-
Drug-to-Antibody Ratio (DAR): The efficiency of the conjugation reaction and the final DAR can be influenced by the PEG spacer's length. The hydrophilicity and steric hindrance of the linker play a role in achieving the desired DAR.[5]
-
Hydrophilicity and Solubility: Longer PEG chains increase the hydrophilicity of the bioconjugate, which can be crucial for solubilizing hydrophobic drugs and preventing aggregation.[1][3]
-
Stability: The stability of the bioconjugate, both in vitro and in vivo, can be affected by the PEG spacer. Longer spacers can shield the payload from enzymatic degradation and reduce immunogenicity.[6][7]
-
Pharmacokinetics (PK): PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic proteins.[8][9] Longer PEG spacers generally lead to a larger hydrodynamic radius, which reduces renal clearance and prolongs circulation time.[3]
-
Binding Affinity and In Vitro Potency: The length of the PEG spacer can impact the binding of the bioconjugate to its target receptor. While longer spacers can sometimes introduce steric hindrance, potentially reducing binding affinity, in other cases they can provide the necessary flexibility to reach the binding site.[5][6][10]
-
In Vivo Efficacy: The culmination of the above factors determines the overall in vivo efficacy of the bioconjugate. An optimal PEG spacer length can lead to improved tumor uptake and enhanced therapeutic effect.[4][6]
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG spacer lengths on key performance parameters.
| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~4.2 | 2.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~2.5 | 3.4 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~2.1 | 4.0 | Non-binding IgG-MMAE (DAR 8) |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[5] |
| PEG Spacer Length | IC50 (nM) | Target Receptor |
| PEG2 | 3.1 ± 0.2 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG3 | 3.9 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG4 | 5.4 ± 0.4 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG6 | 5.8 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[5][11] |
| PEG Spacer Length | Serum Stability (t1/2 in hours) |
| PEG2 | 246 ± 4 |
| PEG6 | 584 ± 20 |
| Data from a study on bombesin-based radiolabeled antagonists, showing a trend of increased serum stability with increasing spacer length, which seemed to reverse with a PEG12 analog.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Protocol 1: Antibody-PEG-Drug Conjugation
This protocol describes a general method for conjugating a drug-linker to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Drug-Linker-PEGn-NHS ester (where 'n' is the number of PEG units) dissolved in anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
Conjugation Reaction: Add the dissolved Drug-Linker-PEGn-NHS ester to the antibody solution at a specific molar ratio. The optimal ratio needs to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unconjugated drug-linker and other small molecules by size exclusion chromatography (desalting column) or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[12]
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the bioconjugate in killing target cancer cells.
Materials:
-
Target cancer cell line.
-
Cell culture medium and supplements.
-
Bioconjugates with different PEG spacer lengths.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the bioconjugates. Include an untreated control and a control treated with the unconjugated drug.
-
Incubation: Incubate the plates for a period that allows for the drug to exert its effect (e.g., 72-96 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the bioconjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This study evaluates the in vivo circulation time and clearance of the bioconjugates.
Materials:
-
Rodent model (e.g., mice or rats).
-
Bioconjugates with different PEG spacer lengths.
-
Anesthesia and surgical tools (if required for blood collection).
-
ELISA or LC-MS/MS for bioconjugate quantification in plasma.
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the bioconjugate to each animal.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, and elimination half-life (t½).[5]
Protocol 4: Receptor Binding Affinity Assay
This assay determines the binding affinity of the bioconjugate to its target receptor.
Materials:
-
Cells or cell membranes expressing the target receptor.
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
Unlabeled bioconjugates with different PEG spacer lengths.
-
Assay buffer.
-
Filtration apparatus or plate reader.
Procedure:
-
Competitive Binding: Incubate a fixed concentration of the labeled ligand and receptor-expressing cells/membranes with varying concentrations of the unlabeled bioconjugates.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand using filtration.
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled bioconjugate to determine the IC50 or Ki value, which represents the binding affinity.[5]
Mandatory Visualization
Caption: A generalized workflow for the synthesis and characterization of bioconjugates.
Caption: The influence of PEG spacer length on bioconjugate properties and performance.
References
- 1. precisepeg.com [precisepeg.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Comparative Performance Evaluation of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid in Flow Cytometry
This guide provides a comprehensive comparison of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid with alternative fluorescent azide (B81097) and alkyne reagents for flow cytometry applications. The evaluation focuses on key performance indicators relevant to researchers, scientists, and drug development professionals engaged in cell analysis and bio-conjugation.
Introduction
This compound is a trifunctional molecule designed for bio-conjugation applications. It incorporates an azide group for "click" chemistry, a fluorescein (B123965) fluorophore for detection, and a carboxylic acid for covalent attachment to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) linkers (PEG2 and PEG4) are included to enhance solubility and minimize steric hindrance, which can improve the performance of the conjugate in biological systems.[1][2][3][4] In flow cytometry, this reagent is primarily used for the detection of alkyne-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). A common application is the detection of proliferating cells in an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.
Alternatives for Comparison
For this guide, we will compare this compound to three classes of alternative reagents:
-
Spectrally Similar Azide: Alexa Fluor™ 488 Azide. This is a direct competitor with superior photophysical properties.
-
Copper-Free Click Chemistry Reagent: DBCO-Fluorescein. This allows for strain-promoted azide-alkyne cycloaddition (SPAAC), circumventing the need for a copper catalyst.
-
Alternative Fluorophore Azides: Azides conjugated to other fluorophores (e.g., Cyanine dyes, other Alexa Fluor dyes) offer different spectral properties for multiplexing.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Alexa Fluor™ 488 Azide | DBCO-Fluorescein | Alternative Fluorophore Azides (e.g., Cy5-Azide) |
| Excitation (nm) | ~495 | ~495 | ~495 | Varies (e.g., ~650 for Cy5) |
| Emission (nm) | ~519 | ~519 | ~519 | Varies (e.g., ~670 for Cy5) |
| Brightness | Moderate | High | Moderate | Varies (Often High) |
| Photostability | Moderate | High | Moderate | Varies (Often High) |
| pH Sensitivity | High | Low | High | Low to Moderate |
| Signal-to-Noise Ratio | Good | Excellent | Good | Excellent |
| Click Chemistry Method | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Copper-Catalyzed (CuAAC) |
| Cell Viability Concerns | Potential copper cytotoxicity | Potential copper cytotoxicity | High (no copper) | Potential copper cytotoxicity |
| PEG Linker Advantage | Yes (Enhanced solubility, reduced non-specific binding) | Varies by product | Varies by product | Varies by product |
Experimental Protocols
A common application for azide-functionalized fluorophores in flow cytometry is the detection of cell proliferation using the EdU incorporation assay. Below are detailed protocols for both copper-catalyzed and copper-free click chemistry methods.
Protocol 1: Cell Proliferation Analysis using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is adapted from standard EdU cell proliferation assays.[5][6][7][8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine) solution (10 mM in DMSO)
-
This compound (or alternative fluorescent azide)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)
-
Reducing Agent (e.g., 500 mM Sodium Ascorbate in H₂O, freshly prepared)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and EdU Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period appropriate for the cell type's doubling time (e.g., 2 hours).
-
-
Cell Harvest and Fixation:
-
Harvest cells (e.g., by trypsinization for adherent cells) and wash once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix:
-
85 µL Click Reaction Buffer
-
5 µL this compound (from a 100 µM stock in DMSO)
-
5 µL Copper (II) Sulfate solution
-
5 µL Reducing Agent
-
-
Resuspend the permeabilized cell pellet in 100 µL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells three times with Wash Buffer.
-
Resuspend the cells in 500 µL of Wash Buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass) for fluorescein.
-
Protocol 2: Cell Surface Labeling using Copper-Free Click Chemistry (SPAAC)
This protocol is for labeling cells that have been metabolically engineered to express azide groups on their surface, using a DBCO-functionalized fluorophore.[10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-containing metabolic precursor (e.g., Ac₄ManNAz)
-
DBCO-Fluorescein
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium containing an optimized concentration of the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours.
-
-
Cell Harvest and Washing:
-
Harvest cells and wash twice with 1% BSA in PBS to remove any unincorporated azide precursor.
-
-
SPAAC Reaction:
-
Resuspend the cells in complete culture medium containing the desired concentration of DBCO-Fluorescein (e.g., 10-20 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells three times with Wash Buffer to remove unbound DBCO-Fluorescein.
-
Resuspend the cells in 500 µL of Wash Buffer.
-
Analyze the samples on a flow cytometer.
-
Mandatory Visualization
Caption: Experimental workflow for bioorthogonal labeling in flow cytometry.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent dye with PEG linker [schem.jp]
- 5. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]
- 6. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Comparative Guide to In Vivo Linker Stability Assessment for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on the stability of its linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload.[1][2] An ideal linker remains stable in systemic circulation to minimize off-target toxicity and premature drug release, yet efficiently cleaves to release the payload within the target tumor cells.[1][2][3] This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design and evaluation of next-generation ADCs.
Key Determinants of ADC Linker Stability
The in vivo stability of an ADC is primarily dictated by the linker's chemistry. Linkers are broadly classified as either cleavable or non-cleavable, each with distinct mechanisms of payload release.[1]
-
Cleavable Linkers: These are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within tumor cells.[1] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases, such as cathepsins, that are upregulated in tumors (e.g., valine-citrulline linkers).[1][4]
-
pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[1]
-
Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This generally results in higher stability in circulation.[1]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers.
Table 1: Comparison of Tandem-Cleavage vs. Monocleavage Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | [5] |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [5] |
Table 2: Comparison of OHPAS vs. VC-PABC Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. | [6][7] |
| VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl) | ITC6104RO | Mouse | Relatively unstable in vivo due to sensitivity to mouse carboxylesterase 1c (Ces1c). | [6][7] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for understanding its pharmacokinetic (PK) profile and therapeutic index.[8][9] The primary goal is to quantify three key entities over time: the intact ADC, the total antibody (regardless of drug load), and the prematurely released free payload.[8][9] The most common bioanalytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]
Pharmacokinetic (PK) Study Workflow
A typical in vivo PK study involves the following steps:
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody conjugated to its drug over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection:
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[1]
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.[1]
-
Sample Incubation: Add the plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to ADCs that have retained their payload. Incubate and wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme catalyzes a reaction that produces a detectable signal.[1]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used for quantification.[1]
LC-MS/MS-Based Quantification of Free Payload
This highly specific and sensitive method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[1]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]
-
Supernatant Collection: Collect the supernatant, which contains the small molecule-free payload.[1]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
The free payload is separated from other plasma components by liquid chromatography.
-
The mass spectrometer ionizes the payload, and a specific precursor ion is selected and fragmented. The resulting product ions are detected for highly specific quantification.[1]
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.[1]
Mechanisms of Linker Cleavage
The choice of a cleavable linker is a critical design feature that dictates the mechanism of payload release. The following diagram illustrates the primary cleavage mechanisms.
Conclusion
The in vivo stability of the linker is a paramount consideration in the design and development of safe and effective ADCs.[1][2] Premature payload release can lead to significant off-target toxicities, while insufficient cleavage at the tumor site can compromise efficacy.[1][3] A thorough understanding and rigorous in vivo assessment of linker stability, utilizing methods such as ELISA and LC-MS/MS, are essential.[8][9] Advanced linker designs, such as tandem-cleavage linkers, demonstrate the continuous innovation aimed at widening the therapeutic index of ADCs.[4][5] The careful selection and validation of linker technology in relevant in vivo models are critical for the successful clinical translation of novel ADC therapeutics.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. dls.com [dls.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Spectral Overlap Analysis of Fluorescein and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral properties of fluorescein (B123965) with other commonly used fluorophores. Understanding and accounting for spectral overlap is critical for the design and interpretation of multiplex fluorescence experiments, ensuring data accuracy and reliability. This document offers quantitative spectral data, detailed experimental protocols for spectral analysis, and visualizations to clarify key concepts and workflows.
Data Presentation: Spectral Properties of Fluorescein and Other Fluorophores
The following table summarizes the key spectral characteristics of fluorescein and a selection of other fluorophores commonly used in fluorescence microscopy and related applications. These values are essential for predicting potential spectral overlap and for selecting appropriate filter sets and laser lines.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Stokes Shift (nm) |
| Fluorescein (FITC) | ~495 | ~517 | ~75,000 | ~0.92 | 22 |
| Alexa Fluor 488 | ~496 | ~519 | ~71,000 | ~0.92 | 23 |
| Rhodamine B | ~555 | ~580 | ~110,000 | ~0.31 | 25 |
| Tetramethylrhodamine (TRITC) | ~550 | ~573 | ~95,000 | ~0.24 | 23 |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | 20 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | 10 |
| Cyanine 5 (Cy5) | ~649 | ~667 | ~250,000 | ~0.27 | 18 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 | 15 |
| Green Fluorescent Protein (EGFP) | ~488 | ~509 | ~56,000 | ~0.60 | 21 |
| Red Fluorescent Protein (mCherry) | ~587 | ~610 | ~72,000 | ~0.22 | 23 |
Experimental Protocols
Accurate spectral overlap analysis relies on precise measurement of the excitation and emission spectra of the individual fluorophores used in an experiment. The following protocols outline the key steps for acquiring these spectra and for correcting for spectral bleed-through in multicolor imaging.
Protocol 1: Acquiring Fluorescence Excitation and Emission Spectra
This protocol describes the general procedure for measuring the fluorescence excitation and emission spectra of a fluorophore solution using a fluorescence spectrophotometer.
1. Sample Preparation:
-
Prepare a dilute solution of the fluorophore in a suitable solvent (e.g., PBS for biological applications). The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum.[1]
-
Use a quartz cuvette for measurements to ensure transparency in the UV-visible range.
-
Prepare a blank sample containing only the solvent to measure background fluorescence.
2. Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the recommended time to ensure stable output.
-
Set the excitation and emission monochromator slit widths. Narrower slits provide better spectral resolution but lower signal intensity, while wider slits increase the signal but reduce resolution. A slit width of 2.5 to 5 nm is a common starting point.[2]
-
The detector is typically positioned at a 90° angle to the excitation beam to minimize the detection of scattered excitation light.[3]
3. Measuring the Emission Spectrum:
-
Place the blank sample in the spectrophotometer and record a blank scan across the desired emission wavelength range.
-
Replace the blank with the fluorophore sample.
-
Set the excitation monochromator to the known or expected excitation maximum of the fluorophore.
-
Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength to detect the fluorescence emission.[3]
-
Subtract the blank scan from the sample scan to obtain the corrected emission spectrum.
4. Measuring the Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission determined in the previous step.
-
Scan the excitation monochromator across a range of wavelengths shorter than the emission wavelength.[4]
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum, which should closely resemble the absorbance spectrum of the fluorophore.
Protocol 2: Spectral Unmixing for Correction of Bleed-Through
Spectral unmixing is a computational technique used to separate the contributions of multiple fluorophores with overlapping emission spectra in a single image.[5] This is particularly useful in confocal microscopy.
1. Acquire Reference Spectra (Emission Fingerprints):
-
For each fluorophore in your multicolor experiment, prepare a single-labeled control sample. It is crucial that these control samples are prepared and imaged under the exact same conditions as the experimental sample (e.g., same fixation, mounting medium, objective, and microscope settings).[6]
-
Using a spectral detector on a confocal microscope, acquire a "lambda stack" for each single-labeled sample. A lambda stack is a series of images taken at different emission wavelengths.[5]
-
From the lambda stack of each control sample, generate the reference emission spectrum, or "emission fingerprint," for that fluorophore.
2. Acquire Image of the Experimental Sample:
-
Image your multi-labeled experimental sample using the same spectral imaging settings used for the control samples to acquire a lambda stack. In each pixel of this lambda stack, the measured intensity is a linear sum of the fluorescence from each fluorophore present.[5]
3. Perform Linear Unmixing:
-
Use image analysis software with a spectral unmixing function (e.g., ZEN, LAS X, NIS-Elements, or ImageJ/Fiji with appropriate plugins).
-
Provide the software with the reference spectra (emission fingerprints) for all the fluorophores present in your experimental sample.
-
The software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore to the total signal in every pixel of the experimental image.
-
The output will be a set of images, where each image represents the isolated signal from a single fluorophore, corrected for spectral bleed-through.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to spectral overlap analysis.
References
Safety Operating Guide
Proper Disposal of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is critical to ensure laboratory safety and environmental protection. This molecule contains an organic azide (B81097) group, which presents specific chemical hazards. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal. The primary directive is to treat this compound as hazardous chemical waste, with special precautions due to its azide functional group.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to be aware of its constituent chemical hazards. The primary concern is the azide group, which is a high-energy functional group. Organic azides can be sensitive to heat, light, friction, and pressure, and may decompose violently.[1]
Key Hazards:
-
Azide Group: Organic azides are potentially explosive.[1] They can react with heavy metals, such as lead and copper found in plumbing, to form highly shock-sensitive and explosive metal azides.[2][3] Contact with acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[1]
-
PEG Moieties: Polyethylene (B3416737) glycol (PEG) is generally considered to be of low toxicity and is biodegradable. However, it should not be disposed of down the drain as it can impact wastewater treatment processes.
-
Fluorescein Moiety: Fluorescein is a fluorescent dye that is not considered highly toxic but will stain skin, clothing, and surfaces.[4] It should be handled as chemical waste.
Summary of Key Safety Information
| Hazard Classification | Precautionary Measures |
| Explosive Potential (Azide) | Handle with non-metal spatulas.[5] Avoid heat, friction, and shock. Do not dispose of down the drain.[3] Store away from acids and heavy metals.[1][2] |
| Toxicity (Azide) | May be harmful if swallowed, inhaled, or absorbed through the skin.[3] Handle in a chemical fume hood. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, acids, and heavy metals.[1][6] Avoid mixing with other chemical waste streams. |
| Eye Irritation | May cause serious eye irritation.[6] |
| Skin Irritation | May cause skin irritation.[6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles at all times.[5]
2. Waste Collection:
-
Solid Waste: Collect dry, solid this compound waste, including contaminated consumables like weighing paper and pipette tips, in a dedicated and clearly labeled hazardous waste container.[7] Use non-metallic spatulas for handling.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.[7]
-
Container Type: Use a non-metallic, sealable container, such as one made of polyethylene or polypropylene, for waste collection to avoid the formation of explosive metal azides.[2]
3. Waste Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the azide hazard symbol.
-
Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials such as acids and oxidizing agents.[2]
4. Final Disposal:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[3] This is to prevent the formation of explosive metal azides in the plumbing.[2]
-
Do Not Mix Wastes: Do not mix azide-containing waste with other waste streams, especially acidic waste.[1]
-
Contact Environmental Health & Safety (EHS): Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
5. Spill Management:
-
In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material and contaminated debris into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the decontamination materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
